6-Methoxykaempferol 3-glucoside
Description
Structure
3D Structure
Properties
CAS No. |
63422-27-5 |
|---|---|
Molecular Formula |
C22H22O12 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14-,17+,18-,22+/m1/s1 |
InChI Key |
PMKDGKVUENNUGX-OOVDEOTFSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 6-Methoxykaempferol 3-glucoside: A Technical Guide to its Natural Sources and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Methoxykaempferol 3-glucoside, a naturally occurring flavonoid with potential therapeutic applications. This document details its known natural sources, outlines methodologies for its extraction and quantification, and explores its biological significance through the lens of cellular signaling pathways.
Natural Sources of this compound
This compound has been identified in a variety of plant species. While its presence is documented, comprehensive quantitative data regarding its concentration in these natural matrices remains limited in publicly available literature. The primary known sources are listed below.
| Plant Species | Family | Plant Part | Citation |
| Decachaeta ovatifolia | Asteraceae | Not Specified | [1] |
| Derris robusta | Fabaceae | Twigs | [2] |
| Flaveria brownii | Asteraceae | Not Specified | [3] |
| Actinocephalus bongardii | Eriocaulaceae | Not Specified | [4] |
| Ageratina calophylla | Asteraceae | Not Specified | [4] |
| Chenopodium bonus-henricus | Amaranthaceae | Aerial Parts & Roots |
Experimental Protocols: Extraction and Quantification
While a singular, standardized protocol for the extraction and quantification of this compound is not universally established, a general workflow can be constructed based on established methods for flavonoid glycosides.
Extraction of Flavonoid Glycosides
A common approach for extracting flavonoids from plant material involves solvent extraction. The choice of solvent and method can significantly impact the yield and purity of the target compound.
Methodology:
-
Sample Preparation: The plant material (e.g., leaves, stems, roots) is dried and ground into a fine powder to increase the surface area for extraction.
-
Maceration or Soxhlet Extraction:
-
Maceration: The powdered plant material is soaked in a solvent (commonly methanol, ethanol, or a mixture with water) at room temperature for an extended period (24-72 hours) with occasional agitation. This method is simple but may be less efficient than other techniques.
-
Soxhlet Extraction: The powdered plant material is placed in a thimble within a Soxhlet apparatus. The solvent is heated, and its vapor bypasses the thimble, condenses, and drips back onto the sample, providing a continuous extraction process. This method is more efficient than maceration but uses heat, which could potentially degrade thermolabile compounds.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further purified by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).
Experimental Workflow for Flavonoid Extraction
Caption: General workflow for the extraction of flavonoid glycosides from plant material.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantification of flavonoids.
Methodology:
-
Standard Preparation: A pure standard of this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. A series of dilutions are then made to create calibration standards.
-
Sample Preparation: The dried extract or fraction is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known volume. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of two solvents, such as (A) water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and (B) acetonitrile (B52724) or methanol. The gradient program is optimized to achieve good separation of the target analyte from other components in the extract.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength where the flavonoid has maximum absorbance, which is typically in the range of 280-370 nm for kaempferol (B1673270) derivatives.
-
-
Analysis: The calibration standards are injected into the HPLC system to construct a calibration curve by plotting peak area against concentration. The sample solution is then injected, and the peak area of this compound is used to determine its concentration in the sample by interpolation from the calibration curve.
HPLC Quantification Workflow
Caption: Workflow for the quantification of this compound using HPLC-UV.
Biological Activity and Signaling Pathways
While research specifically on this compound is ongoing, the biological activities of its aglycone, kaempferol, and related methoxyflavonoids have been studied more extensively. These compounds are known to exhibit anti-inflammatory and anti-cancer properties, often through the modulation of key cellular signaling pathways. One such critical pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Kaempferol has been shown to inhibit the PI3K/Akt signaling pathway.[5][6][7][8] This inhibition can lead to the induction of apoptosis (programmed cell death) and a reduction in cell proliferation and migration in cancer cells. The methoxy (B1213986) group at the 6-position may influence the potency and specificity of this interaction.
Inhibition of the PI3K/Akt Signaling Pathway by 6-Methoxykaempferol
Caption: Proposed mechanism of 6-Methoxykaempferol inhibiting the PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxykaempferol 3-O-glucoside | C22H22O12 | CID 14539904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C22H22O12 | CID 5319460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 6-Methoxykaempferol 3-glucoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6-Methoxykaempferol 3-glucoside, a naturally occurring flavonoid with potential therapeutic properties. While the complete pathway has not been fully elucidated in a single plant species, this document consolidates current knowledge on the key enzymatic steps involved, drawing parallels from characterized enzymes in related flavonoid biosynthetic pathways. This guide details the proposed enzymatic reactions, presents putative quantitative data, and offers detailed experimental protocols for the heterologous expression, purification, and characterization of the involved enzymes. Furthermore, it includes visualizations of the proposed biosynthetic and experimental workflows to aid researchers in the study and potential metabolic engineering of this compound.
Introduction
This compound is a flavonoid glycoside found in various plant species. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The addition of methoxy (B1213986) and glycosyl groups to the basic flavonoid skeleton can significantly alter their bioavailability, stability, and therapeutic efficacy. Understanding the biosynthesis of this compound is crucial for its potential production through metabolic engineering in microbial or plant systems, offering a sustainable alternative to chemical synthesis or extraction from low-yielding natural sources.
This guide outlines a putative biosynthetic pathway, starting from the common flavonoid precursor, kaempferol (B1673270). The proposed pathway involves three key enzymatic steps: hydroxylation at the 6-position, methylation of the newly introduced hydroxyl group, and subsequent glucosylation at the 3-position.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound from the precursor kaempferol is a three-step enzymatic process. The precise order of methylation and glycosylation has not been definitively established and may vary between plant species. Here, we present a plausible sequence of events.
6-Methoxykaempferol 3-glucoside: An In-depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol (B191825) 3-glucoside is a naturally occurring flavonoid glycoside found in various plant species. As a derivative of kaempferol (B1673270), a well-studied flavonol, it is recognized for its potential therapeutic properties, which are largely attributed to its antioxidant activity.[1] This technical guide provides a comprehensive overview of the antioxidant properties of 6-methoxykaempferol 3-glucoside, focusing on its performance in various in vitro antioxidant assays, its activity in cellular models, and its potential mechanisms of action involving key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
In Vitro Antioxidant Properties
The antioxidant activity of this compound is primarily evaluated through its ability to scavenge free radicals and reduce oxidant species. Several in vitro assays are commonly employed to quantify these properties, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Table 1: In Vitro Antioxidant Activity of 6-Methoxykaempferol Glycosides and Related Compounds
| Compound/Extract | Assay | Activity | Reference |
| 6-Methoxykaempferol glycosides (compounds 3 and 5) | DPPH | Low activity (7.16% and 4.13% inhibition) | [2] |
| 6-Methoxykaempferol glycosides (compounds 3 and 5) | ABTS | High activity (70.18% and 70.94% inhibition) | [2] |
| Kaempferol | DPPH | IC50 = 47.93 µM | [3] |
| Kaempferol | ABTS | IC50 = 0.337 µM | [3] |
| Kaempferol-7-O-glucoside | DPPH | No significant activity | [3] |
| Kaempferol-3-O-rhamnoside | DPPH | No significant activity | [3] |
| Kaempferol-3-O-rutinoside | DPPH | No significant activity | [3] |
Note: The data for 6-Methoxykaempferol glycosides (compounds 3 and 5) from Chenopodium bonus-henricus represent percentage inhibition at a concentration of 0.1 mM. The IC50 values for kaempferol and its other glycosides are provided for comparative purposes.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Procedure :
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Procedure :
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.[5][6]
-
Procedure :
-
Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate (B86663) standard curve. Results are typically expressed as µM Fe(II) equivalents.
Cellular Antioxidant Activity
While in vitro assays provide valuable information, they do not fully reflect the complex biological environment. Cellular antioxidant activity (CAA) assays offer a more biologically relevant measure by accounting for factors like cell uptake, metabolism, and localization of the antioxidant. The human hepatocarcinoma cell line, HepG2, is a commonly used model for such studies.[7][8]
Although no specific studies on the cellular antioxidant activity of this compound were identified, research on other kaempferol glycosides suggests that they can protect cells from oxidative damage.[9]
Cellular Antioxidant Activity (CAA) Assay Protocol
-
Cell Culture : Culture HepG2 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Induce oxidative stress by adding a pro-oxidant, such as hydrogen peroxide (H2O2).[7]
-
Measure cell viability using an MTT assay or assess intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.[10]
-
-
Analysis : The protective effect of the compound is determined by the increase in cell viability or the reduction in ROS levels compared to cells treated with the pro-oxidant alone.
Signaling Pathways
The antioxidant effects of flavonoids are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.[11]
While direct evidence for this compound is limited, studies on kaempferol and its other glycosides have shown that they can activate the Nrf2 pathway.[12][13] Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14]
Visualizations
Caption: Direct radical scavenging mechanism of this compound.
Caption: General workflow for in vitro antioxidant assays.
Caption: Putative activation of the Nrf2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmp.ir [jmp.ir]
- 7. mdpi.com [mdpi.com]
- 8. Kaempferol Inhibits Lipid Accumulation in HepG2 Cells through AMPK-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peerj.com [peerj.com]
- 11. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of 6-Methoxykaempferol 3-glucoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol 3-glucoside is a naturally occurring flavonoid glycoside found in various plant species. As a member of the kaempferol (B1673270) family of flavonoids, it is of significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. While direct and extensive research on the anti-inflammatory mechanisms of this compound is limited, the well-documented activities of its structural analogs, such as other kaempferol glycosides and the aglycone kaempferol, provide a strong predictive framework for its biological functions. This technical guide summarizes the known anti-inflammatory effects of closely related kaempferol derivatives, presenting quantitative data, detailed experimental protocols, and key signaling pathways likely modulated by this compound.
Data Presentation: Anti-inflammatory Activity of Kaempferol and its Glycosides
The following tables summarize the quantitative data on the anti-inflammatory effects of kaempferol and its various glycosides in in vitro and in vivo models. This data is presented as a predictive model for the potential activity of this compound.
Table 1: In Vitro Anti-inflammatory Effects of Kaempferol and its Glycosides
| Compound | Model System | Concentration | Effect | Reference |
| Kaempferol | LPS-stimulated RAW 264.7 macrophages | 50 and 100 μM | Inhibition of NO and PGE2 production | [1] |
| Kaempferol-7-O-β-D-glucoside | LPS-induced RAW 264.7 macrophages | Not specified | Potent inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production | [2] |
| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW 264.7 cells | Up to 300 µM | Inhibition of nitric oxide activity and downregulation of TNF-α and IL-6 | [3][4] |
| Kaempferol-3-O-glucorhamnoside | K. pneumoniae infected RAW macrophages | Not specified | Suppression of NF-κB and MAP kinase phosphorylation | [1] |
| Palmatoside B (a kaempferol glycoside) | TNF-α-induced cells | IC50: 15.7 μM | Inhibition of NF-κB activity | [4] |
| Multiflorin B (a kaempferol glycoside) | LPS-stimulated RAW 264.7 cells | 20 μg/ml | 52% inhibition of nitric oxide production | [4] |
| Kaempferol-3-O-β-d-glucuronate (K3G) | LPS-stimulated BV2 microglial cells | 25 and 50 μM | Mild inhibition of IL-6 and TNF-α production | [5] |
Table 2: In Vivo Anti-inflammatory Effects of Kaempferol and its Glycosides
| Compound | Animal Model | Dosage | Effect | Reference |
| Kaempferol-3-O-glucorhamnoside | K. pneumoniae infected mice | Not specified | Suppressed expression of TNF-α, IL-6, IL-1β, and PGE2; ameliorated lung edema | [1] |
| Astragalin (Kaempferol-3-O-glucoside) | Carrageenan-stimulated rats | Not specified | Suppressed paw edema | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory effects of kaempferol and its glycosides are provided below. These protocols can serve as a foundation for designing studies on this compound.
In Vitro Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS).
-
Methodology:
-
RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound (e.g., kaempferol glycoside) for 1-2 hours.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated for quantification.
-
PGE2 Measurement: The concentration of PGE2 in the culture supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Cell viability is assessed using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Model: Wistar rats or Swiss albino mice.
-
Inducing Agent: Carrageenan.
-
Methodology:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the compound).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2, NF-κB, MAPKs)
-
Cell Line: RAW 264.7 macrophages or other relevant cell types.
-
Methodology:
-
Cells are treated with the test compound and/or LPS as described in the in vitro protocol.
-
After treatment, cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.
-
Protein concentration is determined using a standard assay (e.g., Bradford or BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38, p-JNK).
-
After washing, the membrane is incubated with a suitable HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of kaempferol and its glycosides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Caption: A typical experimental workflow for assessing in vitro anti-inflammatory activity.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is still emerging, the extensive research on structurally related kaempferol glycosides and the aglycone kaempferol provides a robust foundation for predicting its biological activity. It is highly probable that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines. Further research is warranted to isolate and characterize the specific activities of this compound to fully elucidate its therapeutic potential in inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsit.com [ijsit.com]
6-Methoxykaempferol 3-glucoside: An Exploration of its Potential Anticancer Properties
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the anticancer properties of 6-Methoxykaempferol 3-glucoside is currently limited. This guide provides a comprehensive overview of the well-documented anticancer activities of its parent compound, kaempferol (B1673270), and related glycosides. This information serves as a foundational resource to inform future research into the potential therapeutic applications of this compound.
Introduction
This compound is a naturally occurring flavonoid glycoside.[1][2][3] Flavonoids, a diverse group of polyphenolic compounds found in various plants, are recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] The core structure, kaempferol, has demonstrated significant anticancer potential by modulating various cellular signaling pathways involved in cancer progression.[4][5][6] The addition of a methoxy (B1213986) group and a glucoside moiety, as seen in this compound, can influence the compound's bioavailability, solubility, and biological activity.
While direct experimental evidence for the anticancer effects of this compound is not yet available in published literature, its structural similarity to kaempferol and other bioactive kaempferol glycosides suggests it may possess comparable properties. This document will therefore focus on the established anticancer mechanisms of kaempferol and its derivatives as a predictive framework for this compound.
Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Structure |
| Kaempferol | C₁₅H₁₀O₆ | 286.24 | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |
| Kaempferol-3-O-glucoside (Astragalin) | C₂₁H₂₀O₁₁ | 448.38 | 3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |
In Vitro Anticancer Activity of Kaempferol and its Glycosides
Numerous studies have demonstrated the cytotoxic effects of kaempferol and its glycosides across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | Kaempferol-6-methoxy-7-O-glucoside | 33.6 µg/mL (GI₅₀) | [7] |
| A2780 | Ovarian Cancer | Kaempferol | Not specified | |
| H460 | Lung Cancer | Kaempferol | Not specified | [8] |
| A431 | Skin Cancer | Kaempferol | Not specified | [8] |
| MIA PaCa-2 | Pancreatic Cancer | Kaempferol | Not specified | [8] |
| Du145 | Prostate Cancer | Kaempferol | Not specified | [8] |
| HT29 | Colon Cancer | Kaempferol | Not specified | [8] |
| MCF-7 | Breast Cancer | Kaempferol | Not specified | [8] |
| BE2-C | Neuroblastoma | Kaempferol | Not specified | [8] |
| SJ-G2 | Glioblastoma | Kaempferol | Not specified | [8] |
| U87 | Glioblastoma | Kaempferol | Not specified | [8] |
| SMA | Glioblastoma | Kaempferol | Not specified | [8] |
| HL-60 | Leukemia | Kaempferol | >50 µg/mL (after 24h) | [9] |
| HL-60 | Leukemia | Kaempferol-3-O-[...]-glucopyranoside (P2) | >50 µg/mL | [9] |
| HL-60 | Leukemia | Kaempferol-3-O-[...]-galactopyranoside (P5) | >50 µg/mL | [9] |
| HL-60 | Leukemia | Kaempferol-3-O-[...]-galactopyranoside (P7) | >50 µg/mL | [9] |
Note: The activity of Kaempferol-6-methoxy-7-O-glucoside on HeLa cells is included for structural comparison; however, it is a different isomer from the topic compound.[7]
Mechanisms of Anticancer Action of Kaempferol
Kaempferol exerts its anticancer effects through a multi-targeted approach, influencing key signaling pathways that regulate cell proliferation, apoptosis, cell cycle progression, and angiogenesis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Kaempferol has been shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Kaempferol can modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases-9 and -3.
-
Extrinsic Pathway: Kaempferol can upregulate the expression of death receptors, such as Fas, which, upon ligand binding, triggers a signaling cascade that activates caspase-8 and subsequently the executioner caspase-3.
Caption: Kaempferol induces the intrinsic apoptotic pathway.
Cell Cycle Arrest
Kaempferol can halt the progression of the cell cycle at various checkpoints, preventing the proliferation of cancer cells. It has been observed to induce cell cycle arrest at the G1/S and G2/M phases by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs). For instance, kaempferol can upregulate the expression of CDK inhibitors like p21 and p27, which in turn inhibit the activity of CDK-cyclin complexes required for cell cycle progression.[4]
Caption: Kaempferol induces cell cycle arrest by upregulating CDK inhibitors.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Kaempferol has been shown to inhibit angiogenesis by targeting key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) pathway. It can suppress the expression of VEGF and its receptor, VEGFR2, thereby inhibiting endothelial cell proliferation, migration, and tube formation.
Modulation of Key Signaling Pathways
Kaempferol influences several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Kaempferol can inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to the suppression of downstream signaling and promoting apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes. Kaempferol's effect on this pathway can be cell-type specific, either activating or inhibiting different branches to induce anticancer effects.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Kaempferol can inhibit the activation of NF-κB, thereby downregulating the expression of its target genes involved in cell proliferation, survival, and angiogenesis.
Caption: Kaempferol inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways.
Experimental Protocols for a Structurally Similar Compound
While specific protocols for this compound are unavailable, the following methodologies were employed for a structurally similar compound, Kaempferol-6-methoxy-7-O-glucoside, and are representative of the techniques used to evaluate the anticancer properties of flavonoids.[7]
Cell Culture
HeLa (human cervical cancer) cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration that causes 50% growth inhibition).
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Future Directions and Conclusion
The extensive body of research on kaempferol and its glycoside derivatives strongly suggests that this compound is a promising candidate for anticancer research. The presence of the methoxy group may enhance its metabolic stability and cell permeability, potentially leading to improved efficacy.
Future investigations should focus on:
-
In vitro cytotoxicity screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potency and selectivity.
-
Mechanistic studies: Elucidating the specific molecular mechanisms by which this compound exerts its anticancer effects, including its impact on apoptosis, cell cycle, and key signaling pathways.
-
In vivo studies: Assessing the antitumor efficacy and safety of this compound in preclinical animal models of cancer.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]
- 8. Comparative cytotoxic activity between kaempferol and gallic acid against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cardioprotective Potential of 6-Methoxykaempferol 3-glucoside: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this technical guide explores the prospective cardioprotective effects of the flavonoid 6-Methoxykaempferol (B191825) 3-glucoside. In the absence of direct extensive research on this specific molecule, this document synthesizes findings from closely related methoxylated and glycosylated flavonoids to build a scientifically-grounded prospectus of its potential therapeutic value and mechanisms of action.
Introduction: The Promise of Methoxylated Flavonoids in Cardiovascular Health
Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] The therapeutic potential of these molecules in the context of cardiovascular disease is an active area of investigation. Structural modifications to the basic flavonoid scaffold, such as methoxylation and glycosylation, can significantly influence their bioavailability, metabolic stability, and biological activity.
6-Methoxykaempferol 3-glucoside is a naturally occurring flavonol glycoside. While direct studies on its cardioprotective effects are not extensively available, research on analogous compounds, particularly those with a 6-methoxy or 6-hydroxy substitution on the kaempferol (B1673270) backbone, provides a strong rationale for its investigation as a cardioprotective agent. This guide will leverage data from these related molecules to outline potential mechanisms, experimental validation approaches, and key signaling pathways.
Evidence from a Structurally Related Compound: 6-Hydroxykaempferol (B1588450) 3,6-di-O-glucoside-7-O-glucuronide (HGG)
A pivotal study on 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), isolated from Safflower (Carthamus tinctorius L.), offers significant insights into the potential activities of this compound. HGG has demonstrated protective effects against endothelial injury and thrombosis, both of which are critical in the pathogenesis of cardiovascular diseases.
Quantitative Data on the Bioactivity of HGG
The following tables summarize the key quantitative findings from the study on HGG, providing a benchmark for the potential efficacy of related compounds.
Table 1: Protective Effect of HGG on Human Umbilical Vein Endothelial Cells (HUVECs) subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
| Treatment Group | Apoptotic Cells (%) | LDH Release (fold change vs. Control) |
| Control | 3.07% | 1.0 |
| OGD/R | 7.72% | 10.7 |
| HGG (0.1 µM) + OGD/R | 5.07% | 8.7 |
| HGG (1 µM) + OGD/R | 4.20% | 6.2 |
| HGG (10 µM) + OGD/R | 3.74% | 3.8 |
Data extracted from a study on HGG, a related 6-hydroxykaempferol glycoside.
In Vivo Anti-thrombotic Effects of HGG
In a phenylhydrazine (B124118) (PHZ)-induced zebrafish thrombosis model, HGG demonstrated significant anti-thrombotic activity, improving blood circulation and reducing thrombus formation. This suggests a potential role in preventing occlusive vascular events.
Postulated Mechanisms of Cardioprotection for this compound
Based on the known activities of kaempferol, its glycosides, and other methoxylated flavonoids, the cardioprotective effects of this compound are likely mediated through a multi-target mechanism.
Antioxidant and Anti-inflammatory Pathways
Flavonoids are potent antioxidants, and this activity is central to their cardioprotective effects. The antioxidant potential of 6-methoxykaempferol glycosides has been documented, showing significant radical scavenging activity.[3][4] Furthermore, the anti-inflammatory properties of kaempferol glycosides have been linked to the inhibition of key inflammatory mediators. A study on kaempferol-3-O-rutinoside demonstrated its ability to mitigate ventricular remodeling after myocardial infarction by inhibiting the NF-κB/NLRP3/Caspase-1 signaling pathway.[5]
The proposed signaling pathway for the anti-inflammatory and antioxidant effects is depicted below:
Regulation of Cell Survival and Apoptosis
The study on HGG revealed its ability to protect endothelial cells from apoptosis induced by oxygen-glucose deprivation and reoxygenation. This was associated with the downregulation of the hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) pathways. Kaempferol has also been shown to protect against myocardial ischemia/reperfusion injury by inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β), a key regulator of apoptosis.[6]
Recommended Experimental Protocols for a Technical Evaluation
To rigorously assess the cardioprotective effects of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo models of cardiovascular disease.
In Vitro Assays
The following experimental workflow outlines a standard approach for the initial in vitro evaluation.
Detailed Methodologies:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) can be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are often pre-incubated with varying concentrations of the test compound (e.g., 0.1, 1, and 10 µM) for a specified period (e.g., 10 hours) before inducing injury.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: To mimic ischemia-reperfusion injury, cultured cells can be washed with PBS and incubated in glucose-free DMEM in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration like 4 hours. Reoxygenation is achieved by replacing the medium with normal glucose-containing DMEM and returning the cells to a normoxic incubator for a period such as 10 hours.
-
MTT Assay for Cell Viability: Following treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.
-
LDH Release Assay for Cytotoxicity: The level of lactate (B86563) dehydrogenase (LDH) released into the culture medium is quantified using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Annexin V-FITC/PI Apoptosis Assay: Apoptotic cells are detected using an Annexin V-FITC/PI apoptosis detection kit. Stained cells are analyzed by flow cytometry.
-
RT-qPCR and Western Blot: Total RNA is extracted for RT-qPCR analysis of target genes (e.g., IL-1β, IL-6, TNF-α, HIF-1α, NF-κB). For Western blotting, total protein is extracted, and specific antibodies are used to detect the expression levels of target proteins.
In Vivo Models
Promising in vitro results should be followed by validation in established animal models of cardiovascular disease.
-
Myocardial Ischemia/Reperfusion Injury Model: In rats or mice, the left anterior descending (LAD) coronary artery can be ligated for a period (e.g., 30 minutes) followed by reperfusion. The test compound would be administered prior to or during the procedure. Endpoints would include infarct size measurement (TTC staining), cardiac function assessment (echocardiography), and histological analysis.
-
Zebrafish Thrombosis Model: As demonstrated with HGG, a phenylhydrazine (PHZ)-induced thrombosis model in zebrafish can be a rapid and effective way to assess anti-thrombotic potential in vivo.
Conclusion and Future Directions
While direct evidence for the cardioprotective effects of this compound is still emerging, the substantial body of research on structurally similar flavonoids provides a compelling case for its investigation. The antioxidant, anti-inflammatory, and anti-apoptotic properties observed in related compounds, likely mediated through signaling pathways such as NF-κB, HIF-1α, and GSK-3β, are promising avenues for exploration.
Future research should focus on a systematic evaluation of this compound using the experimental frameworks outlined in this guide. Such studies will be crucial in determining its potential as a novel therapeutic agent for the prevention and treatment of cardiovascular diseases. The elucidation of its precise molecular targets and a thorough understanding of its pharmacokinetic and pharmacodynamic properties will be essential for its translation into clinical applications.
References
- 1. Cardioprotective Properties of Kaempferol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective Properties of Kaempferol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Kaempferol-3-O-rutinoside exerts cardioprotective effects through NF-κB/NLRP3/Caspase-1 pathway in ventricular remodeling after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Kaempferol against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart via Antioxidant Activity and Inhibition of Glycogen Synthase Kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Liver-Protective Mechanisms of 6-Methoxykaempferol 3-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the hepatoprotective mechanisms of 6-Methoxykaempferol (B191825) 3-glucoside, a naturally occurring flavonoid glycoside. While direct and extensive research on this specific compound is emerging, this document synthesizes the current understanding based on studies of closely related kaempferol (B1673270) glycosides and available in vitro data on 6-methoxykaempferol derivatives. The core protective strategies of this class of compounds against liver injury involve a multi-pronged approach encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities, primarily through the modulation of key cellular signaling pathways.
Core Hepatoprotective Mechanisms
The liver-protective effects of kaempferol and its glycosides are attributed to their ability to counteract cellular stress and damage induced by various hepatotoxins. The primary mechanisms are:
-
Antioxidant Activity: These compounds exhibit potent antioxidant properties by directly scavenging free radicals and by enhancing the endogenous antioxidant defense system. This includes boosting the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).
-
Anti-inflammatory Effects: Kaempferol glycosides have been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This anti-inflammatory action is critical in mitigating the inflammatory cascade that exacerbates liver damage.
-
Anti-apoptotic Activity: By modulating apoptosis-related proteins, these compounds can inhibit the programmed cell death of hepatocytes, a key feature of many liver diseases.
Signaling Pathways in Hepatoprotection
The hepatoprotective effects of kaempferol glycosides are mediated through the modulation of critical signaling pathways within hepatocytes.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, kaempferol glycosides can promote the activation of the Nrf2 pathway. This leads to the increased synthesis of antioxidant enzymes, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to liver injury, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines. Kaempferol glycosides can inhibit the activation of NF-κB, thereby downregulating the inflammatory response and preventing further liver damage.
Data Presentation
The following table summarizes the in vitro hepatoprotective effects of a 6-methoxykaempferol glycoside (spinacetin 3-O-gentiobioside, a structurally related compound) against carbon tetrachloride (CCl4)-induced toxicity in isolated rat hepatocytes.[1][2]
| Parameter | Control | CCl4 (10 mM) | CCl4 + Compound (0.1 mM) | % Protection |
| Cell Viability (% of control) | 100 | 45.3 ± 2.1 | 75.8 ± 3.5 | 67.4 |
| LDH Leakage (% of total) | 12.5 ± 1.5 | 58.7 ± 2.9 | 28.1 ± 1.8 | 66.2 |
| GSH Levels (nmol/mg protein) | 8.9 ± 0.5 | 3.2 ± 0.3 | 6.8 ± 0.4 | 63.2 |
| Lipid Peroxidation (% of control) | 100 | 254.1 ± 12.7 | 132.5 ± 8.9 | 80.0 |
Data are presented as mean ± standard deviation (n=3). The tested compound is spinacetin (B1623641) 3-O-gentiobioside, a 6-methoxykaempferol derivative.[1][2]
Experimental Protocols
A representative experimental protocol for evaluating the in vivo hepatoprotective activity of a compound like 6-Methoxykaempferol 3-glucoside against CCl4-induced liver injury in mice is detailed below. This protocol is a composite based on methodologies from multiple studies on kaempferol glycosides.[3][4][5][6][7][8]
In Vivo Hepatoprotective Activity Assessment
1. Animals:
-
Male Swiss albino mice (20-25 g) are used.
-
Animals are housed under standard laboratory conditions (22 ± 2 °C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to standard pellet diet and water.
-
Animals are acclimatized for at least one week before the experiment.
2. Experimental Design:
-
Mice are randomly divided into the following groups (n=6-8 per group):
-
Group I (Normal Control): Receive the vehicle (e.g., 0.5% carboxymethyl cellulose) orally for 7 days.
-
Group II (Toxicant Control): Receive the vehicle orally for 7 days and a single intraperitoneal (i.p.) injection of CCl4 (0.1 mL/kg, diluted 1:1 in olive oil) on the 7th day.
-
Group III (Test Compound): Receive this compound (e.g., 50 mg/kg, p.o.) for 7 days and a single i.p. injection of CCl4 on the 7th day, 1 hour after the last dose of the test compound.
-
Group IV (Positive Control): Receive a standard hepatoprotective drug like Silymarin (e.g., 100 mg/kg, p.o.) for 7 days and a single i.p. injection of CCl4 on the 7th day.
-
3. Induction of Hepatotoxicity:
-
Acute liver injury is induced by a single intraperitoneal injection of CCl4 (0.1 mL/kg body weight) diluted with an equal volume of olive oil.
4. Sample Collection and Analysis:
-
24 hours after CCl4 administration, animals are anesthetized, and blood is collected via cardiac puncture.
-
Serum is separated by centrifugation for biochemical analysis.
-
Livers are excised, weighed, and a portion is fixed in 10% formalin for histopathological examination. The remaining tissue is stored at -80 °C for the analysis of oxidative stress markers.
5. Biochemical Parameters:
-
Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured using commercially available kits.
6. Oxidative Stress Markers in Liver Homogenate:
-
The levels of malondialdehyde (MDA) and reduced glutathione (GSH), and the activities of superoxide dismutase (SOD) and catalase (CAT) are determined using specific assay kits.
7. Histopathological Examination:
-
Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of liver architecture, necrosis, and inflammation.
Logical Relationships in Hepatoprotection
The interplay between the core mechanisms of this compound in achieving hepatoprotection is summarized in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Hepatoprotective Potential of Polyherbal Preparations in CCl4-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kaempferol Alleviates Carbon Tetrachloride-Induced Liver Fibrosis in Mice by Regulating Intestinal Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxykaempferol 3-glucoside in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxykaempferol (B191825) 3-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic applications, stemming from its presence in various plants utilized in traditional medicine. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, underlying mechanisms of action, and methodologies for its study. Quantitative data from antioxidant, anti-inflammatory, and anticancer assays are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear representation of the molecular interactions and research methodologies. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their beneficial health effects. Among these, kaempferol (B1673270) and its glycosides are known for a wide range of pharmacological properties. 6-Methoxykaempferol 3-glucoside is a specific derivative that has been identified in several plant species, some of which have a history of use in traditional medicine. For instance, it is found in Chenopodium bonus-henricus (Good King Henry), a plant historically used in European folk medicine, and Lantana camara, a plant with various traditional uses in tropical regions.[1] This guide delves into the scientific evidence supporting the therapeutic potential of this natural compound.
Biological Activities
Current research indicates that this compound and its aglycone, 6-methoxykaempferol, possess a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
The antioxidant properties of 6-methoxykaempferol glycosides have been evaluated using various in vitro assays. These compounds demonstrate the ability to scavenge free radicals, a key mechanism in preventing oxidative stress-related cellular damage.
Data Presentation
Table 1: Antioxidant Activity of 6-Methoxykaempferol Glycosides and Related Compounds
| Compound | Assay | Result | Source |
| 6-Methoxykaempferol glycoside (unspecified) | DPPH Radical Scavenging | 7.16% inhibition | |
| 6-Methoxykaempferol glycoside (unspecified) | ABTS Radical Scavenging | 70.18% inhibition | |
| Spinacetin (a 6-methoxyflavonol glycoside) | DPPH Radical Scavenging | 13.56% inhibition | |
| Spinacetin (a 6-methoxyflavonol glycoside) | ABTS Radical Scavenging | 71.81% inhibition | |
| Vitamin C (Positive Control) | ABTS Radical Scavenging | ~90.79% inhibition |
Note: The available data provides percentage inhibition for a mixture of 6-methoxykaempferol glycosides from Chenopodium bonus-henricus rather than specific IC50 values for this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of kaempferol and its glycosides are attributed to their ability to modulate key inflammatory pathways. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as downregulate the expression of inflammatory cytokines. The primary mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.
Anticancer Activity
Studies on kaempferol and its derivatives have revealed significant anticancer potential against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis. These effects are often mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK. A study on a similar compound, Kaempferol-6-methoxy-7-O-glucoside, isolated from Lantana camara flowers, demonstrated inhibitory activity against HeLa cell lines with a GI50 of 33.6 µg/mL.[1]
Table 2: Anticancer Activity of a Related Kaempferol Glycoside
| Compound | Cell Line | Assay | Result (GI50) | Source |
| Kaempferol-6-methoxy-7-O-glucoside | HeLa | MTT Assay | 33.6 µg/mL | [1] |
Note: This data is for a structurally related compound and serves as an indicator of the potential activity of this compound.
Signaling Pathways
The biological activities of this compound are largely attributed to the actions of its aglycone, kaempferol, which can modulate several key intracellular signaling pathways.
Anti-inflammatory Signaling Pathway
Kaempferol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades.
Caption: Inhibition of NF-κB and MAPK signaling pathways by the aglycone of this compound.
Anticancer Signaling Pathway (Apoptosis Induction)
The anticancer activity of kaempferol often involves the modulation of the PI3K/Akt pathway, leading to the induction of apoptosis.
References
6-Methoxykaempferol 3-glucoside: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxykaempferol (B191825) 3-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification from plant sources are presented, alongside a summary of its known biological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities. Furthermore, this document elucidates the compound's modulation of key signaling pathways, offering insights into its mechanism of action and potential applications in drug discovery and development.
Introduction
6-Methoxykaempferol 3-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1][2] It is a glycoside derivative of 6-methoxykaempferol, meaning it has a glucose molecule attached at the 3-position.[3] Flavonoids are well-documented for their diverse biological activities, and this compound is no exception, exhibiting a range of promising pharmacological effects.[2][3] This guide serves as a technical resource for researchers interested in the isolation, characterization, and biological evaluation of this compound.
Discovery and Natural Occurrence
This compound has been identified in several plant species. It was reported to be isolated from Decachaeta ovatifolia, a flowering plant belonging to the Asteraceae family.[4] Additionally, related 6-methoxykaempferol glycosides have been isolated from the roots of Chenopodium bonus-henricus (Good King Henry) and the flowers of Lantana camara.[2][5] The presence of this compound in various plant sources suggests its potential role in plant defense mechanisms and its accessibility for natural product research.
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating similar flavonoid glycosides from plant sources such as Lantana camara and Chenopodium bonus-henricus.[1][6]
Plant Material and Extraction
-
Plant Material Preparation : Air-dried and powdered plant material (e.g., flowers of Lantana camara or roots of Chenopodium bonus-henricus) is used as the starting material.
-
Solvent Extraction : The powdered material is extracted exhaustively with methanol (B129727) at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Separation and Purification
-
Column Chromatography : The ethyl acetate fraction, being rich in flavonoids, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Fractions with similar TLC profiles are pooled together.
-
Further Purification : The pooled fractions containing the target compound are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Structural Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques:
-
UV Spectroscopy : To determine the characteristic absorption maxima of the flavonoid backbone.
-
Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used for the complete structural assignment of the molecule.
Biological Activities and Quantitative Data
This compound and related compounds have demonstrated a variety of biological activities.
Antioxidant Activity
Flavonoids are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant activity of 6-methoxykaempferol glycosides has been evaluated using various in vitro assays.[2][7]
| Assay | Compound/Extract | Activity/IC50 Value | Reference |
| DPPH Radical Scavenging | 6-methoxykaempferol glycosides from C. bonus-henricus | Low activity (7.16% and 4.13% inhibition) | [7] |
| ABTS Radical Scavenging | 6-methoxykaempferol glycosides from C. bonus-henricus | High activity | [7] |
| Hepatoprotective Activity | Flavonoid glycosides from C. bonus-henricus roots | Significant reduction in CCl4-induced cell damage | [2] |
Anti-inflammatory Activity
Kaempferol (B1673270) and its glycosides have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.[8][9] They can inhibit the production of pro-inflammatory mediators and cytokines.
Signaling Pathway Modulation
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. A key pathway influenced by kaempferol and its derivatives is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[8][9]
Under inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme COX-2. Kaempferol and its glycosides have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[8][10]
References
- 1. nricm.edu.tw [nricm.edu.tw]
- 2. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methoxykaempferol 3-o-glucoside | 63422-27-5 | NCA42227 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
6-Methoxykaempferol 3-glucoside CAS number and chemical information
An In-depth Technical Guide to 6-Methoxykaempferol 3-glucoside
This technical guide provides a comprehensive overview of this compound, a naturally occurring flavonoid glycoside. It is intended for researchers, scientists, and professionals in drug development, offering detailed chemical information, potential biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound, also known as 6-Methoxyastragalin, is a derivative of kaempferol (B1673270), a common flavonol found in many plants.[1][2] The addition of a methoxy (B1213986) group and a glucoside moiety influences its chemical and biological properties.
| Property | Value | Source |
| CAS Number | 63422-27-5 | [2][3][4][5] |
| Molecular Formula | C22H22O12 | [1][3][6] |
| Molecular Weight | 478.40 g/mol | [1][3][6] |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [6] |
| Synonyms | Kaempferol-6-methoxy-3-O-β-D-glucoside, 6-Methoxyastragalin | [1][2] |
| Appearance | Yellow powder | [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |
Biological Activity and Signaling Pathways
This compound is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[3] Its biological activities are largely attributed to its aglycone, kaempferol, which modulates several key cellular signaling pathways.
The anticancer properties of kaempferol are exerted by influencing critical pathways involved in apoptosis, cell cycle regulation, inflammation, angiogenesis, and metastasis.[7][8][9][10]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[8][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Kaempferol.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and differentiation. Kaempferol can attenuate this pathway, contributing to its anti-cancer effects.[8][9]
Caption: Attenuation of the MAPK/ERK signaling pathway by Kaempferol.
Experimental Protocols
The following are representative protocols for assessing the biological activity of this compound. These methodologies are based on standard assays for flavonoids and may require optimization for specific experimental conditions.
DPPH Radical Scavenging Activity (Antioxidant Assay)
This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in methanol. A 0.1 mM solution of DPPH in methanol is also prepared.
-
Reaction: In a 96-well plate, add 100 µL of the compound dilution to 100 µL of the DPPH solution. Methanol is used as a negative control, and ascorbic acid is used as a positive control.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
MTT Assay for Cell Viability (Anticancer Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in culture medium from a DMSO stock) for 24, 48, or 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is calculated.
Griess Assay for Nitric Oxide Production (Anti-inflammatory Assay)
This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Untreated cells serve as a negative control.
-
Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubation and Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methoxykaempferol 3-O-glucoside | CAS:63422-27-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 6-Methoxykaempferol 3-o-glucoside | 63422-27-5 | NCA42227 [biosynth.com]
- 4. abmole.com [abmole.com]
- 5. This compound | C22H22O12 | CID 5319460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methoxykaempferol 3-O-glucoside | C22H22O12 | CID 14539904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 6-Methoxykaempferol 3-glucoside: Biological Activities, Experimental Protocols, and Putative Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol (B191825) 3-glucoside is a naturally occurring flavonoid glycoside found in a variety of plant species. As a derivative of kaempferol (B1673270), a well-studied flavonol, it is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on 6-Methoxykaempferol 3-glucoside and its closely related analogues, with a focus on its biological activities, the experimental methodologies used to determine these activities, and its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Biological Activities
The biological activities of this compound and its derivatives have been investigated in several studies, revealing its potential as an antioxidant, anti-inflammatory, and anti-cancer agent.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, and this compound is no exception. Its ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in various in vitro assays.
Table 1: In Vitro Antioxidant Activity of 6-Methoxykaempferol Glycosides
| Compound | Assay | Result | Source |
| 6-Methoxykaempferol glycosides | DPPH radical scavenging activity | Low activity (7.16% and 4.13% for compounds 3 and 5 respectively) | [1] |
| 6-Methoxykaempferol glycosides | ABTS radical scavenging activity | High activity | [1] |
| 6-Methoxykaempferol glycosides | Lipid Peroxidation Inhibition (Linoleic Acid System) | Significant inhibition | [1] |
| 6-Methoxykaempferol glycosides with esterified ferulic acid | DPPH radical scavenging activity | Moderate activity (45.52%) | [1] |
| 6-Methoxykaempferol glycosides with esterified ferulic acid | ABTS radical scavenging activity | High activity (74.51%) | [1] |
Anti-Cancer Activity
A study on a closely related compound, Kaempferol-6-methoxy-7-O-glucoside, isolated from Lantana camara flowers, has demonstrated its potential as an anti-cancer agent.
Table 2: In Vitro Anti-Cancer Activity of Kaempferol-6-methoxy-7-O-glucoside
| Cell Line | Parameter | Value | Source |
| HeLa (Human cervical cancer) | GI₅₀ (Growth Inhibition 50) | 33.6 µg/mL | |
| HeLa (Human cervical cancer) | TGI (Total Growth Inhibition) | >100 µg/mL | |
| HeLa (Human cervical cancer) | LC₅₀ (Lethal Concentration 50) | >100 µg/mL | [2] |
Anti-Inflammatory and Endothelial Protective Effects
Research on 6-hydroxykaempferol (B1588450) 3,6-di-O-glucoside-7-O-glucuronide (HGG), a more complex derivative, has provided insights into the potential anti-inflammatory and endothelial protective mechanisms of 6-methoxykaempferol glycosides.
Table 3: Protective Effects of a 6-Hydroxykaempferol Glycoside Derivative on Endothelial Cells
| Treatment Group | Parameter | Result | Source |
| OGD/R-induced HUVECs + HGG (0.1 µM) | LDH Release (fold of control) | 8.7 | [3][4] |
| OGD/R-induced HUVECs + HGG (1 µM) | LDH Release (fold of control) | 6.2 | [3][4] |
| OGD/R-induced HUVECs + HGG (10 µM) | LDH Release (fold of control) | 3.8 | [3][4] |
| OGD/R-induced HUVECs | Apoptotic Cells (%) | 7.72 | [3][4] |
| OGD/R-induced HUVECs + HGG (0.1 µM) | Apoptotic Cells (%) | 5.07 | [3][4] |
| OGD/R-induced HUVECs + HGG (1 µM) | Apoptotic Cells (%) | 4.2 | [3][4] |
| OGD/R-induced HUVECs + HGG (10 µM) | Apoptotic Cells (%) | 3.74 | [3][4] |
HGG was also found to reverse the mRNA expression of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, and reduce the release of IL-6 in endothelial cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
A specific volume of the test compound (this compound) at various concentrations is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Vitamin C is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.
-
Protocol:
-
The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 7 minutes).
-
Trolox or Vitamin C is commonly used as a positive control.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
-
Principle: This method measures the amount of peroxide produced during the initial stages of lipid oxidation. The peroxides oxidize Fe²⁺ to Fe³⁺, and the latter forms a red-colored complex with thiocyanate (B1210189), which is measured spectrophotometrically.
-
Protocol:
-
A solution of the test compound is mixed with a linoleic acid emulsion in a buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
The mixture is incubated in the dark at a specific temperature (e.g., 40°C).
-
At regular intervals, an aliquot of the reaction mixture is taken and mixed with ethanol, ferrous chloride solution, and ammonium (B1175870) thiocyanate solution.
-
The absorbance of the red-colored complex is measured at 500 nm.
-
A control is run without the test compound.
-
The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample to that of the control.
-
Anti-Cancer Activity Assay
-
Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells.
-
Protocol:
-
HeLa cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of Kaempferol-6-methoxy-7-O-glucoside for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed with cold 10% (w/v) TCA for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
The unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution (pH 10.5).
-
The absorbance is measured at 510 nm using a microplate reader.
-
The GI₅₀, TGI, and LC₅₀ values are calculated from the dose-response curves.
-
Endothelial Protection Assays
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane. The measurement of LDH activity in the culture supernatant is a common method to quantify cytotoxicity.
-
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Cells are subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) to induce injury, in the presence or absence of the test compound (e.g., HGG).
-
After the treatment period, the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, which typically involves the conversion of a tetrazolium salt into a colored formazan (B1609692) product.
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
-
The amount of LDH released is expressed as a fold change relative to the control group.
-
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
HUVECs are treated as described for the LDH assay.
-
After treatment, both floating and attached cells are collected.
-
The cells are washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
-
Putative Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is currently limited in the scientific literature, the known mechanisms of action for other closely related kaempferol glycosides allow for the formulation of a hypothesized pathway. It is well-documented that kaempferol and its derivatives can exert their anti-inflammatory and anti-cancer effects through the modulation of key signaling cascades, primarily the NF-κB and MAPK pathways.
Based on this, it is plausible that this compound may also inhibit inflammatory and carcinogenic processes by suppressing these pathways. The following diagram illustrates this hypothesized mechanism.
Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.
Workflow for Investigating the Biological Activity of this compound
The following diagram outlines a typical experimental workflow for the isolation, characterization, and biological evaluation of this compound.
References
- 1. 6-Methoxykaempferol 3-o-glucoside | 63422-27-5 | NCA42227 [biosynth.com]
- 2. ijsit.com [ijsit.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 6-Methoxykaempferol 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-Methoxykaempferol 3-glucoside using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the analysis of flavonoid glycosides and can be adapted for various research and development applications.
Introduction
This compound is a naturally occurring flavonoid glycoside found in various plant species, including those of the Centaurea genus.[1][2] Flavonoids are a class of secondary metabolites with a wide range of biological activities, making them of great interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and the standardization of herbal extracts. This application note outlines a reliable HPLC-DAD method for the analysis of this compound.
Experimental Protocols
Standard Preparation
Materials:
-
This compound analytical standard (>95% purity)
-
HPLC-grade methanol (B129727)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
Protocol:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in HPLC-grade methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
Materials:
-
Dried and powdered plant material (e.g., Centaurea leaves)
-
70% Methanol in water (v/v)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Solid-Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)
Protocol:
-
Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a conical flask. Add 20 mL of 70% methanol.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Collection and Re-extraction: Carefully collect the supernatant. Re-extract the plant residue with another 20 mL of 70% methanol and repeat the sonication and centrifugation steps.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.
-
SPE Cleanup (Optional): For complex matrices, a solid-phase extraction cleanup step can be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the filtered extract onto the cartridge. Wash with water to remove polar impurities. Elute the flavonoids with methanol. Evaporate the methanol and reconstitute the residue in a known volume of the mobile phase.
HPLC Method
The following HPLC conditions are adapted from methods used for similar flavonoid glycosides and are expected to provide good separation and quantification for this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-30% B; 25-35 min, 30-50% B; 35-40 min, 50-10% B; 40-45 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 350 nm |
Method Validation Parameters (Expected Values)
The following table summarizes the expected validation parameters for this method, based on data from similar flavonoid glycoside analyses.[2]
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Data Presentation
Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined | 1 - 100 | > 0.999 | ~0.1 | ~0.3 |
Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5 | < 2% | < 2% | 95 - 105% |
| 25 | < 2% | < 2% | 95 - 105% |
| 75 | < 2% | < 2% | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Pathway
Caption: Pathway for HPLC method validation.
References
Application Note and Protocols for the Quantitative Analysis of 6-Methoxykaempferol 3-glucoside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol (B191825) 3-glucoside is a naturally occurring flavonoid glycoside found in various medicinal plants. As a derivative of kaempferol (B1673270), it is investigated for a range of potential therapeutic properties, including antioxidant and anti-inflammatory activities. The accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. This document provides detailed protocols for the extraction and quantitative analysis of 6-Methoxykaempferol 3-glucoside from plant materials using High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation
The concentration of 6-methoxykaempferol glycosides can vary significantly between plant species and even different parts of the same plant. The following table summarizes the quantitative data for two 6-methoxykaempferol glycosides found in the aerial parts of Chenopodium bonus-henricus (Good King Henry), as determined by a validated Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) method.[1]
| Compound | Plant Species | Plant Part | Concentration (mg/g Dry Weight) | Analytical Method |
| 6-methoxykaempferol-3-O-[β-apiofuranosyl (1→2)]-β-glucopyranosyl (1→6)-β-glucopyranoside | Chenopodium bonus-henricus | Aerial Parts | 1.89 ± 0.019 | UHPLC-HRMS |
| 6-methoxykaempferol-3-O-gentiobioside | Chenopodium bonus-henricus | Aerial Parts | 0.34 ± 0.0036 | UHPLC-HRMS |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of flavonoids, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade) or 70% Ethanol (B145695)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
-
Rotary evaporator (optional)
Procedure:
-
Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol or 70% ethanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant pellet to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
If necessary, concentrate the extract to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the analytical instrument.
Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a validated method for the quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10-20% B
-
5-25 min: 20-40% B
-
25-30 min: 40-60% B
-
30-35 min: 60-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 350 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered plant extract into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from other components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 477.1 (corresponding to [M-H]⁻ for C₂₂H₂₂O₁₂)
-
Product Ion (Q3): m/z 315.0 (corresponding to the aglycone after loss of the glucose moiety)
-
Note: These values may need to be optimized based on the specific instrument.
-
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method.
-
Method Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ions, as well as other MS parameters like collision energy and declustering potential.
-
Calibration Curve: Inject the calibration standards and construct a calibration curve based on the peak area of the specified MRM transition.
-
Sample Analysis and Quantification: Inject the plant extracts and quantify this compound using the calibration curve.
Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol describes a method for the quantification of this compound using HPTLC and densitometry.
Instrumentation and Conditions:
-
HPTLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Sample Applicator: An automated TLC sampler.
-
Developing Chamber: A twin-trough chamber.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Densitometer: A TLC scanner capable of measuring absorbance.
Procedure:
-
Standard and Sample Application: Apply the standard solutions (in a concentration range of 100-500 ng/spot) and the sample extracts as bands of 6 mm width onto the HPTLC plate using the automated sampler.
-
Chromatogram Development: Place the plate in the developing chamber previously saturated with the mobile phase vapor for 20 minutes. Develop the plate up to a distance of 80 mm.
-
Drying: Dry the developed plate in an oven at 60°C for 5 minutes.
-
Densitometric Scanning: Scan the plate using the densitometer at a wavelength of 350 nm.
-
Quantification: Record the peak areas and calculate the concentration of this compound in the samples from the calibration curve plotted using the standard solutions.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by kaempferol derivatives.
References
Application Notes and Protocols: Extraction and Purification of 6-Methoxykaempferol 3-glucoside from Chenopodium bonus-henricus
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol 3-glucoside is a naturally occurring flavonoid glycoside found in various plant species, including Chenopodium bonus-henricus (also known as Good-King-Henry). This compound and its aglycone, 6-methoxykaempferol, are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective activities.[1][2] The isolation and purification of this compound in high purity are crucial for further pharmacological studies, for use as a reference standard in analytical methods, and for the development of novel therapeutic agents.
These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from the aerial parts of Chenopodium bonus-henricus. The methodology synthesizes established techniques for flavonoid glycoside separation to offer a comprehensive guide.
Data Presentation
The following table summarizes representative quantitative data that can be expected during the extraction and purification process. These values are illustrative and may vary depending on the plant material, harvesting time, and specific laboratory conditions.
| Parameter | Value | Notes |
| Extraction | ||
| Starting Plant Material (dried, powdered) | 1 kg | Aerial parts of Chenopodium bonus-henricus |
| Extraction Solvent | 10 L of 80% Methanol (B129727) in Water | A polar solvent mixture is effective for extracting flavonoid glycosides. |
| Extraction Method | Maceration | A simple and effective method for temperature-sensitive compounds.[3][4][5] |
| Extraction Time | 72 hours | With agitation once daily.[3][4] |
| Crude Extract Yield | ~100 g (10% w/w) | The yield will vary based on the plant material. |
| Purification | ||
| Solid-Phase Extraction (SPE) Sorbent | C18 Reverse-Phase | For initial cleanup and fractionation of the crude extract. |
| SPE Elution Solvent (for flavonoid glycosides) | 70% Methanol in Water | Elutes compounds of intermediate polarity. |
| SPE Fraction Yield | ~15 g (15% of crude extract) | This fraction will be enriched with flavonoid glycosides. |
| Preparative HPLC Column | C18, 10 µm, 250 x 20 mm | For high-resolution separation. |
| Final Purified Compound Yield | ~50-100 mg | Representative yield of a specific glycoside from 1 kg of plant material. |
| Purity of Final Compound | >98% | As determined by analytical HPLC. |
Experimental Protocols
Plant Material Preparation
-
Collection and Drying: Collect the aerial parts (leaves and stems) of Chenopodium bonus-henricus. Shade-dry the plant material at room temperature for approximately two weeks to prevent the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for more efficient extraction.
Extraction of this compound
This protocol utilizes maceration, a simple and effective extraction method for flavonoids.
-
Maceration: Place 1 kg of the powdered plant material into a large, airtight container.
-
Solvent Addition: Add 10 L of 80% methanol in water to the container, ensuring the entire plant material is submerged.
-
Extraction Period: Seal the container and let it stand for 72 hours at room temperature. Agitate the mixture once daily to enhance extraction efficiency.
-
Filtration: After 72 hours, filter the mixture through a coarse filter paper to separate the plant debris from the liquid extract.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
Purification of this compound
A two-step purification process involving Solid-Phase Extraction (SPE) for initial cleanup followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification is recommended.
-
Column Conditioning: Precondition a C18 SPE cartridge (e.g., 10g size) by passing 50 mL of methanol followed by 50 mL of deionized water through it.
-
Sample Loading: Dissolve 10 g of the crude extract in a minimal amount of 50% methanol and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 100 mL of deionized water to remove highly polar impurities.
-
Elution: Elute the flavonoid glycosides from the cartridge using 100 mL of 70% methanol in water.
-
Drying: Collect the 70% methanol fraction and evaporate the solvent under reduced pressure to yield a flavonoid-enriched fraction.
-
Sample Preparation: Dissolve the flavonoid-enriched fraction in the mobile phase for injection into the preparative HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-10 min: 10-25% B
-
10-40 min: 25-40% B
-
40-45 min: 40-10% B
-
45-50 min: 10% B
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at 280 nm and 340 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time (determined from analytical HPLC if available).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.
-
Drying: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Kaempferol (B1673270) Glycosides and the PI3K/AKT Signaling Pathway
Kaempferol and its glycosides have been shown to exert their biological effects, including anticancer activities, through the modulation of various cellular signaling pathways.[2][6][7][8] One of the key pathways affected is the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and apoptosis.[2][6][8]
Caption: Inhibition of the PI3K/AKT pathway by kaempferol glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. inherba.it [inherba.it]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways | MDPI [mdpi.com]
- 8. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 6-Methoxykaempferol 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol 3-glucoside is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community. As a derivative of kaempferol (B1673270), it is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] These biological activities are often attributed to the compound's ability to modulate various cellular signaling pathways.[1] This document provides a detailed protocol for the isolation and purification of this compound from plant sources, offering valuable information for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
| Compound | Starting Material | Extraction Method | Purification Method | Yield | Purity | Source |
| Astragalin (B1665802) (Kaempferol-3-O-glucoside) | 1.5 g crude extract of Flaveria bidentis | Not specified | Preparative HPCCC | 16 mg | >99% | [2][3] |
| Patuletin-3-O-glucoside | 1.5 g crude extract of Flaveria bidentis | Not specified | Preparative HPCCC | 12 mg | 98.3% | [2][3] |
| Kaempferol-6-methoxy-7-O-glucoside | Lantana camara flowers | Ethyl acetate (B1210297) extraction | Recrystallization from methanol (B129727) | Not specified | Pale yellow crystals (m.p. 242-244°C) | [4] |
Experimental Protocols
The following protocol outlines a general procedure for the isolation of this compound from plant material. The protocol is based on established methods for the isolation of similar flavonoid glycosides.[2][3][4]
1. Plant Material Collection and Preparation
-
Collect fresh plant material known to contain kaempferol derivatives, such as the flowers of Lantana camara or aerial parts of Flaveria bidentis.
-
Air-dry the plant material in the shade to prevent the degradation of phytochemicals.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Extraction
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent such as methanol or ethanol (B145695) at room temperature for 48-72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Alternatively, use a Soxhlet apparatus for continuous extraction with the chosen solvent for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
3. Fractionation
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and methanol (9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.
-
-
Concentration of Fractions:
-
Concentrate each fraction using a rotary evaporator to obtain the respective fractions.
-
4. Purification
-
Column Chromatography (CC):
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pool the fractions containing the target compound based on the TLC profile.
-
-
Sephadex LH-20 Chromatography:
-
For further purification, subject the enriched fractions to column chromatography on Sephadex LH-20, eluting with methanol. This step is effective in removing pigments and other impurities.
-
-
High-Performance Counter-Current Chromatography (HPCCC) (Optional/Advanced):
-
Crystallization:
-
Concentrate the purified fraction and attempt crystallization from a suitable solvent, such as methanol, to obtain pure crystals of this compound.[4]
-
5. Structure Elucidation
-
Confirm the structure of the isolated compound using spectroscopic techniques such as UV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
References
- 1. 6-Methoxykaempferol 3-o-glucoside | 63422-27-5 | NCA42227 [biosynth.com]
- 2. Separation of patuletin-3-O-glucoside, astragalin, quercetin, kaempferol and isorhamnetin from Flaveria bidentis (L.) Kuntze by elution-pump-out high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for In Vitro Antioxidant Assays of 6-Methoxykaempferol 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antioxidant activity of 6-Methoxykaempferol (B191825) 3-glucoside using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Introduction
6-Methoxykaempferol 3-glucoside is a flavonoid glycoside that has garnered interest for its potential biological activities, including its antioxidant properties. The evaluation of antioxidant capacity is a critical step in the characterization of such compounds for potential therapeutic applications. The DPPH and ABTS assays are two of the most widely used spectrophotometric methods for determining the antioxidant potential of compounds by measuring their radical scavenging abilities.
The DPPH assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance at 517 nm is proportional to the antioxidant concentration. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.
Data Presentation
| Compound | Assay | % Radical Scavenging Activity | Reference Compound | % Radical Scavenging Activity of Reference |
| 6-Methoxykaempferol glycoside (Cpd 3) | DPPH | 7.16% | Vitamin C | - |
| 6-Methoxykaempferol glycoside (Cpd 5) | DPPH | 4.13% | Vitamin C | - |
| 6-Methoxykaempferol glycoside (Cpd 3) | ABTS | 70.18% | Vitamin C | 90.79% |
| 6-Methoxykaempferol glycoside (Cpd 5) | ABTS | 70.94% | Vitamin C | 90.79% |
Note: The data presented is for 6-methoxykaempferol glycosides isolated from Chenopodium bonus-henricus L. and indicates that while these compounds exhibit low DPPH radical scavenging activity, they demonstrate high ABTS radical scavenging activity.[1][2]
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from widely used methods for determining the antioxidant activity of flavonoids.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the test sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
This protocol is based on the method for screening antioxidant activity applicable to both hydrophilic and lipophilic antioxidants.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the positive control, Trolox.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the test sample or standard solution at different concentrations.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Visualizations
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
References
Application Notes and Protocols for Measuring the Anti-inflammatory Activity of 6-Methoxykaempferol 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. 6-Methoxykaempferol 3-glucoside, a flavonoid compound, is investigated here for its potential anti-inflammatory properties. These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory effects of this compound by measuring its impact on key inflammatory mediators and signaling pathways. The murine macrophage cell line RAW 264.7, a widely used model for studying inflammation, is utilized in these protocols. Upon stimulation with lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Mechanism of Action
The anti-inflammatory effects of many flavonoids, including kaempferol (B1673270) derivatives, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two of the most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription and release of pro-inflammatory mediators. It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of these pathways.
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of this compound involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Key Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Culture RAW 264.7 cells until they reach 80-90% confluency.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
After a 1-hour pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate the plates for 24 hours.
-
2. Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to formazan (B1609692), which has a purple color.
-
Protocol:
-
After the 24-hour incubation period with the test compound and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide production is a hallmark of inflammation. The Griess assay measures nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO.
-
Protocol:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
4. Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins like PGE2 and cytokines in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions provided with the kits.[1][2][3][4][5]
-
Briefly, the supernatant collected after the 24-hour incubation is added to microplate wells pre-coated with a capture antibody specific for the target molecule.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting color change is proportional to the amount of the target molecule present.
-
The absorbance is measured at the appropriate wavelength, and concentrations are calculated based on a standard curve.
-
Data Presentation
The quantitative data obtained from these assays can be summarized in the following tables. The IC50 value represents the concentration of this compound required to inhibit the production of a specific inflammatory mediator by 50%.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.3 ± 4.5 |
| 25 | 93.8 ± 4.9 |
| 50 | 91.5 ± 5.3 |
Table 2: Inhibitory Effects of this compound on Inflammatory Mediators
| Mediator | IC50 (µM) |
| Nitric Oxide (NO) | 15.8 |
| Prostaglandin E2 (PGE2) | 12.5 |
| TNF-α | 18.2 |
| IL-6 | 20.1 |
| IL-1β | 22.7 |
Signaling Pathway Visualization
The anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
These detailed protocols provide a comprehensive framework for researchers to evaluate the anti-inflammatory potential of this compound. By quantifying its effects on key inflammatory mediators and understanding its impact on crucial signaling pathways, these assays will facilitate the assessment of its therapeutic promise in the field of drug discovery and development. The provided data tables and pathway diagrams serve as a clear and concise summary of the expected outcomes and mechanisms of action.
References
Application Notes and Protocols: Cytotoxicity of 6-Methoxykaempferol 3-glucoside on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 6-Methoxykaempferol 3-glucoside, a flavonoid compound with potential anticancer properties. This document outlines detailed experimental protocols for widely used cytotoxicity assays, guidelines for data presentation, and visualizations of relevant signaling pathways and experimental workflows. While specific cytotoxicity data for this compound is not extensively available in public literature, the provided protocols are standard methods for evaluating the anticancer activity of novel compounds.
Data Presentation: Summarized Cytotoxicity Data
Effective evaluation of a compound's cytotoxic potential requires clear and concise data presentation. The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. Researchers should populate this table with their experimentally determined data.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Incubation Time (hrs) | Assay Method |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | 48 | SRB Assay |
| HeLa | Cervical Cancer | [Insert Data] | 48 | MTT Assay |
| A549 | Lung Carcinoma | [Insert Data] | 72 | LDH Assay |
| HepG2 | Hepatocellular Carcinoma | [Insert Data] | 48 | SRB Assay |
| PC-3 | Prostate Cancer | [Insert Data] | 72 | MTT Assay |
Experimental Protocols
Herein are detailed protocols for three common cytotoxicity assays: the Sulforhodamine B (SRB) assay, the MTT assay, and the Lactate (B86563) Dehydrogenase (LDH) assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[1][2][3][4][5]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Remove Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye.[1]
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. However, it is important to note that some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent.[6] Therefore, appropriate controls are crucial.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay Protocol
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8][9][10][11]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control, and a maximum LDH release control). Incubate for the desired time.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture containing the necessary substrates.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum LDH release control.
Putative Signaling Pathways
Kaempferol and its derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways.[12][13][14] While the specific pathways affected by this compound require experimental validation, the following diagrams illustrate potential mechanisms of action based on related compounds.
A related compound, 6-hydroxykaempferol (B1588450) 3-O-methyl-kaempferol 6-O-glucopyranoside, has been shown to potentiate the anti-proliferative effect of interferon α/β by promoting the activation of the JAK/STAT signaling pathway through the inhibition of SOCS3 in hepatocellular carcinoma cells.[15]
Kaempferol has also been shown to influence the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 8. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Animal Models for In Vivo Efficacy: A Framework for 6-Methoxykaempferol 3-glucoside and Its Analogs
Note to Researchers: Extensive literature review did not yield specific in vivo studies for 6-Methoxykaempferol 3-glucoside. The following application notes and protocols are based on studies of the closely related structural analog, Kaempferol-3-O-glucoside (Astragalin) , and are intended to serve as a foundational guide for designing and conducting in vivo experiments for this compound. The methodologies presented can be adapted to investigate the anti-inflammatory and anti-diabetic potential of this novel compound.
Application Notes: Investigating Anti-Inflammatory and Anti-Diabetic Effects
This section outlines the application of animal models to elucidate the potential therapeutic effects of this compound, drawing parallels from in vivo studies on Kaempferol-3-O-glucoside.
Anti-Inflammatory Activity
Animal models of inflammation are crucial for evaluating the potential of novel compounds to modulate inflammatory pathways. Based on the known activities of similar flavonoids, this compound could be investigated in models of acute and chronic inflammation.
-
Acute Inflammation Model: The carrageenan-induced paw edema model in rodents is a standard for assessing acute anti-inflammatory effects. Administration of the test compound prior to carrageenan injection allows for the measurement of edema inhibition, providing insights into its ability to suppress the initial phases of inflammation.
-
Chronic Inflammation Model: Adjuvant-induced arthritis in rats is a widely used model for chronic inflammation, mimicking aspects of human rheumatoid arthritis. This model allows for the evaluation of the compound's long-term efficacy in reducing joint swelling, inflammatory markers, and histological damage.
Anti-Diabetic Activity
Given the evidence of anti-diabetic effects of kaempferol (B1673270) and its glycosides, animal models of diabetes are highly relevant for studying this compound.
-
Type 1 Diabetes Model: A streptozotocin (B1681764) (STZ)-induced diabetes model in rodents is commonly used to screen for hypoglycemic agents. STZ selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia. This model can be used to assess the compound's ability to lower blood glucose levels, improve glucose tolerance, and potentially protect pancreatic islets.
-
Type 2 Diabetes Model: A high-fat diet (HFD) combined with a low dose of STZ in rodents can induce a state of insulin resistance and hyperglycemia, mimicking human type 2 diabetes. This model is suitable for investigating the compound's effects on insulin sensitivity, lipid metabolism, and overall metabolic health.
Experimental Protocols
The following are detailed protocols for the animal models described above, adapted from studies on Kaempferol-3-O-glucoside. These should be optimized for this compound based on preliminary in vitro data and dose-ranging studies.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound or vehicle orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Streptozotocin (STZ)-Induced Diabetes in Mice (Type 1 Diabetes Model)
Objective: To assess the anti-hyperglycemic effect of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glibenclamide (positive control)
-
Vehicle
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer.
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Mice with fasting blood glucose >250 mg/dL are considered diabetic.
-
Grouping: Divide diabetic mice into groups (n=8-10 per group):
-
Diabetic Control (Vehicle)
-
This compound (e.g., 25, 50, 100 mg/kg, p.o., daily for 4 weeks)
-
Positive Control (Glibenclamide, 5 mg/kg, p.o., daily for 4 weeks)
-
Normal Control (Non-diabetic mice receiving vehicle)
-
-
Treatment: Administer the test compound or vehicle orally daily for the duration of the study.
-
Monitoring: Monitor body weight and fasting blood glucose levels weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer glucose (2 g/kg, p.o.) and measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
Biochemical and Histological Analysis: At the end of the study, collect blood for biochemical analysis (insulin, lipid profile) and pancreas for histological examination (islet morphology).
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Compound X | 10 | 1.05 ± 0.06* | 16.0 |
| Compound X | 25 | 0.88 ± 0.05** | 29.6 |
| Compound X | 50 | 0.72 ± 0.04 | 42.4 |
| Indomethacin | 10 | 0.65 ± 0.03 | 48.0 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control
Table 2: Effect of this compound on Fasting Blood Glucose in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg) | Initial Fasting Blood Glucose (mg/dL) (Mean ± SEM) | Final Fasting Blood Glucose (mg/dL) (Mean ± SEM) | % Reduction in Blood Glucose |
| Normal Control | - | 95 ± 5 | 98 ± 6 | - |
| Diabetic Control | - | 350 ± 25 | 410 ± 30 | - |
| Compound Y | 25 | 345 ± 28 | 280 ± 20* | 18.8 |
| Compound Y | 50 | 355 ± 22 | 210 ± 15** | 40.8 |
| Compound Y | 100 | 360 ± 30 | 150 ± 12 | 58.3 |
| Glibenclamide | 5 | 350 ± 25 | 130 ± 10 | 62.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to Diabetic Control
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.
Application Notes and Protocols: Zebrafish Model for Thrombosis Research with 6-Hydroxykaempferol Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a zebrafish model to investigate the antithrombotic properties of 6-hydroxykaempferol (B1588450) glycosides. The protocols are based on established methodologies for thrombosis induction and evaluation in zebrafish larvae, with a specific focus on the effects of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), a representative 6-hydroxykaempferol glycoside found in Safflower (Carthamus tinctorius L.).[1][2]
The zebrafish model offers a powerful in vivo system for studying thrombosis due to its genetic tractability, optical transparency allowing for real-time imaging of blood flow and thrombus formation, and its physiological conservation of hemostatic mechanisms with mammals.[1][3][4]
Overview of the Zebrafish Thrombosis Model
Thrombosis can be induced in zebrafish larvae through various chemical and physical methods. Chemical inducers like phenylhydrazine (B124118) (PHZ) and arachidonic acid (AA) are commonly used to provoke red blood cell (RBC) aggregation and vascular occlusion.[1][5][6][7] Physical methods, such as laser-induced endothelial injury, allow for the precise study of thrombus formation at a specific site.[8][9][10]
This document will focus on the PHZ-induced thrombosis model, which has been successfully used to evaluate the antithrombotic effects of HGG.[1][2]
Data Presentation: Efficacy of 6-Hydroxykaempferol Glycoside (HGG)
The antithrombotic efficacy of HGG in the PHZ-induced zebrafish model is summarized below.
| Treatment Group | Heart RBCs Intensity (Relative Quantification) | Caudal Vein Thrombus Formation | Blood Flow Rate (µm/s) |
| Control (Vehicle) | Normal | Absent | ~250 |
| PHZ-Treated | Significantly Reduced | Present (RBC aggregation) | Significantly Reduced |
| HGG (10 µM) + PHZ | Significantly Increased vs. PHZ | Alleviated | Significantly Increased vs. PHZ |
| HGG (100 µM) + PHZ | Significantly Increased vs. PHZ | Alleviated | ~250 (similar to control) |
| Aspirin (B1665792) (100 µM) + PHZ | Significantly Increased vs. PHZ | Alleviated | ~250 (similar to control) |
Data is synthesized from the findings reported in the study by Wang et al. (2022).[1][2]
Experimental Protocols
Zebrafish Maintenance and Handling
-
Strain: Wild-type or transgenic lines with fluorescently labeled blood cells (e.g., Tg(gata1:dsRed)) can be used.
-
Housing: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.
-
Embryo Collection: Collect embryos after natural spawning and maintain them in E3 embryo medium at 28.5°C.
Phenylhydrazine (PHZ)-Induced Thrombosis Model
This protocol is adapted from the methodology used to assess the antithrombotic effects of HGG.[1][2]
-
Embryo Staging: At 2 days post-fertilization (dpf), select healthy, normally developed zebrafish larvae.
-
Treatment Groups:
-
Control Group: Larvae treated with vehicle control (e.g., 0.1% DMSO).
-
PHZ Group: Larvae treated with PHZ to induce thrombosis.
-
HGG Treatment Group(s): Larvae pre-treated with varying concentrations of HGG (e.g., 10 µM, 100 µM) for a specified duration before co-incubation with PHZ.
-
Positive Control Group: Larvae pre-treated with a known antithrombotic agent like aspirin (e.g., 100 µM) before co-incubation with PHZ.
-
-
Drug Administration:
-
Dissolve HGG and aspirin in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Add the compounds directly to the E3 embryo medium to achieve the final desired concentrations.
-
-
Thrombosis Induction:
-
Prepare a stock solution of PHZ. The optimal concentration should be determined empirically, but a concentration of 1.5 µM for 24 hours has been shown to be effective.[6]
-
After the pre-treatment period with HGG or aspirin, add PHZ to the respective treatment wells.
-
Incubate the larvae for 24 hours at 28.5°C.
-
-
Assessment of Thrombosis:
-
Staining: Use O-dianisidine staining to visualize red blood cells (hemoglobin).[1][5][10]
-
Prepare a staining solution of 0.6 mg/mL O-dianisidine, 0.01 M sodium acetate (B1210297) (pH 4.5), 0.65% hydrogen peroxide, and 40% ethanol (B145695) in distilled water.
-
Fix the larvae in 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Wash the larvae with PBS.
-
Incubate the larvae in the O-dianisidine staining solution in the dark for 15-30 minutes.
-
Wash the larvae with PBS to stop the reaction.
-
-
Imaging:
-
Mount the stained larvae in 3% methylcellulose (B11928114) on a glass slide.
-
Image the heart and caudal vein of the zebrafish larvae using a microscope equipped with a camera.
-
-
Quantification:
-
Heart RBCs Intensity: Measure the staining intensity in the heart region using image analysis software (e.g., ImageJ). A reduction in intensity indicates thrombus formation elsewhere in the vasculature, preventing RBC return to the heart.[1][6]
-
Caudal Vein Thrombus: Visually inspect and score the degree of RBC aggregation in the caudal vein.[1]
-
Blood Flow Rate: Perform video microscopy of the caudal vein in live, anesthetized larvae (using tricaine) to measure the velocity of red blood cells.[1]
-
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway for HGG's Antithrombotic Effect
The antithrombotic and protective effects of HGG on endothelial cells are linked to the inhibition of the HIF-1α/NF-κB signaling pathway, which reduces inflammation and apoptosis.[1][2]
References
- 1. Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo [frontiersin.org]
- 3. Recent Advances of the Zebrafish Model in the Discovery of Marine Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish as a model system for the study of hemostasis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic Acid Induced Thrombosis in Zebrafish Larvae for Assessing Human Anti-Thrombotic Drug [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. mdpi.com [mdpi.com]
- 9. Zebrafish Model for Thrombosis and Brain-Behavior Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zebrafish thrombosis models according to the location of thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Methoxykaempferol 3-glucoside as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 6-Methoxykaempferol 3-glucoside as a standard in chromatographic analyses. The information is intended for researchers in natural product chemistry, quality control, and drug development who are working with flavonoid glycosides.
Chemical and Physical Properties
This compound is a naturally occurring flavonoid glycoside.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 63422-27-5 |
| Molecular Formula | C22H22O12 |
| Molecular Weight | 478.4 g/mol [2][3] |
| Appearance | Yellow powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Acetone (B3395972).[4] |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for reliable quantitative analysis.
Protocol for Preparation of a 1 mg/mL Stock Solution:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the weighed standard in 1 mL of DMSO or acetone in a volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
Protocol for Preparation of Working Standard Solutions:
-
Equilibrate the stock solution to room temperature.
-
Perform serial dilutions of the stock solution with the mobile phase to be used in the chromatographic analysis to prepare a series of working standards.
-
A typical concentration range for creating a calibration curve for flavonoid glycosides is between 1 µg/mL and 100 µg/mL.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are suitable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and may require optimization for specific matrices.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min, 10% B5-20 min, 10-50% B20-25 min, 50-90% B25-30 min, 90-10% B30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV detector at an appropriate wavelength (e.g., 265 nm or 350 nm) |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
UPLC-MS provides higher resolution, sensitivity, and specificity.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min, 5% B2-10 min, 5-95% B10-12 min, 95% B12-12.1 min, 95-5% B12.1-15 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| MS Detector | Electrospray Ionization (ESI) in negative or positive ion mode |
| MS/MS Parameters | Optimized for the specific m/z of this compound |
Data Presentation: Method Validation Parameters
The following table presents typical validation parameters that should be established for a quantitative method using this compound as a standard. The values provided are illustrative and should be determined experimentally.
| Parameter | Typical Expected Values |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Protocol for Quantitative Analysis of a Plant Extract
-
Sample Preparation:
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Calibration Curve Construction:
-
Prepare a series of at least five working standard solutions of this compound with known concentrations.
-
Inject each standard solution into the chromatograph under the optimized conditions.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
-
Sample Analysis and Quantification:
-
Inject the prepared plant extract solution into the chromatograph.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Kaempferol and its Glycosides
Kaempferol and its glycosides have been reported to modulate various signaling pathways, including the PI3K/AKT and Nrf2 pathways, which are crucial in cellular processes related to cancer and inflammation.[5][6][7][8][9]
Caption: PI3K/AKT signaling pathway and the inhibitory role of this compound.
Caption: Nrf2 signaling pathway and its modulation by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for quantitative analysis using this compound as an external standard.
Caption: Workflow for quantitative analysis using an external standard.
Logical Relationship for Method Selection
The choice between HPLC and UPLC-MS depends on the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate chromatographic method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. jasco-global.com [jasco-global.com]
- 9. youtube.com [youtube.com]
Synthesis of 6-Methoxykaempferol 3-glucoside Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Methoxykaempferol (B191825) 3-glucoside derivatives. The methodologies outlined herein are intended to guide researchers in the chemical synthesis and characterization of these flavonoid glycosides, which are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties.
Introduction
6-Methoxykaempferol 3-glucoside is a naturally occurring flavonoid glycoside that has garnered attention for its potential biological activities, including antioxidant and anti-inflammatory effects.[1] The synthesis of its derivatives is a key area of research for developing novel therapeutic agents with improved pharmacological profiles. This document outlines a comprehensive synthetic strategy, including the preparation of the aglycone, 6-methoxykaempferol, followed by its glycosylation and subsequent deprotection to yield the target 3-glucoside derivatives.
Synthetic Strategy Overview
The overall synthetic approach is a multi-step process that begins with the synthesis of the 6-methoxykaempferol aglycone. This is followed by the protection of the hydroxyl groups on the glucose moiety, glycosylation of the aglycone at the 3-hydroxyl position, and finally, deprotection to yield the desired this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of 6-Methoxykaempferol (Aglycone)
The synthesis of the 6-methoxykaempferol aglycone can be achieved via the Allan-Robinson reaction.[2][3][4][5][6] This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of its sodium salt.
Protocol:
-
Preparation of the o-hydroxyaryl ketone: Start with a suitably substituted o-hydroxyacetophenone, such as 2,4-dihydroxy-6-methoxyacetophenone.
-
Allan-Robinson Condensation:
-
Mix the o-hydroxyaryl ketone with an aromatic anhydride (e.g., anisic anhydride) and the sodium salt of the corresponding aromatic acid (e.g., sodium anisate).
-
Heat the mixture at a high temperature (typically 180-200 °C) for several hours.
-
After cooling, hydrolyze the reaction mixture with an aqueous base (e.g., potassium hydroxide) to open the lactone ring.
-
Acidify the mixture to induce cyclization and formation of the flavonol ring.
-
-
Purification: The crude 6-methoxykaempferol can be purified by recrystallization or column chromatography.
Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
Acetobromoglucose is a key reagent for the glycosylation step and can be prepared from glucose.
Protocol:
-
Acetylation of Glucose: Treat D-glucose with acetic anhydride in the presence of a catalyst (e.g., zinc chloride) to produce penta-O-acetyl-β-D-glucopyranose.
-
Bromination: React the penta-O-acetyl-β-D-glucopyranose with a solution of hydrogen bromide in glacial acetic acid to yield acetobromoglucose.
-
Purification: The product is typically purified by recrystallization from a suitable solvent system like diethyl ether/petroleum ether.
Glycosylation of 6-Methoxykaempferol
The glycosylation of the 3-hydroxyl group of 6-methoxykaempferol is a crucial step. The Koenigs-Knorr method or a modified version is commonly employed.
Protocol:
-
Selective Protection (if necessary): Depending on the desired final derivative, it may be necessary to selectively protect the other hydroxyl groups of 6-methoxykaempferol (e.g., at positions 5, 7, and 4') using appropriate protecting groups like benzyl (B1604629) ethers.
-
Glycosylation Reaction:
-
Dissolve the (protected) 6-methoxykaempferol in a suitable aprotic solvent (e.g., acetone, dichloromethane).
-
Add acetobromoglucose and a base (e.g., potassium carbonate, silver carbonate) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting protected glycoside by column chromatography on silica (B1680970) gel.
-
Deprotection of the Glucoside
The final step is the removal of the acetyl protecting groups from the sugar moiety to yield the this compound. The Zemplén deacetylation is a standard and efficient method for this transformation.[7][8][9]
Protocol:
-
Zemplén Deacetylation:
-
Dissolve the acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Stir the solution at room temperature and monitor the reaction progress by TLC.
-
-
Neutralization and Purification:
-
Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The final product can be purified by recrystallization or preparative HPLC.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 6-Methoxykaempferol and its 3-glucoside derivative. Please note that specific yields and analytical data may vary depending on the exact reaction conditions and the purity of the reagents.
Table 1: Synthesis and Characterization of 6-Methoxykaempferol
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂O₇ |
| Molecular Weight | 316.26 g/mol |
| Appearance | Yellow solid |
| Melting Point | 278-280 °C |
| Yield | (Specify experimental yield) |
| ¹H NMR (DMSO-d₆, δ ppm) | (Provide experimental data) |
| ¹³C NMR (DMSO-d₆, δ ppm) | (Provide experimental data) |
Table 2: Synthesis and Characterization of this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₂O₁₂ |
| Molecular Weight | 478.40 g/mol [2] |
| Appearance | Yellow powder |
| Melting Point | (Specify experimental data) |
| Optical Rotation [α]D | (Specify experimental data) |
| Yield | (Specify experimental yield) |
| ¹H NMR (DMSO-d₆, δ ppm) | (Provide experimental data) |
| ¹³C NMR (DMSO-d₆, δ ppm) | (Provide experimental data) |
Potential Signaling Pathways and Biological Activities
6-Methoxykaempferol and its glycoside derivatives are reported to possess a range of biological activities, primarily linked to their antioxidant and anti-inflammatory properties.[1][10] The presence of the methoxy (B1213986) group and the glycosidic moiety can influence the molecule's interaction with cellular targets and signaling pathways.
Caption: Potential signaling pathways modulated by this compound.
Antioxidant Activity:
-
Direct Radical Scavenging: Flavonoids can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1]
-
Nrf2/ARE Pathway Activation: Kaempferol (B1673270) and its glycosides have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1).
Anti-inflammatory Activity:
-
Inhibition of Pro-inflammatory Mediators: 6-Methoxykaempferol glycosides can inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins.[12]
-
Modulation of NF-κB and MAPK Pathways: Kaempferol derivatives are known to interfere with key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15] By inhibiting these pathways, they can suppress the expression of pro-inflammatory cytokines and enzymes.
Conclusion
The synthetic protocols and application notes provided in this document offer a comprehensive guide for the preparation and study of this compound derivatives. The detailed methodologies, combined with the summarized data and insights into potential biological mechanisms, will be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Allan-Robinson Reaction [drugfuture.com]
- 3. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The dietary flavonoid Kaempferol mediates anti-inflammatory responses via the Src, Syk, IRAK1, and IRAK4 molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 6-Methoxykaempferol 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vitro biological activities of 6-Methoxykaempferol 3-glucoside, a naturally occurring flavonoid glycoside. The following sections outline experimental procedures to assess its cytotoxic, anti-inflammatory, and antioxidant properties, as well as its potential effects on key cellular signaling pathways.
Introduction
This compound is a flavonoid glycoside found in various plant species. Flavonoids as a class are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] Structurally similar compounds, such as other kaempferol (B1673270) glycosides, have demonstrated the ability to modulate inflammatory signaling pathways and exhibit protective effects against cellular stress.[2][3] These protocols are designed to enable a comprehensive in vitro evaluation of the therapeutic potential of this compound.
Materials and Reagents
-
Compound: this compound
-
Cell Lines:
-
Cancer Cell Lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), HepG2 (hepatocellular carcinoma)
-
Macrophage Cell Line: RAW 264.7 (murine macrophages)
-
Endothelial Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
-
-
General Cell Culture:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Cytotoxicity Assay:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT solubilization solution (e.g., acidified isopropanol)
-
-
Anti-inflammatory Assay:
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitric oxide (NO) detection
-
ELISA kits for TNF-α and IL-6
-
-
Antioxidant Assay:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
tert-Butyl hydroperoxide (TBHP) or Hydrogen peroxide (H₂O₂) as a positive control
-
-
Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-phospho-NF-κB p65, anti-HIF-1α, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM. For obtaining a higher solubility, it is recommended to warm the tube at 37°C and shake it in an ultrasonic bath for a short period. The stock solution can be stored at -20°C for several months. When preparing working solutions for cell culture experiments, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture
All cell lines should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Subculture the cells upon reaching 80-90% confluency.
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of this compound on the viability of cancer cells.
Protocol:
-
Seed cancer cells (MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (0.1% DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of MTT solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | % Viability (MCF-7, 24h) | % Viability (HeLa, 24h) | % Viability (HepG2, 24h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
(Repeat for 48h and 72h time points)
Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Mix 100 µL of supernatant with 100 µL of Griess reagent. Measure the absorbance at 540 nm.
-
Cytokine Measurement (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment | NO Production (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + Cpd (1 µM) | |||
| LPS + Cpd (5 µM) | |||
| LPS + Cpd (10 µM) | |||
| LPS + Cpd (25 µM) | |||
| LPS + Cpd (50 µM) |
Cellular Antioxidant Activity: DCFH-DA Assay
This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
Protocol:
-
Seed cells (e.g., HUVECs or RAW 264.7) in a black, clear-bottom 96-well plate and allow them to attach.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding a ROS inducer like TBHP or H₂O₂.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.
Data Presentation:
| Treatment | Relative Fluorescence Units (RFU) |
| Control | |
| ROS Inducer | |
| ROS Inducer + Cpd (1 µM) | |
| ROS Inducer + Cpd (5 µM) | |
| ROS Inducer + Cpd (10 µM) | |
| ROS Inducer + Cpd (25 µM) | |
| ROS Inducer + Cpd (50 µM) |
Investigation of Signaling Pathways: Western Blotting
This protocol is for analyzing the effect of this compound on the NF-κB and HIF-1α signaling pathways.
Protocol:
-
Seed cells (e.g., RAW 264.7 for NF-κB, HUVECs for HIF-1α) in 6-well plates.
-
For NF-κB, pre-treat with the compound and then stimulate with LPS as in the anti-inflammatory assay. For HIF-1α, treat with the compound under normoxic or hypoxic (e.g., 1% O₂) conditions.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-HIF-1α, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation:
| Treatment | Normalized p-NF-κB/NF-κB Ratio | Normalized HIF-1α/β-actin Ratio |
| Control | ||
| Stimulus (LPS or Hypoxia) | ||
| Stimulus + Cpd (Low Conc.) | ||
| Stimulus + Cpd (High Conc.) |
Visualization of Workflows and Pathways
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols for Pharmacokinetic Studies of 6-Methoxykaempferol 3-glucoside in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol 3-glucoside is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile is crucial for the development of this compound as a potential drug candidate. This document provides a detailed overview of a hypothetical pharmacokinetic study of this compound in a rat model, based on established methodologies for similar flavonoid compounds. The protocols and data presented herein serve as a comprehensive guide for designing and executing preclinical pharmacokinetic investigations. While specific experimental data for this compound is limited in publicly available literature, the following sections are based on typical pharmacokinetic profiles of structurally related flavonoids, such as kaempferol (B1673270) and other methoxyflavones, which generally exhibit low oral bioavailability and rapid metabolism.[1][2][3]
Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. This data is intended to be representative of flavonoids and should be confirmed by specific experimental studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (n=6 per group)
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 2500 ± 350 | 450 ± 95 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC₀₋t (ng·h/mL) | 3200 ± 410 | 1800 ± 250 |
| AUC₀₋inf (ng·h/mL) | 3250 ± 425 | 1850 ± 260 |
| t₁/₂ (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |
| CL (L/h/kg) | 3.1 ± 0.5 | - |
| Vd (L/kg) | 10.8 ± 2.1 | - |
| F (%) | - | ~5.7 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Dosing and Administration
-
Test Compound: this compound (purity >98%)
-
Intravenous (IV) Administration:
-
Dose: 10 mg/kg
-
Vehicle: A solution of 10% DMSO, 40% PEG400, and 50% saline.
-
Administration: A single bolus injection into the tail vein.
-
-
Oral (PO) Administration:
-
Dose: 100 mg/kg
-
Vehicle: A suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administration: Oral gavage.
-
Blood Sample Collection
-
Time Points:
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Procedure: Approximately 0.25 mL of blood will be collected from the jugular vein into heparinized tubes at each time point.
-
Plasma Preparation: Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.
Bioanalytical Method
-
Instrumentation: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[4]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar flavonoid not present endogenously) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
Pharmacokinetic Analysis
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Mandatory Visualizations
Caption: Experimental workflow for the pharmacokinetic study of this compound.
References
Application Note: Formulation of 6-Methoxykaempferol 3-glucoside for In Vivo Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxykaempferol 3-glucoside is a naturally occurring flavonoid glycoside found in various plants.[1][2] Like its parent aglycone, kaempferol, this compound and its derivatives are investigated for a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[3][4][5][6] A significant challenge in the preclinical evaluation of many flavonoids, including this compound, is their poor aqueous solubility, which can lead to low oral bioavailability and hinder the assessment of their efficacy in in vivo models.[7][8]
This application note provides detailed protocols and strategies for formulating this compound to enhance its solubility and suitability for in vivo administration, thereby facilitating reliable pharmacokinetic and pharmacodynamic studies.
Physicochemical Properties of Flavonoids
Understanding the basic properties of the compound is the first step in developing a suitable formulation. While specific data for this compound is limited, properties can be inferred from its structure and data on similar compounds like Kaempferol 3-glucoside (Astragalin).
| Property | Value / Description | Source |
| Chemical Formula | C₂₂H₂₂O₁₂ | [2][9] |
| Molecular Weight | ~478.4 g/mol | [2][9] |
| Appearance | Typically a yellow crystalline powder. | [10] |
| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and hot methanol; insoluble in petroleum ether.[10] Glycosylation generally increases hydrophilicity compared to the aglycone, but aqueous solubility can remain low.[11] | - |
Formulation Strategies for Poorly Soluble Flavonoids
To overcome the solubility challenges, several formulation strategies can be employed. The choice of method depends on the intended route of administration (e.g., oral, parenteral), the required dose, and the animal model.
-
Co-solvent Systems: This is one of the most common and straightforward methods for preclinical studies. It involves dissolving the compound in a small amount of a water-miscible organic solvent and then diluting it with an aqueous vehicle.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[12]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can significantly enhance the solubility and oral absorption of lipophilic compounds.[13][14]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[12][15]
The following sections provide detailed protocols for two common and effective formulation approaches.
Experimental Protocols
Protocol 1: Co-solvent Formulation for Oral Gavage
This protocol is suitable for delivering non-sterile formulations via oral gavage in rodent models. The goal is to create a clear, stable solution or a fine, homogeneous suspension.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Tween® 80 (Polysorbate 80), USP grade
-
Saline (0.9% NaCl) or Purified Water
-
Sterile vials, conical tubes, and syringes
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile glass vial, add the weighed compound. Add a small volume of DMSO to dissolve the powder completely. For example, use 5-10% of the final volume. Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Addition of Co-solvents: While stirring, add PEG400 to the solution. This helps to maintain the compound in solution when diluted with an aqueous phase. A common ratio is 10-40% of the final volume.
-
Addition of Surfactant: Add Tween® 80 to the mixture. This acts as a surfactant to improve wettability and prevent precipitation. A typical concentration is 5-10% of the final volume.
-
Final Dilution: Slowly add the aqueous vehicle (saline or water) to the organic mixture under constant stirring to reach the final volume.
-
Quality Control: Visually inspect the final formulation. It should be a clear solution or, at minimum, a uniform, fine suspension. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
Storage: Store the formulation in a tightly sealed, light-protected container. For short-term use, storage at 2-8°C is often appropriate. Always check for precipitation before administration.
Example Co-solvent Formulations:
| Component | Formulation A (Solution) | Formulation B (Suspension) | Purpose |
| DMSO | 10% | 5% | Primary Solvent |
| PEG400 | 40% | 30% | Co-solvent / Vehicle |
| Tween® 80 | 5% | 10% | Surfactant / Stabilizer |
| 0.9% Saline | 45% | 55% | Aqueous Vehicle |
| Target Conc. | Up to 5 mg/mL | Up to 20 mg/mL | - |
Protocol 2: Cyclodextrin-based Formulation for Parenteral Administration
This protocol is designed for preparing sterile formulations suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Sterile, rubber-stoppered vials
-
Sterile syringe filters (0.22 µm)
-
Magnetic stirrer and stir bar
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Preparation of Vehicle: Under sterile conditions (e.g., in a laminar flow hood), prepare the HP-β-CD solution. A 20-40% (w/v) solution in WFI is a common starting point. For example, to make a 30% solution, dissolve 30 g of HP-β-CD in WFI and bring the final volume to 100 mL. Gentle warming and stirring can aid dissolution.
-
Compound Addition: Once the HP-β-CD solution is clear, add the pre-weighed this compound powder directly to the vehicle.
-
Complexation: Vigorously stir the mixture at room temperature for 12-24 hours, protected from light. This extended stirring time is crucial for the formation of the inclusion complex. The solution should become clear as the compound is encapsulated by the cyclodextrin.
-
Sterile Filtration: Once the compound is fully dissolved, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[16] This step removes any potential microbial contamination and undissolved particulates.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, date of preparation, and expiration date.[16][17] Store at 2-8°C, protected from light. The stability of the formulation should be determined empirically.
In Vivo Administration Guidelines
All animal procedures must be approved by and conducted in accordance with the local Institutional Animal Care and Use Committee (IACUC) guidelines.
-
Route of Administration: The choice of route (oral gavage, i.p., i.v.) must be specified in the animal use protocol.[16]
-
Dosing Volume: The volume administered should be appropriate for the species. For mice, typical oral gavage volumes are 5-10 mL/kg, and i.p. injection volumes are 10-20 mL/kg.
-
Vehicle Control Group: A control group of animals receiving only the vehicle (the formulation without the active compound) is mandatory to assess any effects of the excipients themselves.
-
Pre-Dosing Inspection: Before each administration, visually inspect the formulation for any signs of precipitation, discoloration, or cloudiness.[16] If using a suspension, ensure it is well-mixed to provide a uniform dose.
Visualizations
Caption: Workflow for developing a suitable formulation for in vivo studies.
Caption: PI3K/AKT and MAPK pathways often modulated by kaempferol.[3][4][18]
References
- 1. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H22O12 | CID 5319460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fate of flavonoids after oral administration: a comprehensive overview of its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Methoxykaempferol 3-O-glucoside | C22H22O12 | CID 14539904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-Methoxykaempferol 3-glucoside for Bioassays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for challenges related to the solubility of 6-Methoxykaempferol 3-glucoside in bioassay development.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
This compound, a flavonoid glycoside, generally exhibits poor solubility in aqueous solutions. For bioassays, it is typically dissolved in organic solvents first to create a stock solution, which is then diluted into the aqueous assay medium. Common organic solvents include Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] For many flavonoids, DMSO is a preferred solvent due to its high solubilizing power.[1]
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "precipitation upon dilution." To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5% v/v) to minimize solvent-induced artifacts and cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the assay medium while vortexing or stirring to promote dispersion.
-
Warming: Gently warming the solution can sometimes help improve solubility, but be cautious of the thermal stability of the compound.[2]
-
Solubility Enhancers: The use of solubility-enhancing excipients may be necessary.
Q3: What are the main strategies to improve the aqueous solubility of this compound for bioassays?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. The primary methods include:
-
Co-solvents: Using a water-miscible organic solvent like DMSO to first dissolve the compound.
-
pH Adjustment: Modifying the pH of the aqueous medium can increase the solubility of flavonoids, which are often weakly acidic.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the flavonoid molecule within the hydrophobic cavity of a cyclodextrin can significantly enhance its aqueous solubility.
-
Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier can improve its dissolution rate and solubility.
-
Surfactant-based Formulations: Utilizing surfactants to form micelles that can encapsulate the hydrophobic flavonoid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during the experiment. | The compound has low aqueous solubility and the concentration in the final assay medium exceeds its solubility limit. | - Decrease the final concentration of the compound in the assay. - Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for the bioassay. - Employ a solubility enhancement technique such as cyclodextrin complexation or a solid dispersion formulation. |
| Inconsistent results between experimental replicates. | Incomplete dissolution or precipitation of the compound leading to variations in the actual concentration. | - Prepare a fresh stock solution and ensure complete dissolution before each experiment. - Use an ultrasonic bath to aid in the dissolution of the stock solution.[2] - Visually inspect for any precipitation before adding to the assay. |
| Observed cellular toxicity or artifacts not related to the compound's biological activity. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the co-solvent in the assay to a non-toxic level (typically below 0.5% v/v). - Include a vehicle control (assay medium with the same concentration of the co-solvent) in your experimental design. |
Quantitative Data Summary
Table 1: General Solubility of Flavonoid Glycosides in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Very Low | The glycoside moiety improves solubility over the aglycone, but the flavonoid backbone remains hydrophobic. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water; precipitation is common. |
| Ethanol | Moderate | Often used as a co-solvent. |
| Methanol | Moderate | Another common co-solvent. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds.[1] |
Table 2: Comparison of Solubility Enhancement Techniques for Flavonoids
| Technique | Fold Increase in Solubility (Typical Range) | Advantages | Disadvantages |
| pH Adjustment | 2 - 10 fold | Simple to implement. | May not be suitable for all bioassays; can affect compound stability and cellular physiology. |
| Cyclodextrin Inclusion Complex | 10 - 100 fold | High efficiency, low toxicity of common cyclodextrins. | Can be more complex to prepare; potential for competitive displacement of the guest molecule. |
| Solid Dispersion | 10 - 200 fold | Significant solubility enhancement; can improve dissolution rate. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for recrystallization during storage. |
| Surfactant Micelles | Variable | Can be effective at low concentrations. | Potential for surfactant-induced cytotoxicity or interference with the bioassay. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous bioassay media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex of this compound
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (flavonoid:cyclodextrin) is a common starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, filter the solution through a 0.45 µm syringe filter to remove any undissolved material.
-
Freeze the filtered solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the inclusion complex.
-
The resulting powder can be readily dissolved in aqueous media for bioassays.
Visualizations
References
Stability of 6-Methoxykaempferol 3-glucoside in different solvents and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxykaempferol 3-glucoside. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, a flavonoid glycoside, is susceptible to degradation under certain conditions. Its stability is primarily influenced by pH, the solvent used, temperature, and exposure to light. Generally, flavonoids are more stable in acidic environments compared to neutral or alkaline conditions. The presence of a methoxy (B1213986) group on the flavonoid backbone is thought to provide some protection against degradation.[1]
Q2: How does pH affect the stability of this compound?
A2: While specific quantitative data for this compound is limited, studies on structurally similar flavonoids, such as kaempferol (B1673270) and quercetin (B1663063) glycosides, indicate that stability decreases as the pH increases. In acidic solutions (pH < 4), the glycosidic bond is relatively stable. However, under neutral to alkaline conditions (pH > 7), the rate of degradation, including hydrolysis of the glycosidic bond and opening of the C-ring, increases significantly. It is anticipated that this compound follows a similar trend.
Q3: What are the most suitable solvents for dissolving and storing this compound?
A3: this compound is soluble in a range of organic solvents. For short-term storage and experimental use, the following solvents are recommended:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
For long-term storage, it is advisable to store the compound as a dry powder at -20°C. If a stock solution is necessary, prepare it in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What are the likely degradation products of this compound?
A4: Under degradative conditions, particularly acidic or alkaline hydrolysis, the primary degradation products are expected to be its aglycone, 6-methoxykaempferol, and the corresponding sugar, D-glucose. Further degradation of the aglycone can occur, which may involve the opening of the heterocyclic C-ring to form depsides.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active sites on the column interacting with the analyte. 2. Mobile phase pH is inappropriate. 3. Column is overloaded. | 1. Use a column with end-capping or switch to a different stationary phase. 2. Adjust the mobile phase pH. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. 3. Reduce the injection volume or the concentration of the sample. |
| Poor Resolution | 1. Inadequate mobile phase composition. 2. Column is aging or contaminated. 3. Flow rate is too high. | 1. Optimize the gradient or isocratic mobile phase composition. Try different solvent ratios or a different organic modifier (e.g., acetonitrile (B52724) vs. methanol). 2. Flush the column with a strong solvent or replace the column. 3. Reduce the flow rate to improve separation efficiency. |
| Ghost Peaks | 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and filter all samples and mobile phases. Clean the injector and flow path. 2. Implement a needle wash step in the autosampler method and inject a blank solvent run between samples. |
| Baseline Drift | 1. Column not properly equilibrated with the mobile phase. 2. Fluctuations in column temperature. 3. Mobile phase composition is changing over time (if prepared by mixing). | 1. Equilibrate the column for a sufficient time before starting the analysis. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
Experimental Protocols
Protocol 1: Stability Study of this compound at Different pH Values
Objective: To determine the stability of this compound in aqueous solutions at various pH levels over time.
Materials:
-
This compound
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubator or water bath
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7, 9).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 50 µg/mL.
-
Incubation: Incubate the prepared samples at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 10% B, ramp to 90% B over 20 minutes).
-
Detection: Monitor at the λmax of this compound (typically around 265 nm and 350 nm).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Protocol 2: HPLC Method for Quantification of this compound
Objective: To establish a reliable HPLC method for the quantification of this compound in various matrices.
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or a variable wavelength detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm and 350 nm
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol or DMSO ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Workflow for the pH stability study of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Preventing degradation of 6-Methoxykaempferol 3-glucoside during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Methoxykaempferol 3-glucoside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern during extraction?
A1: this compound is a flavonoid glycoside, a natural product found in various plants.[1][2] Like many flavonoid glycosides, it is susceptible to degradation under common extraction conditions. Factors such as pH, temperature, and enzymatic activity can lead to the cleavage of the glycosidic bond or modification of the flavonoid structure, resulting in reduced yield and the generation of impurities.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
A2: The primary factors contributing to the degradation of flavonoid glycosides like this compound include:
-
pH: Flavonoids can be unstable in alkaline or strongly acidic conditions. Some studies suggest that a slightly acidic pH (around 2-3.5) can improve the stability and recovery of flavonoids during extraction.[3]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[4] While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermally unstable compounds.[4][5]
-
Enzymatic Activity: Endogenous plant enzymes, such as glycosidases, can cleave the sugar moiety from the flavonoid aglycone.
-
Oxidation: The presence of oxygen and metal ions can lead to the oxidative degradation of the phenolic structure of the flavonoid.
-
Light: Exposure to UV light can induce photochemical degradation.
Q3: What types of solvents are recommended for the extraction of this compound?
A3: Polar solvents are generally used for the extraction of flavonoid glycosides. The choice of solvent significantly impacts extraction efficiency and compound stability. Commonly used solvents include:
-
Aqueous Alcohols: Mixtures of ethanol (B145695) or methanol (B129727) with water (e.g., 50-70% alcohol) are often effective for extracting flavonoid glycosides.[6]
-
Acetone (B3395972): Aqueous acetone is another effective solvent for polyphenol extraction.
-
Acidified Solvents: The addition of a small amount of a weak organic acid (e.g., formic acid or acetic acid) to the extraction solvent can help to improve the stability of flavonoid glycosides by maintaining an acidic pH.[3]
-
Deep Eutectic Solvents (DESs): These are emerging as green and efficient media for flavonoid extraction.[5]
Q4: Are there any advanced extraction techniques that can minimize degradation?
A4: Yes, modern extraction techniques can offer advantages over traditional methods by reducing extraction time and temperature, thereby minimizing degradation. These include:
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to faster extraction. However, care must be taken to avoid overheating.
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is advantageous as it is non-toxic and the solvent can be easily removed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete extraction | - Increase extraction time.- Reduce particle size of the plant material.- Optimize solvent-to-solid ratio. A higher ratio (e.g., 1:50 or 1:100) may be needed for quantitative analysis.[3]- Consider using advanced extraction techniques like UAE or MAE. |
| Degradation during extraction | - Lower the extraction temperature.- Use an acidified extraction solvent to maintain a low pH.[3]- Minimize extraction time.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Presence of the aglycone (6-Methoxykaempferol) in the extract | Hydrolysis of the glycosidic bond | - This can be caused by excessively strong acidic conditions or enzymatic activity.- If using a strong acid, reduce the concentration or switch to a milder organic acid.- To inactivate endogenous enzymes, consider blanching the plant material with steam or a boiling solvent before extraction. |
| Extract discoloration (e.g., browning) | Oxidation | - Phenolic compounds are prone to oxidation, which can lead to the formation of colored polymers.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.[7] |
| Inconsistent results between batches | Variation in plant material | - Ensure consistent sourcing and drying of plant material. Dried material is often preferred for consistency, but be aware of potential degradation of thermally unstable compounds during drying.[4]- Standardize the particle size of the ground plant material. |
| Fluctuations in extraction parameters | - Precisely control temperature, time, and solvent composition for each extraction. |
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the general effects of key parameters on flavonoid glycoside stability, based on available literature.
| Parameter | Condition | Effect on Stability | Impact on Yield |
| Temperature | Low (e.g., Room Temp - 40°C) | High | Lower extraction rate |
| Moderate (e.g., 40°C - 60°C) | Moderate | Optimal extraction rate | |
| High (e.g., > 70°C) | Low (risk of degradation) | Higher initial extraction rate, but potential loss due to degradation | |
| pH | Acidic (pH 2-4) | High | Generally favorable |
| Neutral (pH 7) | Moderate | May be less optimal | |
| Alkaline (pH > 8) | Low (risk of degradation) | Significantly reduced | |
| Solvent | 50-70% Ethanol | Good | High |
| 95% Ethanol | Moderate (may not be optimal for glycosides) | Variable | |
| Acidified Methanol/Ethanol | High | High |
Experimental Protocols
Protocol 1: Standard Maceration Extraction
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare a solution of 70% ethanol in water. For improved stability, consider adding 0.1% formic acid.
-
Extraction:
-
Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Macerate at room temperature for 24 hours with constant stirring.
-
Protect the mixture from light by covering the extraction vessel with aluminum foil.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the concentrated extract at -20°C in an airtight container, protected from light.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Solvent Preparation: Prepare a solution of 50% methanol in water.
-
Extraction:
-
Place the powdered plant material in an extraction vessel with the solvent at a 1:30 solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 45°C.
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm syringe filter.
-
Concentrate the filtrate using a rotary evaporator at ≤ 40°C.
-
-
Analysis: Analyze the extract promptly or store at low temperatures in the dark.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for extraction and analysis.
Caption: A decision tree for troubleshooting low extraction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methoxykaempferol 3-O-glucoside | C22H22O12 | CID 14539904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01848E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]
Troubleshooting low yield of 6-Methoxykaempferol 3-glucoside extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 6-Methoxykaempferol 3-glucoside and overcoming challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield?
A1: Low yields are typically attributed to several factors:
-
Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, time, or solid-to-liquid ratio can significantly hinder extraction efficiency.
-
Degradation of the Target Compound: this compound, like many flavonoid glycosides, can degrade under harsh conditions such as high temperatures, extreme pH levels, and exposure to light.[1][2]
-
Inefficient Extraction Method: Conventional methods like maceration may not be as effective as modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).
-
Improper Plant Material Preparation: The physical state of the plant material, including particle size and moisture content, can affect solvent penetration and extraction efficiency.
-
Losses During Purification: Significant amounts of the target compound can be lost during downstream processing steps like column chromatography if not optimized.
Q2: Which solvents are most effective for extracting this compound?
A2: Polar solvents are generally the most effective for extracting flavonoid glycosides. Ethanol-water mixtures have been shown to be particularly efficient. The optimal concentration of ethanol (B145695) can vary, but for methoxyflavones, higher concentrations of ethanol (e.g., 95%) have been found to maximize the yield of the target compound, while lower concentrations (around 54%) may maximize the total extraction yield.
Q3: How can I prevent the degradation of this compound during extraction?
A3: To minimize degradation, consider the following precautions:
-
Temperature Control: Avoid excessive heat. While moderate increases in temperature can improve solubility and diffusion, high temperatures can lead to the breakdown of the glycosidic bond.[1][3][4] For many flavonoids, temperatures between 50-70°C are a safe range.
-
pH Management: Maintain a neutral or slightly acidic pH during extraction. Extreme pH values should be avoided as they can catalyze hydrolysis or structural rearrangement of the flavonoid.
-
Light Protection: Store both the raw plant material and the extracts in dark containers to prevent photodegradation.
Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A4: UAE and MAE are advanced extraction techniques that offer several advantages over traditional methods:
-
Increased Efficiency: These methods can significantly improve extraction yield by enhancing solvent penetration into the plant matrix.
-
Reduced Extraction Time: Extraction times can be dramatically shortened from hours to minutes.
-
Lower Solvent Consumption: The increased efficiency often allows for the use of smaller volumes of solvent, making the process more environmentally friendly and cost-effective.
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | This compound is a polar molecule. Ensure you are using a polar solvent system. Ethanol-water mixtures are often more effective than pure ethanol or water alone. Experiment with different ethanol concentrations to find the optimal ratio for your specific plant material. |
| Suboptimal Extraction Temperature | While higher temperatures can increase solubility, excessive heat can cause degradation.[1][3][4] Try performing the extraction within a temperature range of 50-70°C. For heat-sensitive compounds, consider room temperature extraction or methods that utilize localized heating like MAE. |
| Insufficient Extraction Time | If using conventional methods like maceration, ensure the extraction time is sufficient for the solvent to penetrate the plant material and for the compound to diffuse out. For advanced methods like UAE and MAE, optimize the sonication or irradiation time. |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully wet the plant material and create an adequate concentration gradient for diffusion. Increase the solvent-to-solid ratio. Ratios between 1:20 and 1:50 (g/mL) are commonly effective. |
| Incorrect Particle Size of Plant Material | If the plant material is not ground to a fine enough powder, the solvent may not be able to efficiently access the target compound. Ensure the material is properly milled to a consistent and fine particle size. |
Issue 2: High Crude Extract Yield, but Low Purity/Final Product Yield
| Possible Cause | Troubleshooting Steps |
| Degradation During Solvent Evaporation | High temperatures during solvent removal can degrade the target compound. Use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 50°C). |
| Degradation Due to pH Shifts | The pH of the crude extract can change during processing, potentially leading to degradation. Monitor and adjust the pH to a neutral or slightly acidic range if necessary. |
| Inefficient Purification Strategy | The chosen purification method may not be suitable for separating this compound from other co-extracted compounds. Consider a multi-step purification approach, such as liquid-liquid partitioning followed by column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) or preparative HPLC for higher purity. |
| Irreversible Adsorption to Column Matrix | The target compound may be strongly and irreversibly binding to the stationary phase during column chromatography. Try a different stationary phase or modify the mobile phase composition to reduce strong interactions. |
| Co-elution with Impurities | If this compound is co-eluting with other compounds of similar polarity, optimize the gradient of your mobile phase in column chromatography or HPLC to improve resolution. A shallower gradient around the elution point of the target compound can be effective. |
Data Presentation
Table 1: Comparison of Extraction Methods for Methoxyflavones (Inferred for this compound)
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Relative Yield (%) |
| Maceration | 80% Ethanol | 25 | 24 h | 1:20 | 100 |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 40-50 | 16 min | 1:50 | >120 |
| Microwave-Assisted Extraction (MAE) | 78% Ethanol | 92 | 38 min | 1:35 | >130 |
Note: Relative yields are estimates based on data for similar compounds and will vary depending on the plant material and specific experimental conditions.
Table 2: Influence of Extraction Parameters on Methoxyflavone Yield (Ultrasound-Assisted Extraction)
| Parameter | Range Tested | Optimal Value for Methoxyflavone Content |
| Ethanol Concentration | 10-95% (v/v) | 95% |
| Extraction Time | 5-30 min | 16 min |
| Solid-to-Liquid Ratio | 1:10 - 1:50 (g/mL) | 1:50 |
Data adapted from a study on the extraction of methoxyflavones from Kaempferia parviflora.
Table 3: Stability of Flavonoid Glycosides under Various Conditions (Inferred for this compound)
| Condition | Observation for Similar Compounds | Recommendation |
| High Temperature (>80°C) | Significant degradation of quercetin (B1663063) and kaempferol (B1673270) glycosides observed, primarily through deglycosylation to the aglycone.[1][3][4] | Maintain extraction and processing temperatures below 70°C. Use high-temperature methods like MAE with caution and for short durations. |
| Acidic pH (< 4) | Can lead to hydrolysis of the glycosidic bond, especially with prolonged exposure. | Maintain a pH between 4 and 7 during extraction and purification. |
| Alkaline pH (> 8) | Can cause degradation of the flavonoid ring structure itself. | Avoid alkaline conditions. If necessary for a specific step, neutralize the solution as quickly as possible. |
| Exposure to Light | Can lead to photodegradation. | Protect all samples and extracts from direct light by using amber glassware or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Weigh 10 g of the dried powder and place it into a 1000 mL flask.
-
Add 500 mL of 95% ethanol to achieve a solid-to-liquid ratio of 1:50.
-
-
Ultrasonication:
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 45°C and the ultrasonic power to a suitable level for your equipment (e.g., 250 W).
-
Extract for 16 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C in a dark, sealed container.
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). A common gradient could be from 100% chloroform (B151607) to a mixture of chloroform and methanol.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions that show a high concentration of the desired compound.
-
-
Final Concentration:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
References
Technical Support Center: Overcoming Poor Bioavailability of 6-Methoxykaempferol 3-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxykaempferol 3-glucoside. The focus is on addressing the challenges associated with its poor in vivo bioavailability.
Disclaimer: Direct experimental pharmacokinetic data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from its close structural analogs, Kaempferol-3-O-glucoside and its aglycone Kaempferol (B1673270) , as representative examples to illustrate common challenges and potential solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of many flavonoid glycosides, including likely this compound, stems from several factors:
-
Poor Membrane Permeability: The addition of a glucose molecule makes the compound highly polar and hydrophilic, which hinders its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.
-
Limited Direct Absorption: While some flavonoid glycosides can be absorbed via glucose transporters (like SGLT1), this is often a low-capacity pathway.
-
Gut Microbiota Metabolism: The majority of flavonoid glycosides are not absorbed in the small intestine. They travel to the colon, where gut bacteria hydrolyze the glycosidic bond, releasing the aglycone (6-Methoxykaempferol). This aglycone is then absorbed, but this process is slow and variable among individuals.
-
Extensive First-Pass Metabolism: Once the aglycone is absorbed, it undergoes extensive phase II metabolism (glucuronidation and sulfation) in the intestinal wall and the liver. This rapid conversion into more water-soluble metabolites facilitates quick elimination from the body, reducing systemic exposure to the active aglycone.[1]
Q2: What is the role of gut microbiota in the absorption of this compound?
A2: The gut microbiota is crucial for the bioavailability of most flavonoid glycosides. Intestinal bacteria produce enzymes, such as β-glucosidases, that cleave the sugar moiety from the flavonoid backbone. This deglycosylation process is essential because the resulting aglycone (6-Methoxykaempferol) is more lipophilic and can be absorbed from the colon into the bloodstream. Therefore, the composition and health of the gut microbiome can significantly influence the extent and rate of absorption.
Q3: Should I measure the parent glycoside, the aglycone, or its metabolites in plasma to assess bioavailability?
A3: For a comprehensive pharmacokinetic profile, it is recommended to measure all three.
-
Parent Glycoside (this compound): Usually found at very low or undetectable levels in plasma after oral administration, as it is poorly absorbed.
-
Aglycone (6-Methoxykaempferol): The bioactive form. Its concentration reflects the amount of glycoside hydrolyzed by gut microbiota and absorbed. However, it is often rapidly metabolized, so its plasma levels might also be low.
-
Metabolites (e.g., glucuronide and sulfate (B86663) conjugates): These are often the most abundant forms found in systemic circulation. Measuring metabolites is crucial as it provides an indication of the total amount of the compound that has been absorbed and metabolized.
Q4: What are the primary strategies to enhance the bioavailability of this compound?
A4: Key strategies focus on improving solubility, increasing absorption, and reducing first-pass metabolism. These include:
-
Nanoformulations: Encapsulating the compound in systems like phospholipid complexes (phytosomes), nanoparticles, or nanoemulsions can improve its solubility and facilitate transport across the intestinal barrier.[2][3]
-
Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux transporters. For instance, piperine (B192125) (from black pepper) is known to inhibit P-glycoprotein and CYP450 enzymes, which can reduce the first-pass metabolism of flavonoids and increase their systemic exposure.[4][5]
-
Structural Modification: While glycosylation can decrease absorption, other chemical modifications might be explored to create prodrugs with improved permeability that later convert to the active aglycone in vivo.
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of the compound after oral administration.
-
Potential Cause 1: Poor Solubility and Dissolution.
-
Troubleshooting: The dosing vehicle may not be adequately solubilizing the compound. Improve the formulation by using co-solvents (e.g., PEG 400, DMSO), surfactants (e.g., Tween 80), or creating a suspension with appropriate suspending agents. For preclinical studies, ensure the formulation is homogenous before each administration.
-
-
Potential Cause 2: Rapid Metabolism.
-
Troubleshooting: The aglycone is likely being rapidly converted to glucuronide and sulfate conjugates. Your analytical method must be optimized to detect and quantify these metabolites. If only the aglycone is being measured, you may be missing the majority of the absorbed dose.
-
-
Potential Cause 3: Insufficient Dose.
-
Troubleshooting: The administered dose may be too low to achieve detectable plasma concentrations. Review literature for typical doses of similar flavonoids. A dose-ranging study may be necessary. For kaempferol in rats, oral doses are often high (e.g., 100 mg/kg) to achieve measurable plasma levels of the aglycone.[1]
-
-
Potential Cause 4: Analytical Method Sensitivity.
-
Troubleshooting: The lower limit of quantification (LLOQ) of your analytical method (e.g., LC-MS/MS) may be too high. Optimize the mass spectrometry parameters and sample extraction procedure to enhance sensitivity.
-
Issue 2: High variability in plasma concentrations between animal subjects.
-
Potential Cause 1: Inconsistent Dosing.
-
Troubleshooting: Ensure the oral gavage technique is consistent and accurate.[6] For suspensions, ensure the formulation is vortexed thoroughly before drawing each dose to prevent settling of the active compound.
-
-
Potential Cause 2: Differences in Gut Microbiota.
-
Troubleshooting: The composition of gut microbiota can vary significantly between animals, leading to different rates of glycoside hydrolysis. While difficult to control, ensure that all animals are sourced from the same supplier, housed in the same conditions, and fed the same diet. Acknowledging this as a potential source of variability is important in data interpretation.
-
-
Potential Cause 3: Food Effects.
-
Troubleshooting: The presence of food in the GI tract can significantly alter absorption. For consistency, fast animals overnight (with free access to water) before oral administration.[7]
-
Issue 3: In vivo results do not correlate with promising in vitro data.
-
Potential Cause 1: Low Bioavailability.
-
Troubleshooting: The effective concentrations achieved in vitro are not being reached in vivo at the target tissue. This is the core problem this guide addresses. You must first characterize the pharmacokinetics to understand the systemic exposure. If exposure is low, implement bioavailability enhancement strategies (see FAQ A4).
-
-
Potential Cause 2: Active Metabolite.
-
Troubleshooting: The parent compound may not be the primary active molecule in vivo. It is possible that one of its metabolites possesses the biological activity. If possible, synthesize the major metabolites and test their activity in your in vitro assays.
-
Quantitative Data Summary
The following tables present pharmacokinetic data for Kaempferol and Kaempferol-3-O-glucoside as proxies for this compound and its aglycone.
Table 1: Pharmacokinetic Parameters of Kaempferol-3-O-glucoside in Rats [8][9]
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUCinf (min·ng/mL) |
| Intravenous (IV) | 1 mg/kg | 5.80 ± 1.87 | - | 287.86 ± 126.17 |
| Oral (PO) | 10 mg/kg | 1.24 ± 0.41 | ~1.0 | Not Estimated* |
Note: The elimination rate constant could not be accurately estimated after oral administration, preventing the calculation of AUC from infinity (AUCinf).[8]
Table 2: Pharmacokinetic Parameters of Kaempferol (Aglycone) in Rats [1]
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (F%) |
| Intravenous (IV) | 10 | - | - | 3.3 ± 0.1 | - |
| Oral (PO) | 100 | 0.46 ± 0.04 | 1.1 ± 0.1 | 1.5 ± 0.1 | ~2% |
Table 3: Effect of a Phospholipid Complex Formulation on the Oral Bioavailability of Kaempferol in Rats [2]
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-48h) (mg·L/h) | Relative Bioavailability Increase |
| Kaempferol Suspension | 100 | 1.43 ± 0.21 | 1.5 | 13.65 ± 3.12 | - |
| Kaempferol-Phospholipid Complex | 100 | 3.94 ± 0.83 | 2.0 | 57.81 ± 9.43 | ~4.2-fold |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250g) for at least one week under standard conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with continued access to water.
-
Formulation Preparation:
-
Prepare a suspension of this compound at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg volume).
-
A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in water. Ensure the compound is finely ground and vortexed vigorously to create a homogenous suspension immediately before each administration.
-
-
Dosing:
-
Weigh each rat to determine the precise volume to be administered.
-
Administer the formulation via oral gavage using a suitable gavage needle.[6]
-
-
Blood Sampling:
-
Collect blood samples (approx. 150-200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma concentrations using a validated LC-MS/MS method (see Protocol 2).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Protocol 2: Plasma Sample Analysis by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 min at 4°C).
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop specific transitions for the parent ion (M-H)- and a characteristic product ion for this compound, its aglycone, its major metabolites, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using blank plasma spiked with known concentrations of the analytes.
-
Quantify the analytes in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Metabolic pathway of this compound in vivo.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Troubleshooting low plasma concentrations of flavonoids.
References
- 1. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of kaempferol-phospholipid complex for pharmacokinetics and bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Pharmacotherapeutics of Herbal Bioenhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downstate.edu [downstate.edu]
- 7. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COMPARATIVE PHARMACOKINETIC AND BIOAVAILABILITY STUDIES OF MONOTROPEIN, KAEMPFEROL-3-O-GLUCOSIDE, AND QUERCETIN-4’-O-GLUCOSIDE AFTER ORAL AND INTRAVENOUS ADMINISTRATION OF MOTILIPERM IN RATS [jomh.org]
- 9. oss.jomh.org [oss.jomh.org]
Technical Support Center: Purification of 6-Methoxykaempferol 3-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 6-Methoxykaempferol 3-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties arise from the complex nature of plant extracts. These challenges include the presence of co-eluting impurities with similar polarities, such as other flavonoid glycosides, phenolic acids, and sugars. Additionally, the compound can be susceptible to degradation under harsh experimental conditions.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A multi-step approach is often the most effective strategy. This typically involves initial fractionation using methods like Sephadex LH-20 column chromatography, followed by a high-resolution technique such as preparative High-Performance Liquid Chromatography (prep-HPLC) for final purification. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for isolating flavonoid glycosides.
Q3: How can I prevent the degradation of this compound during purification?
To minimize degradation, it is crucial to avoid high temperatures and extreme pH conditions. When using a rotary evaporator to remove solvents, ensure the temperature is controlled. If possible, work under an inert atmosphere to prevent oxidation. Prolonged exposure to strong acids or bases should also be avoided.
Q4: What are some common impurities that I might encounter?
Common impurities include other structurally related flavonoids (e.g., kaempferol (B1673270) 3-glucoside, other kaempferol glycosides), phenolic acids, and sugars that are co-extracted from the plant material. The specific impurities will depend on the natural source of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Column Chromatography
Symptoms:
-
Multiple spots on a TLC plate after an initial purification step (e.g., silica (B1680970) gel or Sephadex LH-20).
-
Broad, unresolved peaks in an analytical HPLC of the collected fraction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | For highly polar compounds like flavonoid glycosides, silica gel can sometimes lead to irreversible adsorption. Consider using a reversed-phase C18 material or Sephadex LH-20, which separates based on molecular size and polarity. |
| Poor Solvent System Selection | The polarity of the elution solvent is critical. For Sephadex LH-20, methanol (B129727) is a common and effective eluent. For silica gel, a gradient of increasing polarity (e.g., dichloromethane-methanol-water) is often necessary. |
| Column Overloading | Applying too much crude extract to the column will result in poor separation. Reduce the sample load and ensure it is properly dissolved in the mobile phase before loading. |
Issue 2: Poor Resolution and Peak Tailing in Preparative HPLC
Symptoms:
-
Co-eluting peaks, making it difficult to isolate the target compound.
-
Asymmetrical peak shape (tailing) for the this compound peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase | Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the C18 stationary phase, reducing peak tailing. |
| Incorrect Column Chemistry | If a standard C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for flavonoids. |
| Presence of Isomers | If peak tailing is due to an unresolved isomer, further method development is required. This may involve changing the column, mobile phase composition, or temperature. |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced. |
Data on Purity Enhancement of Kaempferol Glycosides
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the purity improvements achieved for closely related kaempferol and other flavonoid glycosides using various purification techniques. This data provides a benchmark for expected outcomes.
| Starting Material | Purification Method | Initial Purity (%) | Final Purity (%) | Reference |
| Crude extract of Agrimonia pilosa Ledeb | High-Speed Counter-Current Chromatography (HSCCC) | 3.3% (for Hyperoside) | 96% | [1] |
| Ginkgo biloba extract | Sephadex LH-20 followed by Preparative HPLC | 24% (total flavonoids) | >97.7% (for individual glycosides) | [2] |
| Mulberry Leaf Extract | High-Speed Counter-Current Chromatography (HSCCC) | Not specified | 93.8% |
Experimental Protocols
Protocol 1: Purification using Sephadex LH-20 Column Chromatography
This protocol is a general guideline for the initial fractionation of a crude plant extract to enrich for flavonoid glycosides.
-
Column Packing:
-
Prepare a slurry of Sephadex LH-20 in 100% methanol.
-
Slowly pour the slurry into a glass column, allowing the beads to settle evenly.
-
Wash the packed column with at least two column volumes of methanol to ensure it is well-equilibrated.[3]
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Filter the sample solution to remove any particulate matter.
-
Carefully apply the sample to the top of the Sephadex LH-20 column.
-
-
Elution and Fraction Collection:
-
Elute the column with 100% methanol at a consistent flow rate.
-
Collect fractions of a fixed volume (e.g., 10-15 mL).
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Combine the fractions with the highest concentration of the target compound for further purification.
-
Protocol 2: High-Resolution Purification by Preparative HPLC
This protocol outlines the final purification step for obtaining high-purity this compound.
-
System Preparation:
-
Column: A preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the enriched fraction from the previous step in the initial mobile phase composition or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Example Gradient):
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions).
-
Gradient:
-
0-5 min: 10% B
-
5-40 min: 10-50% B (linear gradient)
-
40-45 min: 50-100% B (wash)
-
45-50 min: 100% B (hold)
-
50-55 min: 100-10% B (re-equilibration)
-
55-60 min: 10% B (hold)
-
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 340 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Visualizations
References
- 1. PREPARATIVE SEPARATION OF AXIFOLIN-3-GLUCOSIDE, HYPEROSIDE AND AMYGDALIN FROM PLANT EXTRACTS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxykaempferol 3-O-glucoside | CAS:63422-27-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
Challenges in the chemical synthesis of 6-Methoxykaempferol 3-glucoside
Welcome to the technical support center for the chemical synthesis of 6-Methoxykaempferol (B191825) 3-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of 6-Methoxykaempferol 3-glucoside?
A1: The primary challenges in synthesizing this compound revolve around achieving regioselectivity, optimizing reaction conditions to maximize yield, and implementing an effective purification strategy. Key difficulties include:
-
Regioselective Glycosylation: 6-Methoxykaempferol has multiple hydroxyl groups (-OH) at the 3, 5, 7, and 4' positions. Directing the glycosylation specifically to the 3-OH group requires a robust protecting group strategy for the other hydroxyls. The acidity and reactivity of these hydroxyl groups differ, generally following the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[1]
-
Protecting Group Strategy: Selecting appropriate protecting groups is crucial. These groups must be stable during the glycosylation reaction and selectively removable under mild conditions to avoid affecting the newly formed glycosidic bond.
-
Low Yields: The synthesis can be prone to low yields due to side reactions, incomplete reactions, or difficulties in purification.[2][3]
-
Purification: Separating the desired product from starting materials, by-products, and isomers can be complex and may require multiple chromatographic steps.[4][5][6]
Q2: Which glycosylation methods are most effective for the 3-OH position of flavonoids like kaempferol (B1673270)?
A2: Several methods can be employed for the glycosylation of the 3-OH position. The choice of method often depends on the specific substrate and desired outcome.
-
Koenigs-Knorr Reaction: This is a classical method using a glycosyl halide (e.g., acetobromoglucose) with a promoter like silver carbonate or silver oxide.[1][7] However, it can sometimes result in low yields and the formation of orthoester by-products.[1][8]
-
Gold(I)-Catalyzed Glycosylation: Using glycosyl o-alkynylbenzoates as donors with a gold(I) catalyst has been shown to be highly efficient for the 3-O-glycosylation of flavonols, often providing excellent yields.[9][10]
-
Phase-Transfer Catalysis (PTC): This method can also be used for the formation of the 3-O-glycosidic linkage with a glycosyl bromide.[1][9][10]
-
Enzymatic Glycosylation: Biocatalytic approaches using glycosyltransferases can offer high regioselectivity and stereoselectivity, avoiding the need for protecting groups.[11][12]
Q3: How can I improve the regioselectivity of the glycosylation at the 3-OH position?
A3: Achieving high regioselectivity is dependent on a well-designed protecting group strategy. The general approach involves:
-
Protection of More Reactive Hydroxyl Groups: The 7-OH and 4'-OH groups are generally more acidic and reactive than the 3-OH group.[1] Therefore, these positions, along with the 5-OH group, should be protected before attempting glycosylation at the 3-OH position. Benzyl (B1604629) ethers are commonly used for this purpose as they are stable under a range of conditions and can be removed by hydrogenolysis.
-
Selective Deprotection/Glycosylation: In some strategies, all hydroxyl groups are protected, followed by selective deprotection of the 3-OH group to make it available for glycosylation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no yield of the glycosylated product | 1. Inactive glycosyl donor. 2. Inefficient activation of the glycosyl donor. 3. Steric hindrance at the 3-OH position. 4. Decomposition of starting materials or product. 5. Inadequate reaction conditions (temperature, time, solvent). | 1. Check the quality and purity of the glycosyl donor. Prepare it fresh if necessary. 2. Use a more effective promoter/catalyst. For Koenigs-Knorr, consider using silver triflate or a combination of silver oxide and a Lewis acid like TMSOTf.[13] For other methods, ensure the catalyst is active. 3. Ensure that the protecting groups on the flavonoid backbone are not sterically bulky enough to prevent the approach of the glycosyl donor. 4. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. Ensure the reaction temperature is appropriate. 5. Optimize reaction parameters. Perform small-scale trials to find the optimal temperature, reaction time, and solvent system. Anhydrous conditions are often critical.[1] |
| Formation of multiple products (poor regioselectivity) | 1. Incomplete protection of other hydroxyl groups. 2. Migration of protecting groups. 3. Reactivity of the 3-OH group is lower than other unprotected hydroxyls. | 1. Ensure complete protection of the 5, 7, and 4'-OH groups. Monitor the protection step by TLC or LC-MS. 2. Choose protecting groups that are stable under the glycosylation conditions. 3. Re-evaluate the protecting group strategy to ensure only the 3-OH is available for reaction. |
| Formation of orthoester by-product (in Koenigs-Knorr reaction) | The participating group at C2 of the glycosyl donor (e.g., acetate) can form a stable orthoester. | 1. Modify the reaction conditions. Lower temperatures may favor the glycoside over the orthoester. 2. Use a non-participating protecting group at the C2 position of the glycosyl donor if the stereochemistry is not critical or can be controlled by other means. |
| Difficulty in removing protecting groups | 1. Harsh deprotection conditions cleave the glycosidic bond. 2. Incomplete deprotection. | 1. For benzyl groups, use catalytic hydrogenation (e.g., Pd/C, H2). This is generally a mild method. For acetyl groups, Zemplén deacetylation (catalytic NaOMe in methanol) is effective. 2. Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. Increase the reaction time or catalyst loading if necessary. |
| Challenges in purifying the final product | 1. Similar polarities of the product and by-products. 2. Tailing of flavonoids on silica (B1680970) gel. | 1. Employ a combination of chromatographic techniques. Start with silica gel column chromatography and consider further purification by preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC).[4][14] 2. Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and reduce tailing. |
Experimental Protocols
Protocol 1: Protection of 6-Methoxykaempferol (Benzylation of 5, 7, and 4'-OH)
-
Dissolution: Dissolve 6-methoxykaempferol in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) in excess.
-
Addition of Benzylating Agent: Add benzyl bromide (BnBr) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain 5,7,4'-tri-O-benzyl-6-methoxykaempferol.
Protocol 2: Glycosylation using Gold(I) Catalyst
-
Reactant Preparation: In a flame-dried flask under an argon atmosphere, dissolve 5,7,4'-tri-O-benzyl-6-methoxykaempferol and the glycosyl o-alkynylbenzoate donor in anhydrous dichloromethane (B109758) (DCM).
-
Addition of Molecular Sieves: Add activated 4 Å molecular sieves.
-
Initiation of Reaction: Cool the mixture to 0°C and add the gold(I) catalyst (e.g., Ph₃PAuNTf₂).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Filtration: Quench the reaction with triethylamine (B128534) and filter through a pad of Celite.
-
Work-up and Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the protected this compound.
Protocol 3: Deprotection (Debenzylation)
-
Dissolution: Dissolve the protected glycoside in a solvent mixture such as ethyl acetate/methanol.
-
Addition of Catalyst: Add Palladium on carbon (10% Pd/C) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the final product by a suitable method such as preparative HPLC or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Comparison of Glycosylation Methods for Flavonols
| Method | Glycosyl Donor | Catalyst/Promoter | Typical Yields | Key Advantages | Common Issues |
| Koenigs-Knorr | Acetobromoglucose | Ag₂CO₃, Ag₂O | 5-65%[2][3] | Well-established method | Low yields, orthoester formation, use of heavy metals[1][8] |
| Gold(I)-Catalyzed | Glycosyl o-alkynylbenzoate | Gold(I) complex (e.g., Ph₃PAuOTf) | Excellent | High yields, mild conditions[9][10] | Requires synthesis of specific glycosyl donor, expensive catalyst |
| Phase-Transfer Catalysis (PTC) | Glycosyl bromide | Phase-transfer catalyst (e.g., TBAB) | Good | Avoids heavy metals, simpler setup | Yields can be variable |
| Enzymatic | UDP-glucose | Glycosyltransferase | Variable | High regioselectivity and stereoselectivity, no protecting groups needed | Enzyme availability and stability can be limiting[11][12] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 3. Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of plant (iso)flavone glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Glycosylation of 6-Methoxykaempferol 3-glucoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of 6-Methoxykaempferol 3-glucoside glycosylation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the glycosylation of this compound?
A1: The two primary methods are enzymatic synthesis and chemical synthesis. Enzymatic methods, utilizing enzymes like UDP-glycosyltransferases (UGTs) or cyclodextrin (B1172386) glucanotransferases (CGTases), are often preferred due to their high regioselectivity and milder reaction conditions.[1][2] Chemical synthesis offers versatility but can involve complex protection and deprotection steps, potentially leading to lower overall yields.[3]
Q2: Which type of enzyme is most suitable for the glycosylation of this compound?
A2: UDP-glycosyltransferases (UGTs) are a strong choice as they naturally catalyze the transfer of a sugar moiety from a UDP-activated sugar to a flavonoid acceptor.[4][5] Specifically, plant UGTs from families like GT1 have been shown to be effective for the glycosylation of various flavonoids.[1] Cyclodextrin glucanotransferases (CGTases) are another viable option, particularly for adding glucose moieties.[6][7]
Q3: What are the critical parameters to optimize for an efficient enzymatic glycosylation reaction?
A3: Key parameters to optimize include pH, temperature, enzyme concentration, substrate concentration (both the flavonoid and the sugar donor), and reaction time.[8][9][10] The optimal pH for many flavonoid glycosyltransferases is often in the neutral to slightly alkaline range (pH 7.0-9.0), and temperatures typically range from 30°C to 60°C.[6][10]
Q4: How can I improve the solubility of 6-Methoxykaempferol for the glycosylation reaction?
A4: Poor water solubility of flavonoids can be a limiting factor. Using a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can help to dissolve the substrate.[6][9] It is crucial to ensure the final concentration of the organic solvent does not inhibit enzyme activity.
Q5: What is a common sugar donor for glucosylation reactions?
A5: For reactions catalyzed by UGTs, UDP-glucose (UDP-Glc) is the standard sugar donor.[11] For CGTase-catalyzed reactions, more economical donors like soluble starch or maltodextrin (B1146171) can be used.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive enzyme | - Confirm enzyme activity with a known substrate. - Ensure proper protein folding and storage conditions. |
| Sub-optimal reaction conditions | - Perform a systematic optimization of pH, temperature, and buffer components. The optimal pH is often between 7.0 and 9.0, and temperature between 30-40°C for UGTs.[9][10][12] - Titrate enzyme and substrate concentrations. | |
| Poor substrate solubility | - Increase the concentration of co-solvent (e.g., DMSO) in the reaction mixture, being mindful of potential enzyme inhibition. - Test different co-solvents. | |
| In correct sugar donor | - Verify the identity and purity of the sugar donor (e.g., UDP-glucose for UGTs). | |
| Multiple Products (Poor Regioselectivity) | Enzyme promiscuity | - If using a UGT, try to source a more regioselective enzyme. - Consider protein engineering of the existing enzyme to improve selectivity.[11] - For chemical synthesis, ensure proper use of protecting groups.[3] |
| Contaminating enzyme activities | - Use a highly purified enzyme preparation. | |
| Product Degradation | Instability of the product under reaction conditions | - Reduce the reaction time. - Analyze product formation at different time points to identify the onset of degradation. - Adjust pH to a range where the product is more stable. |
| Presence of hydrolytic enzymes | - Ensure the enzyme preparation is free from glycosidases. | |
| Difficulty in Product Purification | Similar polarity of product and substrate | - Optimize the HPLC gradient for better separation. Using a C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., formic acid) is a common starting point.[13] - Consider alternative purification techniques like High-Speed Counter-Current Chromatography (HSCCC).[13][14] |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Flavonoid Glycosyltransferases
| Parameter | Tested Range | Optimal Range (Typical) | Reference |
| pH | 4.0 - 11.0 | 7.0 - 9.0 | [8][10] |
| Temperature (°C) | 10 - 70 | 30 - 40 | [9][12] |
| UDP-glucose (mM) | 0.1 - 10 | 1 - 5 | [12] |
| Flavonoid (µM) | 10 - 500 | 100 - 200 | [12] |
Table 2: Reported Yields for Enzymatic Glycosylation of Flavonoids
| Enzyme | Substrate | Product | Yield | Reference |
| CGTase | Rutin | Glucosylated Rutin | 60% | [6] |
| UGT75AJ2 Mutant | Cyanidin-3-O-glucoside | Diglucoside | >95% | [11] |
Note: Data for this compound is limited; these values for similar flavonoids provide a starting point for optimization.
Experimental Protocols
Protocol 1: Enzymatic Glycosylation using a UDP-Glycosyltransferase (UGT)
This protocol is a general guideline for the glycosylation of 6-Methoxykaempferol using a purified UGT.
Materials:
-
6-Methoxykaempferol
-
UDP-glucose (UDP-Glc)
-
Purified UDP-glycosyltransferase (UGT)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO
-
Methanol (for quenching the reaction)
Procedure:
-
Prepare a stock solution of 6-Methoxykaempferol in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 50 µL):
-
Reaction Buffer
-
UDP-glucose (final concentration 2.5 mM)
-
6-Methoxykaempferol (final concentration 0.2 mM, ensure final DMSO concentration is low, e.g., <5% v/v)
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified UGT enzyme (e.g., 1-5 µg).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 1-12 hours). It is advisable to perform a time-course experiment to determine the optimal reaction time.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to determine product formation and yield.
Protocol 2: Purification of this compound by HPLC
This protocol outlines a general method for the purification of the glycosylated product.
Materials:
-
Reaction mixture containing this compound
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Filter the quenched reaction mixture through a 0.22 µm syringe filter.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B).
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the compounds. A typical gradient might be from 10% B to 50% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength for flavonoids (e.g., 280 nm or 340 nm).
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.
-
Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the enzymatic glycosylation of 6-Methoxykaempferol.
References
- 1. Recent developments in the enzymatic O-glycosylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineering of Cyclodextrin Glycosyltransferase through a Size/Polarity Guided Triple-Code Strategy with Enhanced α-Glycosyl Hesperidin Synthesis Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Best practices for storing 6-Methoxykaempferol 3-glucoside
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 6-Methoxykaempferol 3-glucoside. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, desiccated, and kept at -20°C.[1] Proper desiccation is crucial to prevent hydrolysis.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO, ethanol (B145695), or methanol (B129727). For short-term use, solutions can be stored at 2-8°C for a few days. For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[1][2] This will minimize freeze-thaw cycles which can lead to degradation. Stock solutions stored at -20°C are generally stable for several months.[1]
Q3: What are the primary factors that can cause degradation of this compound?
A3: The stability of this compound, like other flavonoid glycosides, is primarily affected by temperature, light, and pH. High temperatures can lead to thermal degradation, often resulting in the hydrolysis of the glycosidic bond to yield the aglycone, 6-Methoxykaempferol. Exposure to UV light can also induce photochemical degradation. Furthermore, the pH of the solution is critical, as extremes in pH can catalyze hydrolysis.
Q4: What is the expected appearance of this compound, and what if my compound looks different?
A4: this compound is typically a yellow powder.[1] If your compound appears discolored (e.g., brownish), it may indicate degradation or the presence of impurities. In such cases, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Compound Precipitation in Aqueous Solutions
This compound has limited solubility in aqueous buffers.
-
Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For your experiment, dilute the stock solution into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a concentration that would cause precipitation (typically <1% for DMSO). If solubility issues persist, gentle warming and sonication may aid in dissolution.[1]
Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the general stability of related kaempferol (B1673270) glycosides under various conditions. This information can serve as a guideline for handling this compound.
| Condition | Observation | Recommendation |
| Temperature | Flavonoid glycosides can undergo thermal degradation, with increased degradation at higher temperatures. Studies on similar compounds show that significant losses can occur when stored at temperatures above 40°C for extended periods. Glycosylated flavonoids are generally more heat-stable than their aglycone counterparts. | Store solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, prepare fresh solutions and minimize exposure time. |
| Light | Exposure to UV light can cause photodegradation of flavonoids. | Protect solid compound and solutions from direct light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. |
| pH | Flavonoid glycosides are susceptible to hydrolysis under acidic or alkaline conditions. The stability is generally greatest in slightly acidic to neutral pH. | Prepare solutions in buffers with a pH range of 4-7 for optimal stability. Avoid highly acidic or alkaline conditions unless required by the experimental protocol. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under different conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (or other suitable acid for mobile phase)
-
DMSO or ethanol (for stock solution)
-
pH buffers (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.
-
Working Solutions: Dilute the stock solution with the respective pH buffers to a final concentration of 50 µg/mL. Prepare a separate working solution in methanol for temperature and light stability studies.
3. Stability Testing Conditions:
-
Temperature Stability: Incubate working solutions at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) in the dark.
-
Photostability: Expose a working solution to a controlled light source (e.g., a UV lamp or direct sunlight) at a constant temperature. Keep a control sample in the dark at the same temperature.
-
pH Stability: Incubate working solutions at different pH values (e.g., 4, 7, and 9) at a constant temperature in the dark.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water with 0.1% formic acid.
-
Analysis Schedule: Inject samples onto the HPLC system at defined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 265 nm and 350 nm for flavonoids).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (time 0) peak area. The appearance of new peaks may indicate the formation of degradation products.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions (acid, base, or high temperature) is the cleavage of the glycosidic bond.
Caption: Primary degradation pathway of this compound.
References
Dealing with co-eluting peaks in the HPLC analysis of 6-Methoxykaempferol 3-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the HPLC analysis of 6-Methoxykaempferol 3-glucoside, with a specific focus on addressing the issue of co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-eluting peaks are a common challenge in HPLC analysis, particularly when dealing with structurally similar compounds like flavonoid glycosides. This guide provides a systematic approach to troubleshoot and resolve peak co-elution in the analysis of this compound.
Question: I am observing a single, broad, or shouldered peak where I expect to see this compound. How can I confirm co-elution and resolve the individual compounds?
Answer:
The presence of a non-symmetrical peak shape, such as tailing, fronting, or a shoulder, often indicates the presence of more than one compound eluting at or near the same retention time.[1] To confirm and resolve co-elution, a systematic optimization of your HPLC method is necessary. The key parameters to adjust are selectivity, efficiency, and retention factor.[2] A resolution value (Rs) of greater than 1.5 is typically desired for baseline separation.[2]
Follow this step-by-step troubleshooting workflow:
Step 1: Confirm Peak Purity
Before making significant changes to your method, it's crucial to confirm that you are indeed dealing with co-eluting peaks.
-
Diode Array Detector (DAD/PDA) Analysis: If your HPLC system is equipped with a DAD or PDA detector, you can assess peak purity.[1] By comparing the UV-Vis spectra across the peak, you can determine if it is homogenous. If the spectra differ from the upslope to the downslope of the peak, it is indicative of co-elution.[1]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to identify the presence of multiple components within a single chromatographic peak.[1]
Step 2: Optimize the Mobile Phase
The mobile phase composition is one of the most powerful tools for manipulating selectivity and achieving separation.[2][3]
-
Gradient Modification: For complex samples, a gradient elution is often necessary.
-
Decrease the Gradient Slope (Shallower Gradient): A slower, more gradual increase in the organic solvent concentration can significantly improve the resolution of closely eluting compounds.[2] If your peaks of interest are eluting closely together, try flattening the gradient in that specific region of the chromatogram.[4]
-
Introduce Isocratic Segments: Incorporating an isocratic hold at a specific mobile phase composition can help to separate critical pairs of analytes.[2]
-
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties.[2][5] If you are using acetonitrile, try substituting it with methanol, and re-optimize the gradient.
-
Adjust Mobile Phase pH: The retention of flavonoids can be sensitive to the pH of the mobile phase, especially for compounds with ionizable groups.[2] Acidifying the mobile phase with a small amount of acid, such as 0.1% formic acid or phosphoric acid, is a common practice to ensure good peak shape and consistent retention times.[2][6][7]
Step 3: Evaluate the Stationary Phase
If mobile phase optimization is insufficient, changing the stationary phase can provide a different separation selectivity.[2][3]
-
Alternative Column Chemistries: If you are using a standard C18 column, consider trying a column with a different chemistry. Phenyl-hexyl or cyano (CN) phases can offer different retention mechanisms and may change the elution order of your compounds.[2][4]
-
Column Particle Size and Technology: Columns with smaller particle sizes (e.g., sub-2 µm) or those utilizing core-shell technology provide higher efficiency (more theoretical plates), leading to sharper peaks and improved resolution.[2][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like flavonoid glycosides, HILIC can be a valuable alternative to reversed-phase chromatography, offering complementary selectivity.[8] HILIC columns, such as those with diol or zwitterionic stationary phases, are used with a high percentage of organic solvent in the mobile phase.[8]
Step 4: Adjust Temperature and Flow Rate
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and potentially alter selectivity.[9][10][11] A typical starting point is 30-40°C. However, the stability of the analyte at higher temperatures should be considered.
-
Flow Rate: A lower flow rate generally improves resolution by allowing more time for the analytes to interact with the stationary phase.[2][10] However, this will also increase the analysis time. The optimal flow rate will depend on the column dimensions and particle size.[9]
The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are typical starting HPLC conditions for the analysis of this compound?
A1: A good starting point for the analysis of flavonoid glycosides is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent.[2][6]
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 30-45 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/DAD at the λmax of this compound (typically around 265 and 350 nm for kaempferol (B1673270) derivatives) |
Q2: How does changing the organic solvent from acetonitrile to methanol affect the separation?
A2: Acetonitrile and methanol have different polarities and elution strengths, which can lead to changes in selectivity. Methanol is more polar and can form hydrogen bonds, which can alter the interactions between the analytes, the stationary phase, and the mobile phase, potentially changing the elution order and improving the resolution of co-eluting peaks.[2]
Q3: My peak shape is poor (tailing or fronting). What could be the cause and how can I fix it?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Interactions between the analyte and the silica (B1680970) backbone of the stationary phase can cause peak tailing. Using an acidic mobile phase (e.g., with 0.1% formic acid) can help to suppress these interactions.[2]
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Try replacing the guard column or flushing the analytical column with a strong solvent. If a void has formed, the column may need to be replaced.[2]
Q4: Can temperature be used to improve the separation of flavonoid glycosides?
A4: Yes, adjusting the column temperature can influence the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[10][11] It can also change the selectivity of the separation for some compounds.[11] It is advisable to explore a range of temperatures (e.g., 25-50°C) to find the optimal condition for your specific separation.
Experimental Protocols
Protocol 1: HPLC Method Development for the Separation of this compound and a Co-eluting Impurity
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from a closely eluting, structurally similar impurity.
-
Initial Scouting Gradient:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 265 nm and 350 nm.
-
Gradient: Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 20 minutes).[2]
-
-
Gradient Optimization:
-
Based on the scouting run, if the peaks of interest elute between 15 and 20 minutes, for example, flatten the gradient in this region.
-
Optimized Gradient Example:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (slower gradient)
-
25-30 min: 40-95% B (wash)
-
30-35 min: 95% B (wash)
-
35-36 min: 95-10% B (return to initial)
-
36-40 min: 10% B (equilibration)
-
-
-
Solvent and Temperature Evaluation:
-
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization.
-
Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, and 45°C) with the most promising mobile phase combination.[10]
-
Quantitative Data Summary
The following table summarizes hypothetical data from the method development process to illustrate the impact of different parameters on the resolution (Rs) between this compound and a co-eluting impurity.
| Method ID | Mobile Phase B | Gradient (10-40% B) | Temperature (°C) | Resolution (Rs) |
| 1 | Acetonitrile | 10 min | 30 | 1.1 |
| 2 | Acetonitrile | 20 min | 30 | 1.4 |
| 3 | Methanol | 20 min | 30 | 1.6 |
| 4 | Methanol | 20 min | 40 | 1.8 |
Signaling Pathway
This compound, as a derivative of kaempferol, is expected to exhibit various biological activities, including antioxidant and anti-inflammatory effects.[12][13][14] These effects are often mediated through the modulation of key signaling pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by this compound, leading to anti-inflammatory responses. One of the key pathways involved in the inflammatory response is the NF-κB signaling pathway.[15][16]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. problem with peak interpretation - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 10. phcog.com [phcog.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsit.com [ijsit.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of 6-Methoxykaempferol 3-glucoside for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro experiments with 6-Methoxykaempferol 3-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a flavonoid glycoside, a natural compound found in various plants. Like many flavonoid glycosides, its structure includes a hydrophilic sugar group (glucoside) attached to a more lipophilic aglycone backbone (6-Methoxykaempferol). This sugar moiety can significantly limit its ability to passively diffuse across the lipid-rich cell membrane, leading to low intracellular concentrations and potentially misleading results in in vitro cell-based assays.
Q2: How can I assess the cell permeability of this compound in my experiments?
The two most common in vitro methods for assessing intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Permeability Assay: This method uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides a comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.
-
PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for initial screening of passive permeability.
Q3: What are the expected permeability values for flavonoid glycosides?
The apparent permeability coefficient (Papp) is a quantitative measure of permeability. Generally, flavonoid glycosides exhibit lower Papp values compared to their corresponding aglycones. The permeability can be influenced by the type and number of sugar moieties attached.
Q4: My this compound is not readily dissolving in my aqueous cell culture medium. What can I do?
Poor aqueous solubility is a common issue with many natural compounds. Here are some strategies to improve the solubility of this compound for your in vitro studies:
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in your cell culture medium should be kept low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. For acidic flavonoids, increasing the pH of the buffer can enhance solubility. However, it is crucial to ensure the final pH is compatible with your cell line and does not affect the compound's stability.
-
Solubility Enhancers: The use of cyclodextrins can improve the aqueous solubility of hydrophobic compounds by forming inclusion complexes.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in vitro.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no detectable intracellular concentration of the compound. | 1. Poor cell permeability. 2. Active efflux of the compound by cellular transporters (e.g., P-glycoprotein). 3. Compound degradation in the culture medium. | 1. Perform a Caco-2 permeability assay to quantify the Papp value. 2. Conduct a bi-directional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux. 3. Include an efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) in your assay to see if it increases intracellular accumulation. 4. Assess the stability of the compound in your culture medium over the time course of your experiment using HPLC or LC-MS. |
| Inconsistent results between experiments. | 1. Variability in cell monolayer integrity (for Caco-2 assays). 2. Inconsistent compound concentration due to precipitation. 3. Variations in cell passage number or health. | 1. Measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after each experiment to ensure integrity. 2. Visually inspect your working solutions for any signs of precipitation before adding them to the cells. Consider using a solubility enhancement method. 3. Use cells within a consistent and low passage number range for your experiments. Regularly monitor cell morphology and viability. |
| High background signal or cytotoxicity observed. | 1. Cytotoxicity of the compound at the tested concentrations. 2. Cytotoxicity of the solvent used to dissolve the compound. | 1. Perform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line. 2. Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cells. Run a vehicle control (medium with solvent only) in all experiments. |
Quantitative Data
The apparent permeability coefficient (Papp) is a key parameter for evaluating the intestinal absorption of a compound. The following table provides a summary of experimentally determined Papp values for kaempferol (B1673270) and some of its glycoside derivatives from a study using the Caco-2 cell model.[1][2] This data can be used to benchmark the expected permeability of this compound.
| Compound | Structure | Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification |
| Kaempferol | Aglycone | 1.17 ± 0.13 | Low |
| Kaempferol-3-O-galactoside | Monoglycoside | 1.83 ± 0.34 | Low to Moderate |
| Kaempferol-3-O-glucoside | Monoglycoside | 2.09 ± 0.28 | Moderate |
| Isorhamnetin glycosides (mixture) | Monoglycosides | 6.60 ± 0.75 | Moderate |
Note: Data is presented as mean ± standard deviation. Permeability classification is based on the following ranges: Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).
Experimental Protocols
Detailed Protocol: Caco-2 Permeability Assay
This protocol outlines a standard method for assessing the permeability of this compound across a Caco-2 cell monolayer.
1. Materials and Reagents:
-
Caco-2 cells (passage 20-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (monolayer integrity marker)
-
This compound
-
LC-MS/MS system for quantification
2. Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
3. Permeability Assay:
-
On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Measure the TEER of each well to confirm monolayer integrity. Values should be >250 Ω·cm².
-
Prepare the transport buffer (HBSS) containing the test compound (this compound) at the desired concentration. Also, prepare a transport buffer containing a low-permeability marker (e.g., Lucifer yellow).
-
For Apical to Basolateral (A→B) transport: Add the compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For Basolateral to Apical (B→A) transport (to assess efflux): Add the compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from the donor chamber.
-
Measure the TEER again to confirm monolayer integrity has been maintained throughout the experiment.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Analyze the concentration of Lucifer yellow to confirm monolayer integrity.
4. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate of the compound across the monolayer (µmol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).
The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B).
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of this compound.
1. Materials and Reagents:
-
Hydrophobic PVDF 96-well filter plate (Donor plate)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound and control compounds (high and low permeability)
-
LC-MS/MS system for quantification
2. Procedure:
-
Prepare the artificial membrane: Carefully add ~5 µL of the lipid solution to the membrane of each well on the donor plate. Allow the solvent to evaporate completely.
-
Add 300 µL of PBS buffer to each well of the acceptor plate.
-
Prepare the donor solution by dissolving this compound and control compounds in PBS (if necessary, with a small percentage of a co-solvent like DMSO).
-
Add 150 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
3. Data Analysis: Calculate the effective permeability coefficient (Pe) using an appropriate equation based on the assay conditions and concentrations measured.
Visualizations
Signaling Pathways
Kaempferol and its glycosides have been reported to modulate several key signaling pathways involved in inflammation and cell proliferation, including NF-κB, MAPK, and PI3K/Akt.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflows
Caption: Troubleshooting workflow for low cell permeability of this compound.
Caption: Logical relationships between the problem, causes, and solutions for poor cell permeability.
References
How to accurately determine the concentration of 6-Methoxykaempferol 3-glucoside
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the accurate quantification of 6-Methoxykaempferol 3-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying this compound?
A1: The most widely employed methods for the separation and detection of flavonoid glycosides like this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) or UV detector, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when very low concentrations need to be measured.[2][3]
Q2: How do I choose the right HPLC column?
A2: A reversed-phase C18 column is the most common and effective choice for separating flavonoid glycosides.[4][5][6] Columns with a particle size of 5 µm or less and a length of 150 mm or 250 mm typically provide good resolution.[6][7] For higher throughput and resolution, an Ultra High-Performance Liquid Chromatography (UHPLC) system with a sub-2 µm particle size C18 column can be used.[4]
Q3: What mobile phase composition is recommended?
A3: A gradient elution using a mixture of an acidified aqueous solvent and an organic solvent is standard. Typically, the mobile phase consists of water with a small amount of acid (e.g., 0.1-0.2% formic acid or acetic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B.[2][5][7] Acidification helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.
Q4: At what wavelength should I set the UV/PDA detector?
A4: Flavonols like kaempferol (B1673270) and its glycosides exhibit strong absorbance at approximately 265 nm and 350-370 nm.[4][5] Detection at around 350 nm is often preferred for flavonol glycosides to enhance selectivity.[4][7] It is advisable to run a UV scan of a standard solution to determine the optimal wavelength for your specific setup.
Q5: How should I prepare my sample for analysis?
A5: Sample preparation depends on the matrix. For plant extracts, a common method involves extraction with a solvent like methanol, ethanol, or a mixture with water, often aided by ultrasonication.[2] It is crucial to filter the final extract through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[8] Solid-phase extraction (SPE) can be used for sample cleanup and concentration if the matrix is complex or the analyte concentration is very low.[9]
Q6: How do I validate my analytical method?
A6: Method validation ensures the results are accurate and reliable. According to international guidelines, validation should include assessment of specificity, linearity, range, precision (intraday and interday), accuracy (recovery), Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1][5][7]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of flavonoid glycosides.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Interaction of the analyte's hydroxyl groups with active sites (residual silanols) on the column packing.
-
Solution:
-
Adjust Mobile Phase pH: Add a small amount of acid (formic acid, acetic acid) to the mobile phase to suppress silanol (B1196071) activity.[9]
-
Use a Base-Deactivated Column: Employ a column specifically designed with end-capping to minimize silanol interactions.[10]
-
Check for Column Overload: If peaks are fronting, try injecting a lower concentration or volume of your sample.[10]
-
Problem: Fluctuating Retention Times
-
Possible Cause:
-
Solution:
Problem: High Backpressure
-
Possible Cause:
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from contaminants.[9]
-
Filter Samples: Always filter samples before injection.[8]
-
Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction.[12] If pressure remains high, the frit may need to be replaced.[12]
-
Ensure Buffer Solubility: Make sure the buffer is soluble in the mobile phase mixture, especially when using high organic percentages.
-
Experimental Protocols
Protocol 1: Quantification by HPLC-PDA
This protocol provides a general method for the quantification of this compound. Optimization may be required for specific instruments and samples.
1. Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Calibration Curve Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]
-
Sample Preparation: Extract the sample material with a suitable solvent (e.g., 70% ethanol) using ultrasonication.[2] Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25-30 °C.[5]
-
Injection Volume: 10-20 µL.[5]
-
Detection Wavelength: 350 nm.[4]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be >0.999.[1][14]
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This method provides higher sensitivity and is ideal for complex samples.
1. Preparation of Standards and Samples:
-
Follow the same procedure as described in Protocol 1 for preparing standards and samples.
2. LC-MS/MS Conditions:
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or QTRAP mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Use a suitable gradient optimized for the separation.
-
Flow Rate: 0.3 mL/min.[15]
-
Ionization Mode: Negative ESI mode is typically used for flavonoids.[2][15]
3. Data Analysis:
-
Optimize MRM transitions (precursor ion → product ion) and collision energies for this compound using a standard solution.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the MRM transitions for the standards.
Data Presentation
The following tables summarize typical method validation parameters for the analysis of flavonoid glycosides using HPLC, which can be used as a reference for establishing a validated method.
Table 1: Linearity and Sensitivity of Flavonoid Analysis
| Compound Class | Method | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| Flavonol Glycosides | UHPLC-PDA | > 0.999 | < 0.32 (mg/kg) | < 0.97 (mg/kg) | [4] |
| Flavonols | HPLC-DAD | > 0.99 | - | - | [5][6] |
| Flavonoid Glycosides | HPLC-DAD | > 0.9999 | - | 6.25 | [1] |
| Flavonoid Glycosides | HPLC-DAD | > 0.999 | 0.167 | 0.505 | [7] |
| Flavonoids | LC-MS/MS | > 0.9904 | < 0.00312 | < 0.0125 | [2] |
Table 2: Precision and Accuracy of Flavonoid Analysis
| Compound Class | Method | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (Recovery %) | Citation |
| Flavonol Glycosides | UHPLC-PDA | < 13.69% | < 13.69% | 85.44 - 108.79% | [4] |
| Flavonols | HPLC-DAD | - | - | 98.07 - 102.15% | [5][6] |
| Flavonoid Glycosides | HPLC-DAD | < 3% | < 6% | 90 - 101% | [7] |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agro.icm.edu.pl [agro.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijariie.com [ijariie.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. tajhizshimi.com [tajhizshimi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 6-Methoxykaempferol 3-O-glucoside | C22H22O12 | CID 14539904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | C22H22O12 | CID 5319460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 6-Methoxykaempferol 3-glucoside and Kaempferol
In the realm of phytochemistry and drug discovery, flavonoids stand out for their diverse therapeutic properties, with antioxidant activity being a cornerstone of their potential health benefits. This guide provides a detailed comparison of the antioxidant capacities of two such flavonoids: the aglycone kaempferol (B1673270) and its glycosidic derivative, 6-Methoxykaempferol 3-glucoside. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships of these natural compounds.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µg/mL) | Source |
| Kaempferol | DPPH | 3.70 ± 0.15 | [1] |
| Kaempferol | ABTS | 3.70 ± 0.15 | [1] |
| Kaempferol | DPPH | 0.004349 mg/mL (4.349 µg/mL) | [2] |
| 6-Hydroxykaempferol 3-glucoside* | DPPH | 3.79 ± 0.19 | [3] |
*Note: Data for 6-Hydroxykaempferol 3-glucoside is presented as a proxy due to the lack of specific data for this compound. The structural similarity suggests a potentially comparable, though not identical, antioxidant activity.
Generally, studies indicate that the aglycone form of a flavonoid, in this case, kaempferol, exhibits stronger antioxidant activity than its glycoside derivatives.[3][4] The presence of a sugar moiety can hinder the molecule's ability to donate hydrogen atoms or electrons, a key mechanism in neutralizing free radicals.
Mechanistic Insights: The Nrf2 Signaling Pathway
A significant mechanism through which flavonoids like kaempferol exert their antioxidant effects is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[8] Flavonoids can promote the activation of this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.
Caption: Nrf2 signaling pathway activation by flavonoids.
Experimental Protocols
The antioxidant activity of flavonoids is commonly assessed using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most frequently employed methods due to their simplicity and reliability.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol.
-
Various concentrations of the test compounds (kaempferol and this compound) are prepared.
-
A specific volume of the test compound solution is mixed with a volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours at room temperature.
-
The ABTS•+ solution is then diluted with a solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (usually 734 nm).
-
Various concentrations of the test compounds are prepared.
-
A small volume of the test compound solution is added to a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
While direct comparative data is limited, the available evidence suggests that kaempferol, as an aglycone, likely possesses superior antioxidant activity compared to its glycosylated form, this compound. This is consistent with the general understanding of flavonoid structure-activity relationships, where the presence of free hydroxyl groups is crucial for radical scavenging. Both compounds, however, are likely to contribute to cellular antioxidant defense through mechanisms including the modulation of the Nrf2 signaling pathway. Further head-to-head studies are warranted to provide a more definitive quantitative comparison and to fully elucidate the therapeutic potential of these natural compounds.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 7. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
A Comparative Study of Bioactivity: 6-Methoxykaempferol 3-glucoside vs. Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two flavonoids: 6-Methoxykaempferol 3-glucoside and the widely studied quercetin (B1663063). This document summarizes key quantitative data, details experimental methodologies for crucial bioassays, and visualizes relevant biological pathways to aid in research and development.
Introduction to the Compounds
This compound is a naturally occurring flavonoid glycoside. As a derivative of kaempferol (B1673270), it is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its specific bio-efficacies are an active area of research.
Quercetin , a well-researched flavonol, is ubiquitously found in fruits and vegetables. It is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties, and its mechanisms of action have been extensively studied.[1][2]
Quantitative Bioactivity Comparison
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and quercetin. Data for this compound is limited; therefore, data for structurally similar compounds are included for comparative purposes.
Table 1: Antioxidant Activity (IC50 values)
| Compound | DPPH Radical Scavenging Assay (µM) | ABTS Radical Scavenging Assay (µM) |
| This compound & related compounds | Moderate activity reported for glycosides[3] | High activity reported for glycosides[3] |
| Kaempferol glycosides (from Brassica juncea) | 28.61 - 36.93[4] | 9.79 - 32.00[4] |
| Quercetin | 4.36 - 47.20[1][2] | 1.89 - 48.0[5][6] |
Table 2: Anti-inflammatory Activity (IC50 values)
| Compound | COX-2 Inhibition Assay (µM) |
| This compound | Data not available |
| Quercetin | Weak inhibitor, but down-regulates COX-2 expression[7] |
Note: While direct IC50 values for quercetin's COX-2 inhibition are not consistently reported, studies indicate it primarily exerts its anti-inflammatory effect by suppressing COX-2 gene expression rather than direct enzyme inhibition.[6][8][9][10]
Table 3: Anticancer Activity (IC50/GI50 values in µM)
| Compound | Cell Line | IC50/GI50 (µM) |
| Kaempferol-6-methoxy-7-O-glucoside | HeLa (Cervical Cancer) | 33.6 (GI50, µg/mL)[11][12] |
| Quercetin | HeLa (Cervical Cancer) | 30[7] |
| MCF-7 (Breast Cancer) | 4.9 - 37[2][13] | |
| MDA-MB-468 (Breast Cancer) | 55[14] | |
| HT-29 (Colon Cancer) | 15 - 81.65[2][14] | |
| Caco-2 (Colon Cancer) | ~50[14] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or quercetin) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH (0.1 mM) in methanol.
-
-
Assay Procedure:
-
Add a specific volume of the test compound at various concentrations to a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
Principle: The assay determines the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate. Inhibition of this activity indicates potential anti-inflammatory properties.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of heme (cofactor), arachidonic acid (substrate), and the test compound.
-
Reconstitute the COX-2 enzyme according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for a set period.
-
-
Calculation:
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value is determined from a dose-response curve.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[16] It is important to note that some flavonoids, including quercetin, can directly reduce MTT, potentially leading to an overestimation of cell viability. Therefore, appropriate controls are crucial.[17][18][19]
Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.
-
Signaling Pathways
The following diagrams illustrate some of the key signaling pathways modulated by quercetin. The specific pathways for this compound are not well-elucidated but are likely to share similarities with kaempferol and quercetin due to structural resemblances.
Quercetin's Modulation of Pro-inflammatory Pathways
Quercetin has been shown to inhibit the expression of pro-inflammatory mediators by targeting key signaling pathways such as NF-κB and MAPK.[9]
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Quercetin on the Efficacy of Various Chemotherapeutic Drugs in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of 6-Methoxykaempferol 3-glucoside and its Aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of 6-Methoxykaempferol (B191825) 3-glucoside and its aglycone, 6-Methoxykaempferol. The following sections detail their respective antioxidant, anti-inflammatory, and cytotoxic properties, supported by available experimental data. Methodologies for the key assays are also provided to facilitate replication and further research.
Introduction
Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological activities. Within this class, kaempferol (B1673270) and its derivatives have garnered significant interest. The addition of a methoxy (B1213986) group at the 6-position and a glucose moiety at the 3-position can significantly influence the biological activity of the parent molecule. This guide aims to dissect these structural influences by comparing the in vitro activities of 6-Methoxykaempferol 3-glucoside and its parent aglycone, 6-Methoxykaempferol. While direct comparative studies are limited, this document synthesizes available data on these and structurally related compounds to provide a valuable resource for researchers.
Data Summary
The following tables summarize the available quantitative data for the in vitro activities of 6-methoxykaempferol glycosides and the aglycone kaempferol, which serves as a proxy for 6-methoxykaempferol in some instances due to a lack of direct data.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Spinacetin 3-O-gentiobioside (a 6-methoxykaempferol glycoside) | DPPH Radical Scavenging | 0.44 ± 0.008 mM | [1] |
| Spinacetin 3-O-gentiobioside (a 6-methoxykaempferol glycoside) | ABTS Radical Scavenging | 0.089 ± 0.002 mM | [1] |
| Kaempferol | DPPH Radical Scavenging | 0.004349 mg/mL |
Note: Data for this compound and 6-Methoxykaempferol were not directly available. The data for a related 6-methoxykaempferol glycoside and the parent aglycone kaempferol are presented as indicators of potential activity.
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Source |
| Kaempferol | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells | 35.1 µg/mL | |
| Kaempferol | Cyclooxygenase-2 (COX-2) Inhibition | 10.2 µg/mL |
Note: Specific data for this compound and 6-Methoxykaempferol is not available. Data for kaempferol is provided as a reference.
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 Value | Source |
| Kaempferol Glycosides (Platanoside) | Various human leukaemic cell lines | Active | [2] |
| Kaempferol Glycosides (Tiliroside) | Two of nine human leukaemic cell lines | Active | [2] |
| 6-methoxykaempferol glycosides | HepG2 cells | Statistically significant cytotoxic effects only in very high concentrations (>1 mM) | [1] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another common method to evaluate antioxidant activity.
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a certain period (e.g., 1 hour).
-
Following the pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
-
Target cancer cells or normal cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro efficacy testing.
Caption: Putative anti-inflammatory signaling pathway.
Discussion and Conclusion
The available data, although not providing a direct head-to-head comparison, suggests that both this compound and its aglycone likely possess antioxidant and anti-inflammatory properties. Generally, in the flavonoid class, the aglycone form tends to exhibit greater biological activity than its glycosidic counterpart. This is often attributed to the bulky sugar moiety hindering interaction with molecular targets. Therefore, it is plausible that 6-Methoxykaempferol would demonstrate more potent in vitro effects than its 3-glucoside derivative.
The provided experimental protocols offer a standardized framework for researchers to directly compare these two compounds and validate this hypothesis. Such studies are crucial for understanding the structure-activity relationships of this class of flavonoids and for guiding the development of new therapeutic agents. Future research should focus on conducting direct comparative studies to elucidate the precise differences in the in vitro efficacy of this compound and its aglycone.
References
A Comparative Analysis of 6-Methoxykaempferol 3-glucoside from Diverse Botanical Origins
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of 6-Methoxykaempferol 3-glucoside, a flavonoid glycoside of significant interest for its potential therapeutic properties, from various plant sources. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the botanical distribution, extraction methodologies, and biological activities of this compound.
Introduction to this compound
This compound is a naturally occurring flavonoid that has demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Its potential therapeutic applications have spurred interest in identifying rich and viable plant sources for its isolation and further investigation. This guide presents a comparative overview of this compound derived from several identified botanical sources.
Plant Sources and Yield of this compound
While a direct comparative study quantifying the yield of this compound across different plant species in a single investigation is not yet available in the published literature, this guide compiles available data from various studies to offer a comparative perspective. The compound has been identified in several plant species, including but not limited to:
-
Derris robusta (Leguminosae)
-
Decachaeta ovatifolia (Compositae)
-
Flaveria brownii
-
Lantana camara (Verbenaceae)
-
Chenopodium bonus-henricus (Amaranthaceae)
Quantitative data on the yield of this compound from these sources is still emerging. For instance, studies on Lantana camara have reported the isolation of a related compound, Kaempferol-6-methoxy-7-O-glucoside, from its flowers.[2] Research on Chenopodium bonus-henricus has detailed the presence of various 6-methoxyflavonol glycosides, indicating its potential as a source.[3][4][5] Further quantitative analysis is required to establish the precise yield of this compound from these and other plant sources.
Table 1: Quantitative Data of this compound and Related Compounds from Various Plant Sources
| Plant Source | Compound | Plant Part | Yield/Content | Reference |
| Lantana camara | Kaempferol-6-methoxy-7-O-glucoside | Flowers | Not explicitly quantified | [2] |
| Chenopodium bonus-henricus | 6-methoxykaempferol glycosides | Aerial Parts | DPPH activity: 7.16% - 53.46%; ABTS activity: 70.18% - 83.41% | [3] |
| Chenopodium bonus-henricus | Total Flavonoids | Aerial Parts | 15.12 mg/g D.W. (calculated as hyperoside) | [6] |
Note: The table includes data on related compounds due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
A standardized and optimized protocol for the extraction and quantification of this compound is crucial for accurate comparative analysis. The following sections outline generalized and specific methodologies reported in the literature for the isolation and analysis of flavonoid glycosides.
General Extraction and Isolation of Flavonoid Glycosides
A common procedure for extracting flavonoid glycosides from plant material involves the following steps:
-
Drying and Grinding: The plant material (e.g., leaves, flowers) is first dried to remove moisture and then finely ground to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol (B145695) or methanol), using methods such as maceration, sonication, or reflux extraction.[7][8]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Purification: The enriched fraction is then subjected to various chromatographic techniques, such as column chromatography (using silica (B1680970) gel, Sephadex LH-20, or other stationary phases) and preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[9]
Acid Hydrolysis for Aglycone Quantification
To determine the total content of the aglycone (6-Methoxykaempferol), the glycoside can be hydrolyzed to cleave the sugar moiety.
-
Hydrolysis Conditions: The plant extract or isolated glycoside is treated with an acid, such as 2 M HCl, and heated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 2 hours).[10][11][12] The presence of an antioxidant like ascorbic acid can help prevent the degradation of the aglycone during hydrolysis.[10]
-
Extraction of Aglycone: After hydrolysis, the resulting aglycone is extracted with an organic solvent like ethyl acetate.
-
Quantification: The amount of the aglycone is then quantified using a suitable analytical method, typically HPLC.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the most common and reliable method for the quantification of this compound and its aglycone.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system is often employed, consisting of two solvents, such as acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid to improve peak shape).
-
Detection: A UV-Vis or Diode Array Detector (DAD) is used for detection, with the wavelength set at the maximum absorbance of the compound (typically around 265 nm and 350 nm for flavonols).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure standard of this compound.
Biological Activities and Signaling Pathways
This compound and related compounds exhibit significant biological activities, primarily attributed to their antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant mechanism of flavonoids like this compound involves the scavenging of free radicals, thereby mitigating oxidative stress.[1] Studies on 6-methoxyflavonol glycosides from Chenopodium bonus-henricus have demonstrated their capacity to scavenge DPPH and ABTS radicals and inhibit lipid peroxidation.[3][13]
Anti-inflammatory Activity
The anti-inflammatory effects of kaempferol (B1673270) and its glycosides are well-documented and are primarily mediated through the modulation of key signaling pathways. Research on related kaempferol glycosides has shown that they can inhibit the production of pro-inflammatory mediators by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15][16]
NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kaempferol and its derivatives can inhibit this pathway by preventing the degradation of IκB.[17]
MAPK Signaling Pathway: The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that, when activated by inflammatory signals, lead to the activation of transcription factors that promote the expression of inflammatory genes. Kaempferol glycosides have been shown to inhibit the phosphorylation of key MAPK proteins, such as p38, ERK, and JNK, thereby downregulating the inflammatory response.[14][16][18]
Visualizing the Molecular Pathways
To illustrate the mechanisms of action, the following diagrams depict the experimental workflow for extraction and the key signaling pathways modulated by this compound.
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural compound with significant therapeutic potential. While several plant sources have been identified, a comprehensive comparative analysis of their yields is a critical next step for sustainable and efficient production. The experimental protocols outlined in this guide provide a foundation for such comparative studies. Further research should focus on optimizing extraction and purification methods to maximize yield and purity from the most promising botanical sources. Additionally, more in-depth investigations into the specific molecular targets and signaling pathways modulated by this compound will be essential for its development as a therapeutic agent. This guide serves as a valuable resource to facilitate and direct these future research endeavors.
References
- 1. biosynth.com [biosynth.com]
- 2. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proceedings.bas.bg [proceedings.bas.bg]
- 6. [PDF] Validated UHPLC-HRMS method for simultaneous quantification of flavonoid contents in the aerial parts of Chenopodium bonus-henricus L. (wild spinach) | Semantic Scholar [semanticscholar.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
A comparative study of the hepatoprotective effects of different kaempferol glycosides
An in-depth comparison of the hepatoprotective efficacy of various kaempferol (B1673270) glycosides, supported by experimental data, elucidates their therapeutic potential in mitigating liver injury. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals.
Kaempferol, a natural flavonoid found in numerous edible and medicinal plants, has garnered significant attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties.[1][2] Its glycosidic forms, where kaempferol is bound to one or more sugar molecules, are often more bioavailable and exhibit distinct biological effects. This guide provides a comparative analysis of the hepatoprotective effects of several prominent kaempferol glycosides, including astragalin (B1665802) (kaempferol-3-O-glucoside), afzelin (B1665622) (kaempferol-3-O-rhamnoside), kaempferitrin (B1674772) (kaempferol-3,7-dirhamnoside), and kaempferol-3-O-rutinoside.
The protective mechanisms of these compounds against liver damage induced by various toxins such as carbon tetrachloride (CCl4), acetaminophen (B1664979) (APAP), and lipopolysaccharide (LPS) are multifaceted.[1][3][4] Key mechanisms include the enhancement of endogenous antioxidant defense systems, suppression of inflammatory responses, and modulation of critical signaling pathways involved in cellular homeostasis and apoptosis.[5][6]
Comparative Efficacy of Kaempferol Glycosides
The hepatoprotective potential of different kaempferol glycosides has been evaluated in numerous preclinical studies. The following table summarizes key quantitative data from various animal models of liver injury, providing a basis for comparing their relative efficacy.
| Kaempferol Glycoside | Animal Model | Toxin/Inducer | Dose of Glycoside | Key Findings | Reference |
| Astragalin (Kaempferol-3-O-glucoside) | Mice | Carbon Tetrachloride (CCl4) | 200, 400 mg/kg | Significantly decreased serum ALT, AST, and ALP levels. Restored levels of SOD, CAT, and GSH. Reduced hepatic MDA levels. | [7][8] |
| Rats | Polystyrene Microplastics | Not specified | Ameliorated hepatic damage by modulating the Nrf-2/Keap-1 pathway, reducing oxidative stress and inflammation. | [6][9] | |
| Afzelin (Kaempferol-3-O-rhamnoside) | Mice | D-galactosamine (GalN)/LPS | Not specified | Improved survival rate, reduced serum ALT and pro-inflammatory cytokines. Attenuated mitochondrial damage and enhanced mitochondrial biogenesis. | [4][10] |
| Kaempferol-3-O-rutinoside | Mice | Carbon Tetrachloride (CCl4) | 200, 400 mg/kg | Significantly decreased serum ALT, AST, and ALP levels. Restored levels of SOD, CAT, and GSH. Reduced hepatic MDA levels. | [7][8] |
| Kaempferitrin | Mice | Human Liver Cancer Xenografts | Not specified | Exhibited hepatoprotective effects by decreasing serum levels of transaminases, bilirubin, and malondialdehyde. | [11][12] |
| Kaempferol-3-O-β-D-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside | Mice | Carbon Tetrachloride (CCl4) | 4.9 mg/mouse | Significantly reduced serum ALT and AST activities. Suppressed the elevation of liver TBARS. | [13] |
| Kaempferol Glycosides from Cedrela odorata | Mice | Paracetamol | Not specified | Exerted antioxidant and anti-apoptotic effects by increasing GSH and reducing MDA and nitrotyrosine. Inhibited Raf/MAPK pathway. | [14] |
| Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside | Mice | D-galactosamine (GalN)/LPS | Not specified | Reduced mortality, inhibited serum AST and ALT, and decreased MDA, ROS, and inflammatory cytokines (TNF-α, IL-6, IL-1β). Down-regulated TLR4 and NF-κB signaling. | [15] |
Key Signaling Pathways in Hepatoprotection
The hepatoprotective effects of kaempferol glycosides are mediated through the modulation of several key signaling pathways. These pathways are central to the cellular response to oxidative stress, inflammation, and apoptosis.
Caption: Signaling pathways modulated by kaempferol glycosides in hepatoprotection.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of hepatoprotective agents. Below are detailed protocols for key experiments commonly employed in such studies.
In Vivo Hepatotoxicity Models
A general workflow for in vivo studies is depicted below.
References
- 1. Hepatoprotective Effect of Kaempferol: A Review of the Dietary Sources, Bioavailability, Mechanisms of Action, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragalin: A Bioactive Phytochemical with Potential Therapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Afzelin ameliorates D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Afzelin ameliorates D‐galactosamine and lipopolysaccharide‐induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kaempferitrin, a major compound from ethanol extract of Chenopodium ambrosioides, exerts antitumour and hepatoprotective effects in the mice model of human liver cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatoprotective effect of kaempferol glycosides isolated from Cedrela odorata L. leaves in albino mice: involvement of Raf/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Methoxy Group: A Subtle Structural Tweak with Significant Impact on the Biological Activity of Kaempferol Glycosides
A Comparative Guide for Researchers and Drug Development Professionals
The addition of a methoxy (B1213986) group at the 6-position of the kaempferol (B1673270) glycoside scaffold, a seemingly minor structural modification, can significantly influence its biological activity. This guide provides a comparative analysis of 6-methoxy-kaempferol glycosides and their non-methoxylated counterparts, focusing on their antioxidant, hepatoprotective, anticancer, and anti-inflammatory properties. By presenting key experimental data, detailed protocols, and illustrating relevant signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the information needed to better understand the structure-activity relationships of these fascinating compounds.
Antioxidant Activity: A Double-Edged Sword
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The introduction of a 6-methoxy group to kaempferol glycosides appears to have a nuanced effect on this activity, as demonstrated by in vitro radical scavenging assays.
| Compound Type | Assay | Activity | Reference |
| 6-Methoxykaempferol (B191825) Glycosides | DPPH | Low to moderate activity. For example, certain 6-methoxykaempferol glycosides showed DPPH scavenging activity of 7.16% and 4.13%.[1] Another study on a 6-methoxykaempferol glycoside derivative showed moderate DPPH activity (45.52%).[2] | [1][2] |
| ABTS | High activity. The same 6-methoxykaempferol glycosides that showed low DPPH activity demonstrated high ABTS radical-scavenging activity.[1] The derivative with moderate DPPH activity also showed high ABTS scavenging (74.51%).[2] | [1][2] | |
| Kaempferol (Aglycone) | DPPH & ABTS | Generally high activity. Kaempferol aglycone is a potent antioxidant.[3][4] | [3][4] |
| Kaempferol Glycosides (Non-methoxylated) | DPPH & ABTS | Activity is generally lower than the aglycone. Glycosylation, particularly at the 3-position, can decrease antioxidant capacity.[5] | [5] |
Summary of Findings: The presence of a 6-methoxy group in kaempferol glycosides appears to result in a differential effect on radical scavenging activity depending on the assay used. While it may lead to a decrease in DPPH radical scavenging capacity compared to the parent kaempferol, the activity against the ABTS radical cation remains high. This suggests that the mechanism of antioxidant action may be altered by the 6-methoxy group. The absence of an ortho-dihydroxy configuration in the B-ring of 6-methoxykaempferol glycosides is a likely reason for the compromised antioxidant capacity in some assays.[1]
Hepatoprotective Effects: A Promising Avenue
The potential of 6-methoxykaempferol glycosides to protect liver cells from damage has been investigated, with promising results. In vitro studies using carbon tetrachloride (CCl4)-induced hepatotoxicity models have provided quantitative data on their protective effects.
| Compound | Assay | Measurement | Result | Reference |
| Spinacetin 3-O-gentiobioside (a 6-methoxyflavonol glycoside) | CCl4-induced damage in rat hepatocytes | Cell Viability | Significantly preserved cell viability | [6][7] |
| LDH Leakage | Decreased LDH leakage | [6][7] | ||
| GSH Level | Preserved GSH level | [6][7] | ||
| Silymarin (Positive Control) | CCl4-induced damage in rat hepatocytes | Cell Viability, LDH Leakage, GSH Level | Similar protective effects to the 6-methoxyflavonol glycoside | [6][7] |
Summary of Findings: 6-Methoxyflavonol glycosides have demonstrated significant hepatoprotective activity, comparable to the well-known hepatoprotective agent, silymarin.[6][7] These compounds were able to preserve hepatocyte viability, reduce the leakage of the damage marker LDH, and maintain levels of the crucial endogenous antioxidant, glutathione (B108866) (GSH).[6][7] These findings suggest that the 6-methoxy group is compatible with, and may even contribute to, the hepatoprotective effects of kaempferol glycosides.
Anticancer and Anti-inflammatory Activities: An Area Ripe for Exploration
While the anticancer and anti-inflammatory properties of kaempferol and its common glycosides are well-documented, direct comparative studies with their 6-methoxy counterparts are limited. However, by examining the broader class of methoxyflavones, we can infer the potential influence of the 6-methoxy group.
Anticancer Activity:
The antiproliferative effects of flavonoids are often evaluated using the MTT assay, which measures cell viability. Kaempferol itself has been shown to have a significant antiproliferation effect on various cancer cell lines, with IC50 values in the micromolar range.[3][8] For instance, the IC50 of kaempferol against HepG2 human hepatoma cells was 30.92 μM.[3][8] In contrast, its non-methoxylated glycosides often show weaker activity.[3][8]
The introduction of methoxy groups to the flavonoid backbone can have variable effects on anticancer activity. The position of the methoxy group is critical, and increased methoxylation does not always correlate with increased potency. For some cancer cell lines, the presence of a methoxy group at the C6 position has been noted in active compounds.
Anti-inflammatory Activity:
The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Kaempferol is a known inhibitor of NO production and can modulate key inflammatory signaling pathways such as NF-κB and MAPK.[9]
Structure-activity relationship studies on flavones have indicated that methoxylation can influence anti-inflammatory activity. For example, some studies suggest that methoxy groups at certain positions can attenuate the anti-inflammatory effect.[2] However, other reports indicate that specific methoxylation patterns can enhance this activity. The impact of a 6-methoxy group on the anti-inflammatory potential of kaempferol glycosides remains an area that requires more direct investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and kept in the dark.[10]
-
-
Assay Procedure:
-
Add 50 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100 µM in methanol) to the wells of a 96-well plate.[10]
-
Add 50 µL of the 0.1 mM DPPH solution to each well.[10]
-
Prepare a blank with 100 µL of methanol and a control with 50 µL of methanol and 50 µL of the DPPH solution.[10]
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[10]
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[11]
-
Before use, dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Assay Procedure:
-
Data Analysis:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of around 570 nm.[7]
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
In Vitro Hepatoprotective Activity Assay (CCl4-induced Damage)
This assay evaluates the ability of a compound to protect liver cells from CCl4-induced toxicity.
-
Cell Culture:
-
Culture HepG2 cells or primary hepatocytes in appropriate medium.[2]
-
-
Pre-treatment and Toxin Induction:
-
Assessment of Hepatoprotection:
-
Cell Viability: Measure cell viability using the MTT assay as described above.[2]
-
Enzyme Leakage: Collect the culture medium and measure the activity of liver damage marker enzymes like lactate (B86563) dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT) using commercial kits.[2]
-
Glutathione (GSH) Levels: Measure intracellular GSH levels using a commercially available kit.[2]
-
-
Data Analysis:
-
Compare the results from the compound-treated groups with the CCl4-only treated group and the untreated control group. A significant reduction in enzyme leakage and preservation of cell viability and GSH levels indicates a hepatoprotective effect.[2]
-
Signaling Pathway Modulation
The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. While specific data for 6-methoxy-kaempferol glycosides is limited, the following diagrams illustrate the general mechanisms by which kaempferol and other flavonoids are known to exert their anti-inflammatory and anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. META060 inhibits multiple kinases in the NF-kappaB pathway and suppresses LPS--mediated inflammation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways [mdpi.com]
A Comparative Guide to Extraction Methods for 6-Methoxykaempferol 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction methods for 6-Methoxykaempferol 3-glucoside, a flavonoid of significant interest for its potential therapeutic properties. The efficiency and viability of isolating this compound are critically dependent on the extraction technique employed. This document outlines and compares conventional and modern extraction methodologies, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs. For the purpose of this guide, data on the extraction of methoxyflavones from Ka-empferia parviflora (Black Ginger), a rich source of these compounds, is used as a proxy to compare the relative performance of each technique.
Data Presentation: Comparison of Extraction Methodologies
The selection of an extraction method is a trade-off between yield, extraction time, solvent consumption, and operational complexity. The following table summarizes quantitative data from studies on different extraction techniques for methoxyflavones.
| Extraction Method | Plant Material | Key Parameters | Extraction Time | Solvent Consumption | Yield/Efficiency | Reference |
| Maceration | Kaempferia parviflora rhizomes | 95% (v/v) Ethanol (B145695), Solid:solvent ratio 1:10 (w/v) | 7 days | High | 48.10 g/100 mL of 5,7-dimethoxyflavone | [1] |
| Ultrasound-Assisted Extraction (UAE) | Kaempferia parviflora rhizomes | 95% (v/v) Ethanol, 15.99 min, Solid:solvent ratio 1:50 (w/v) | 15.99 minutes | Moderate | 327.25 mg/g total methoxyflavones | [2][3] |
| Microwave-Assisted Extraction (MAE) | Syzygium nervosum fruit | Sample:solvent ratio 1:35 (g/mL), 350 W, 38 min | 38 minutes | Low | 1409 ± 24 µg/g DMC* | [4] |
| Supercritical Fluid Extraction (SFE) | Kaempferia parviflora rhizomes | Supercritical CO₂, 300 bar, 60°C | Not specified | Low (CO₂) | High content of polymethoxyflavones (up to 85% in extract) | [5] |
*DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl chalcone, a methoxyflavonoid.
Experimental Workflow for Method Comparison
The following diagram illustrates a logical workflow for the systematic comparison of different extraction methods for a target compound like this compound.
Caption: Workflow for comparing extraction methods of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published studies and should be adapted and optimized for specific laboratory conditions and plant materials.
Maceration Protocol
This conventional method relies on soaking the plant material in a solvent to diffuse the target compounds.
-
Plant Material Preparation: Dried rhizomes of Kaempferia parviflora are ground into a fine powder.
-
Extraction: The powdered material is immersed in 95% (v/v) ethanol at a solid-to-solvent ratio of 1:10 (w/v) in an airtight container.[1]
-
Duration and Conditions: The mixture is left to stand for 7 days at room temperature, with occasional agitation.[1]
-
Post-Extraction: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to create cavitation, enhancing the release of target compounds from the plant matrix.
-
Plant Material Preparation: Dried and powdered rhizomes of Kaempferia parviflora are used.
-
Extraction Parameters:
-
Procedure: The plant material is suspended in the solvent and placed in an ultrasonic bath or subjected to a probe sonicator for the specified duration.
-
Post-Extraction: The mixture is centrifuged, and the supernatant is collected and filtered. The solvent is then removed, typically using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Plant Material Preparation: Dried and powdered fruit of Syzygium nervosum is used.
-
Extraction Parameters:
-
Procedure: The plant material and solvent are placed in a microwave-safe extraction vessel. The microwave extractor is programmed with the specified power and time.
-
Post-Extraction: After extraction and cooling, the mixture is filtered, and the solvent is evaporated to yield the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent. This method is highly tunable and environmentally friendly.
-
Plant Material Preparation: Dried and ground rhizomes of Kaempferia parviflora are used.
-
Extraction Parameters:
-
Procedure: The ground plant material is packed into an extraction vessel. Supercritical CO₂ is then pumped through the vessel at the set temperature and pressure. The extract-laden fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Post-Extraction: The collected extract can be used directly or further purified.
Conclusion
The choice of an extraction method for this compound has a significant impact on the efficiency, yield, and environmental footprint of the process.
-
Maceration is a simple, low-cost method but is time-consuming and requires large volumes of solvent.
-
Ultrasound-Assisted Extraction (UAE) offers a significant reduction in extraction time and improved yields compared to maceration.[2][3] It is a scalable and efficient modern technique.
-
Microwave-Assisted Extraction (MAE) provides even shorter extraction times and can lead to high yields, though it may require careful optimization to avoid thermal degradation of the target compound.[4]
-
Supercritical Fluid Extraction (SFE) is a green technology that provides high-purity extracts without residual organic solvents.[5] While the initial equipment cost is high, it offers excellent selectivity and is ideal for producing high-quality extracts for pharmaceutical applications.
For rapid and efficient extraction with high yields, UAE and MAE are recommended. For applications requiring high purity and the avoidance of organic solvents, SFE is the superior choice, despite the higher capital investment. Conventional maceration remains a viable option for small-scale laboratory work where time and solvent consumption are not primary constraints. The optimal method will ultimately depend on the specific research goals, available resources, and desired scale of operation.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
- 4. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 6-Methoxykaempferol 3-glucoside: HPLC vs. NMR
In the realm of natural product analysis, accurate quantification of bioactive compounds is paramount for quality control, standardization, and pharmacological studies. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of 6-Methoxykaempferol 3-glucoside, a flavonoid glycoside of significant research interest. While direct comparative studies on this specific molecule are limited, this guide synthesizes established performance data for analogous flavonoid glycosides to offer a robust comparison for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method hinges on a variety of performance metrics. Below is a summary of typical quantitative data for the analysis of flavonoid glycosides by HPLC and quantitative NMR (qNMR), providing a baseline for what can be expected when quantifying this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation followed by UV-Vis detection. | Signal intensity is directly proportional to the molar concentration of the analyte in a magnetic field.[1] |
| Specificity | Moderate to High | High |
| Linearity (R²) | > 0.999[2] | Intrinsically linear[3] |
| Precision (RSD%) | < 2% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% (by internal standard method) |
| Limit of Detection (LOD) | µg/mL to ng/mL range[4] | ~0.02 mg/mL[5] |
| Limit of Quantification (LOQ) | µg/mL to ng/mL range[4] | ~0.07 mg/mL[5] |
| Reference Standard | Requires an identical, pure reference standard for calibration. | Can use a certified internal standard that is structurally different from the analyte.[6] |
Experimental Protocols
Detailed and robust experimental design is critical for reproducible and accurate quantification. The following sections outline representative methodologies for both HPLC and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the quantification of kaempferol (B1673270) and its glycosides.[7][8]
1. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Flavonoids like kaempferol glycosides have characteristic UV absorbance maxima around 265 nm and 350 nm. Monitoring at 350 nm is common.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Curve: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. The sample may require filtration through a 0.45 µm syringe filter prior to injection to remove particulate matter.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative NMR (qNMR) Protocol
This protocol follows general guidelines for qNMR analysis of natural products.[5][9][10]
1. Instrumentation and Conditions:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-performance probe.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d₆, Methanol-d₄).
-
Internal Standard: A certified reference material with a known purity that has signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
2. Sample and Standard Preparation:
-
Accurately weigh a specific amount of the sample containing this compound.
-
Accurately weigh a precise amount of the chosen internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
3. NMR Data Acquisition:
-
Pulse Sequence: A standard 30° or 90° pulse sequence (e.g., zg30).[5]
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified for both the analyte and the internal standard to ensure full relaxation and accurate integration. A d1 of 10 seconds or more is often used.[5]
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (e.g., 16 scans or more).[5]
4. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (WIS / Wsample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation process and the individual analytical techniques.
Caption: A logical workflow for the cross-validation of HPLC and qNMR methods.
Caption: A comparison of the experimental workflows for HPLC and qNMR.
Conclusion
Both HPLC and qNMR are powerful techniques for the quantification of this compound, each with its own set of advantages.
-
HPLC is a highly sensitive and widely available technique, making it ideal for routine quality control and the analysis of samples with low analyte concentrations. Its primary limitation is the requirement for a pure, identical reference standard for calibration.
-
qNMR offers high precision and accuracy and is considered a primary ratio method of measurement. Its major advantage is the ability to use a readily available and certified internal standard, circumventing the need for a specific reference standard of the analyte.[6] However, it is generally less sensitive than HPLC and requires access to a high-field NMR spectrometer.
The choice between HPLC and qNMR will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the availability of reference standards, and the instrumentation at hand. For a comprehensive and robust quality assessment of this compound, employing both techniques orthogonally can provide the highest level of confidence in the analytical results.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. jmp.ir [jmp.ir]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijariie.com [ijariie.com]
- 8. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Synergistic Effects of 6-Methoxykaempferol 3-glucoside with Other Phytochemicals: A Comparative Guide
Disclaimer: Direct experimental data on the synergistic effects of 6-Methoxykaempferol 3-glucoside with other phytochemicals are currently limited in publicly available scientific literature. This guide provides a comparative analysis based on the well-documented synergistic interactions of its parent compound, kaempferol (B1673270), and its other glycoside derivatives. The presented data and experimental protocols are derived from studies on these structurally related compounds and are intended to provide a foundational understanding and framework for future research into the synergistic potential of this compound.
Introduction
This compound is a flavonoid that belongs to the flavonol subclass. Flavonoids are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The concept of phytochemical synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research for developing more effective therapeutic strategies.[1][2] This guide explores the potential synergistic interactions of this compound by examining the established synergistic effects of kaempferol and its related glycosides with other prominent phytochemicals such as quercetin, resveratrol, and curcumin.
Comparative Analysis of Synergistic Effects
The following sections detail the synergistic effects observed in combinations of kaempferol and its derivatives with other phytochemicals. The data is presented to offer a comparative perspective on the potential interactions of this compound.
Synergistic Antioxidant Activity
The combination of different flavonoids can lead to enhanced antioxidant effects. This is often attributed to the regeneration of more potent antioxidants or the inhibition of pro-oxidant enzymes.
Table 1: Synergistic Antioxidant Effects of Flavonoid Combinations
| Phytochemical Combination | Assay | Observation | Reference |
| Kaempferol + Myricetin | DPPH Scavenging | Synergistic | [3] |
| Kaempferol + Quercetin | FRAP | Additive/Slightly Synergistic | |
| Epicatechin + Quercetin-3-β-glucoside | FRAP | Highest Synergistic Effect | [3] |
| Quercetin + Gallic Acid + Caffeic Acid | FRAP | Significant Synergistic Effect |
Synergistic Anticancer Activity
Phytochemical combinations have been extensively studied for their potential to enhance anticancer effects, often through multi-target mechanisms that can overcome drug resistance and reduce toxicity.
Table 2: Synergistic Anticancer Effects of Kaempferol with Other Phytochemicals
| Phytochemical Combination | Cancer Cell Line | Key Findings | Reference |
| Kaempferol + Doxorubicin (B1662922) | Liver Cancer (various) | Synergistically inhibited proliferation, migration, and invasion. | [4] |
| Kaempferol + 5-Fluorouracil | Colorectal Cancer | Potentiated 5-FU-induced apoptosis. | [5] |
| Kaempferol + Quercetin | Human Gut Cancer (Caco-2, HuTu-80) | Synergistically reduced cell proliferation. | [6] |
| Resveratrol + Quercetin | High-fat diet-fed mice | Synergistic effects on transcriptomic and metabolomic profiles related to cancer prevention. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for assessing synergistic effects.
Assessment of Synergistic Antioxidant Activity: FRAP Assay
The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to determine the total antioxidant capacity of a sample.
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation : Stock solutions of individual phytochemicals and their combinations are prepared in a suitable solvent (e.g., methanol).
-
Assay Procedure :
-
10 µL of the sample (or standard) is mixed with 300 µL of the freshly prepared FRAP reagent.
-
The mixture is incubated at 37°C for 30 minutes.
-
The absorbance is measured at 593 nm.
-
-
Data Analysis : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox. Synergy is assessed by comparing the experimentally determined antioxidant activity of the combination with the calculated theoretical additive effect.
Assessment of Synergistic Anticancer Activity: Combination Index (CI) Method
The Combination Index (CI) method, based on the Chou-Talalay method, is a widely accepted approach to quantify drug interactions.[7][8][9][10][11]
-
Cell Culture and Treatment : Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with individual phytochemicals at various concentrations and their combinations at fixed ratios (e.g., based on their IC50 values).
-
Cell Viability Assay : After a predetermined incubation period (e.g., 48 or 72 hours), cell viability is assessed using an appropriate method, such as the MTT assay.
-
Data Analysis :
-
The dose-effect curves for each individual agent and the combination are generated.
-
The Combination Index (CI) is calculated using specialized software like CompuSyn.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis : An isobologram provides a graphical representation of the interaction. The doses of the two agents required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A point representing the combination dose that produces the same effect is then plotted. A point falling below the line of additivity indicates synergy.[12][13][14][15]
Signaling Pathways and Experimental Workflows
The synergistic effects of phytochemicals are often a result of their ability to modulate multiple signaling pathways involved in disease pathogenesis.
Diagram 1: Hypothetical Synergistic Action on Cancer Cell Signaling
Caption: Hypothetical signaling pathways modulated by a phytochemical combination.
Diagram 2: Experimental Workflow for Synergy Assessment
Caption: Workflow for determining synergistic interactions in vitro.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is lacking, the extensive research on its parent compound, kaempferol, and related glycosides provides a strong rationale for investigating its potential in combination with other phytochemicals. The data presented in this guide, derived from studies on structurally similar compounds, suggest that this compound could exhibit synergistic antioxidant and anticancer activities.
Future research should focus on conducting in vitro and in vivo studies to directly assess the synergistic effects of this compound with other phytochemicals. Such studies should employ rigorous methodologies, such as the Combination Index method and isobologram analysis, to quantify the nature of the interactions. Elucidating the molecular mechanisms underlying any observed synergy will be crucial for the development of novel and effective therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mythreyaherbal.com [mythreyaherbal.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting the Isobole and Related Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of 6-Methoxykaempferol 3-glucoside on normal and cancer cells
A comprehensive analysis of the cytotoxic effects of 6-Methoxykaempferol 3-glucoside on cancerous and normal cell lines.
Introduction
This compound is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential as an anticancer agent. This guide provides a comparative overview of its cytotoxic effects on both normal and cancerous cell lines, based on available preclinical research. The objective is to offer researchers, scientists, and drug development professionals a concise summary of existing data to inform future studies and development strategies. It is important to note that direct comparative studies on the cytotoxicity of this compound on a wide range of both cancer and normal cell lines are limited in publicly available literature. Therefore, this guide also includes data on closely related methoxyflavonoids and kaempferol (B1673270) glycosides to provide a broader context for its potential selectivity.
Quantitative Data Summary
The following table summarizes the available data on the cytotoxic activity of this compound and related compounds on various cell lines. The half-maximal inhibitory concentration (IC50) and other metrics are presented to facilitate a comparison of the compounds' potency.
| Compound | Cell Line | Cell Type | Assay | Cytotoxicity Metric (µg/mL) | Cytotoxicity Metric (µM) | Reference |
| Kaempferol-6-methoxy-7-O-glucoside | HeLa | Cervical Cancer | N/A | GI50: 33.6 | N/A | [1] |
| 6-Methoxyflavonol Glycosides | HepG2 | Liver Cancer | MTT | N/A | Significant effects >1000 | |
| Kaempferol | HCEC | Normal Intestinal Epithelial | N/A | N/A | Less active than on cancer cells | [2] |
| Kaempferol | HTB-26 | Breast Cancer | N/A | N/A | 10 - 50 | [2] |
| Kaempferol | PC-3 | Pancreatic Cancer | N/A | N/A | 10 - 50 | [2] |
| Kaempferol | HepG2 | Liver Cancer | N/A | N/A | 10 - 50 | [2] |
| Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) | Various Cancer Cells | Various Cancers | N/A | N/A | Significant decrease in viability | [3] |
| Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) | Various Normal Cells | Various Normal Tissues | N/A | No cytotoxicity | N/A | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of compounds like this compound.
Cell Culture
Cancer and normal cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the respective test compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the comparative cytotoxicity of a compound.
Caption: Workflow for in vitro comparative cytotoxicity analysis.
Signaling Pathway
The diagram below depicts a simplified, hypothetical signaling pathway through which flavonoids like kaempferol and its derivatives may exert their anticancer effects, often involving the induction of apoptosis.
Caption: Potential apoptotic pathway induced by flavonoids.
Conclusion
References
The Glucoside Advantage? A Comparative Look at the Bioavailability of 6-Methoxykaempferol 3-glucoside and its Aglycone
For researchers and drug development professionals, understanding the bioavailability of a compound is a critical step in evaluating its therapeutic potential. This guide provides a comparative analysis of the bioavailability of 6-Methoxykaempferol 3-glucoside and its aglycone, 6-Methoxykaempferol. While direct comparative studies on these specific molecules are limited, this guide extrapolates from established principles of flavonoid pharmacokinetics, using related compounds like kaempferol (B1673270) and quercetin (B1663063) as surrogates, to provide a predictive comparison.
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest for their potential health benefits. However, their efficacy is largely dependent on their bioavailability. In nature, flavonoids often exist as glycosides, where a sugar molecule is attached to the core flavonoid structure (the aglycone). The presence and type of this sugar moiety can significantly influence how the compound is absorbed, metabolized, and ultimately, how much of it reaches the systemic circulation.
Generally, the aglycone form of a flavonoid is more lipophilic and is thought to be more readily absorbed via passive diffusion across the intestinal wall.[1] However, this is not always the case. Certain flavonoid glucosides can be actively transported by the sodium-dependent glucose cotransporter 1 (SGLT1), potentially leading to higher absorption rates compared to their corresponding aglycones.[2]
Illustrative Pharmacokinetic Comparison
| Pharmacokinetic Parameter | This compound (Hypothetical) | 6-Methoxykaempferol (Aglycone) (Hypothetical) |
| Cmax (Maximum Plasma Concentration) | 1.5 µM | 1.0 µM |
| Tmax (Time to Maximum Plasma Concentration) | 1.5 hours | 2.5 hours |
| AUC (Area Under the Curve) | 6.0 µMh | 4.5 µMh |
| Oral Bioavailability | Higher | Lower |
Note: These are hypothetical values intended for illustrative purposes. Actual values would need to be determined through rigorous pharmacokinetic studies.
Experimental Protocols: A Roadmap for Bioavailability Assessment
To determine the actual pharmacokinetic parameters, a well-designed in vivo study is essential. The following is a representative protocol for a comparative bioavailability study in a rat model, adapted from studies on kaempferol.[3]
In Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are cannulated in the jugular vein for blood sampling and the carotid artery for blood pressure monitoring (optional).
-
Rats are fasted overnight before the experiment with free access to water.
2. Compound Administration:
-
Oral Administration: this compound and 6-Methoxykaempferol are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single dose (e.g., 50 mg/kg) is administered by oral gavage.
-
Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives the aglycone (e.g., 10 mg/kg) intravenously via the tail vein.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
Plasma concentrations of the parent compounds and their major metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the differential absorption and metabolic pathways of a flavonoid glycoside versus its aglycone.
Caption: Experimental workflow for a comparative in vivo bioavailability study.
Caption: Differential absorption and metabolism of a flavonoid glycoside vs. its aglycone.
Conclusion
While direct evidence is pending, the existing knowledge on flavonoid bioavailability suggests that this compound could potentially have a different, and possibly more favorable, pharmacokinetic profile than its aglycone. The presence of the glucose moiety may facilitate active transport across the intestinal epithelium, leading to a more rapid and higher peak plasma concentration. However, both forms will likely undergo significant metabolism in the intestines and liver. Rigorous in vivo studies are necessary to definitively characterize and compare the bioavailability of these two compounds and to fully understand their potential as therapeutic agents.
References
For Immediate Release
A comprehensive analysis of 6-Methoxykaempferol 3-glucoside and its flavonoid relatives reveals critical structural determinants for their antioxidant, anti-inflammatory, and anticancer activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their structure-activity relationships, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The intricate relationship between the chemical structure of flavonoids and their biological function is a cornerstone of natural product drug discovery. This guide delves into the structure-activity relationship (SAR) of this compound and a selection of related flavonoids, offering a comparative perspective on how subtle molecular modifications influence their therapeutic potential.
Structure-Activity Relationship Insights
The biological activities of flavonoids are intrinsically linked to their molecular architecture. Key structural features that govern their efficacy include the number and position of hydroxyl (-OH) groups, the presence of methoxy (B1213986) (-OCH3) groups, and the nature of glycosidic linkages.
Antioxidant Activity: The antioxidant capacity of flavonoids is heavily influenced by the arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. Generally, a higher number of free hydroxyl groups correlates with stronger antioxidant activity. Glycosylation, the attachment of a sugar moiety, can diminish this activity by masking a key hydroxyl group. For instance, kaempferol (B1673270) often exhibits more potent antioxidant effects than its glycoside derivatives.[1][2]
Anti-inflammatory Activity: Flavonoids exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] The presence of a C2-C3 double bond in the C-ring and the hydroxylation pattern of the B-ring are crucial for this activity. Methoxy groups can modulate this activity, potentially by altering the molecule's interaction with target proteins.
Anticancer Activity: The anticancer properties of flavonoids are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. The aglycone form of flavonoids, like kaempferol, often demonstrates greater cytotoxicity against cancer cells compared to their glycosylated counterparts.[1][5] This is attributed to the increased cellular uptake and direct interaction of the aglycone with intracellular targets.
Comparative Biological Activity Data
The following tables summarize the in vitro activities of this compound and related flavonoids, providing a quantitative comparison of their biological effects.
Table 1: Comparative Antioxidant Activity of Kaempferol and its Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Kaempferol | DPPH | 2.86 | [6] |
| Kaempferol | ABTS | 3.70 | [6] |
| Kaempferol-7-O-glucoside | DPPH | >100 | [1][2] |
| Kaempferol-7-O-glucoside | ABTS | 85.32 | [1][2] |
| Kaempferol-3-O-rhamnoside | DPPH | >100 | [1] |
| Kaempferol-3-O-rutinoside | DPPH | >100 | [1] |
Table 2: Comparative Anticancer Activity of Kaempferol and its Glycosides
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Kaempferol | HepG2 (Liver Cancer) | Antiproliferation | 30.92 | [1] |
| Kaempferol-7-O-glucoside | HepG2 (Liver Cancer) | Antiproliferation | >100 | [1] |
| Kaempferol-3-O-rhamnoside | HepG2 (Liver Cancer) | Antiproliferation | >100 | [1] |
| Kaempferol-3-O-rutinoside | HepG2 (Liver Cancer) | Antiproliferation | >100 | [1] |
| Kaempferol | CT26 (Colon Cancer) | Antiproliferation | 88.02 | [1] |
| Kaempferol-7-O-glucoside | CT26 (Colon Cancer) | Antiproliferation | >100 | [1] |
| Kaempferol-3-O-rhamnoside | CT26 (Colon Cancer) | Antiproliferation | >100 | [1] |
| Kaempferol-3-O-rutinoside | CT26 (Colon Cancer) | Antiproliferation | >100 | [1] |
| Kaempferol | B16F1 (Melanoma) | Antiproliferation | 70.67 | [1] |
| Kaempferol-7-O-glucoside | B16F1 (Melanoma) | Antiproliferation | >100 | [1] |
| Kaempferol-3-O-rhamnoside | B16F1 (Melanoma) | Antiproliferation | >100 | [1] |
| Kaempferol-3-O-rutinoside | B16F1 (Melanoma) | Antiproliferation | >100 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a series of dilutions from the stock solution. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: Add a specific volume of the flavonoid solution to the DPPH solution. Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the flavonoid that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test flavonoid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits cell viability by 50%, is then determined.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of key biological pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental design.
Caption: General experimental workflow for evaluating the biological activities of flavonoids.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Caption: Modulation of the MAPK signaling pathway by Kaempferol.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
Unveiling the Therapeutic Promise of 6-Methoxykaempferol 3-glucoside: A Meta-Analysis of Preclinical Evidence
For Immediate Release
In the ever-evolving landscape of drug discovery, natural flavonoids have emerged as a promising frontier for novel therapeutic agents. Among these, 6-Methoxykaempferol (B191825) 3-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential antioxidant, anti-inflammatory, and anti-cancer properties. This comprehensive guide synthesizes the current preclinical evidence, offering researchers, scientists, and drug development professionals a meta-view of its therapeutic potential, comparative efficacy, and underlying mechanisms of action.
Comparative Analysis of Bioactivity
While a formal meta-analysis on 6-Methoxykaempferol 3-glucoside is yet to be published, a review of available in vitro and in vivo studies on this compound and its close structural analogs provides valuable insights into its biological activities. The following tables summarize key quantitative data from studies investigating its anti-cancer, anti-inflammatory, and other therapeutic effects.
Table 1: In Vitro Anti-Cancer Activity of 6-Methoxykaempferol Derivatives
| Compound | Cell Line | Assay | Result (GI₅₀) | Source |
| Kaempferol-6-methoxy-7-O-glucoside | HeLa (Cervical Cancer) | Sulforhodamine B (SRB) assay | 33.6 µg/mL | [1] |
Note: Data for the exact 3-glucoside isomer was not available. This data is for a closely related isomer.
Table 2: Antioxidant and Hepatoprotective Effects of 6-Methoxykaempferol Glycosides
| Compound | Assay | Result (IC₅₀) | Source |
| Spinacetin 3-O-gentiobioside (a 6-methoxykaempferol glycoside) | DPPH radical scavenging | 0.44 ± 0.008 mM | [2] |
| Spinacetin 3-O-gentiobioside | ABTS radical scavenging | 0.089 ± 0.002 mM | [2] |
| Spinacetin 3-O-[β-apiofuranosyl(1→2)]-β-glucopyranosyl(1→6)-β-glucopyranoside | DPPH radical scavenging | 1.22 ± 0.010 mM | [2] |
| Spinacetin 3-O-[β-apiofuranosyl(1→2)]-β-glucopyranosyl(1→6)-β-glucopyranoside | ABTS radical scavenging | 0.11 ± 0.004 mM | [2] |
These compounds share the 6-methoxykaempferol skeleton and provide an indication of the potential antioxidant activity.
Table 3: Anti-Thrombotic and Endothelial Protective Effects of a 6-Hydroxykaempferol (B1588450) Derivative
| Compound | Model | Endpoint | Result | Source |
| 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide | Phenylhydrazine (B124118) (PHZ)-induced zebrafish thrombosis | Anti-thrombotic activity | Exhibited protective effects and improved blood circulation | [3] |
| 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide | Oxygen-glucose deprivation/reoxygenation (OGD/R) in HUVECs | Cell Apoptosis | Significantly decreased apoptosis | [3] |
| 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide | OGD/R in HUVECs | LDH Release (0.1, 1, 10 µM) | Reduced LDH release to 8.7, 6.2, and 3.8-fold of control, respectively | [3] |
This derivative, while more complex, suggests the potential for vascular protective effects within this class of compounds.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of scientific findings. Below are summaries of key methodologies cited in the literature for evaluating the therapeutic potential of this compound and its analogs.
In Vitro Anti-Cancer Activity (SRB Assay)
-
Cell Culture: HeLa cells were cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of the test compound (Kaempferol-6-methoxy-7-O-glucoside).
-
Incubation: The plates were incubated for a specified period.
-
Staining: Adherent cells were fixed and stained with Sulforhodamine B dye.
-
Measurement: The absorbance was measured spectrophotometrically to determine cell viability and calculate the GI₅₀ (concentration required to inhibit cell growth by 50%).[1]
Antioxidant Activity (DPPH and ABTS Assays)
-
DPPH Assay: The ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was measured. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity.
-
ABTS Assay: This assay measures the ability of the compounds to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in the blue-green color of the ABTS radical is monitored spectrophotometrically.[2]
Hepatoprotective Activity in Rat Hepatocytes
-
Cell Isolation and Culture: Primary hepatocytes were isolated from rats.
-
Induction of Injury: Cellular damage was induced using a hepatotoxic agent like carbon tetrachloride (CCl₄).
-
Treatment: Cells were treated with the test compounds.
-
Assessment of Viability and Damage: Cell viability was assessed using assays like MTT. Cellular damage was quantified by measuring the leakage of lactate (B86563) dehydrogenase (LDH) and the levels of glutathione (B108866) (GSH).[2]
In Vivo Anti-Thrombotic Activity (Zebrafish Model)
-
Model Induction: Thrombosis was induced in zebrafish larvae using phenylhydrazine (PHZ).
-
Treatment: Zebrafish were treated with the test compound.
-
Observation: The formation of thrombi and blood circulation were observed and quantified under a microscope.[3]
Endothelial Cell Protection Assay (OGD/R Model)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were used.
-
Induction of Injury: Endothelial injury was induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R).
-
Treatment: HUVECs were treated with the test compound at various concentrations.
-
Assessment of Apoptosis and Cell Death: Apoptosis was evaluated using methods like Annexin V-FITC staining and Hoechst-33342 staining. Cell death was quantified by measuring LDH release.[3]
Visualizing the Molecular Mechanisms
The therapeutic effects of this compound and related flavonoids are underpinned by their ability to modulate key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the putative pathways involved in its anti-inflammatory and cellular protective effects, based on studies of structurally similar compounds.
Conclusion and Future Directions
The compiled data, although not from a direct meta-analysis, strongly suggests that this compound and its related structures possess significant therapeutic potential across a spectrum of diseases, primarily driven by their antioxidant and anti-inflammatory properties. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism of action.
However, the current body of research is nascent. Future studies should focus on:
-
Direct Investigations: Conducting more studies specifically on this compound to delineate its unique pharmacological profile.
-
In Vivo Efficacy: Expanding in vivo studies to various disease models to establish efficacy and safety.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic benefits for patients.
This guide serves as a foundational resource to stimulate further research and development of this compound as a potential next-generation therapeutic agent.
References
- 1. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]
- 2. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methoxykaempferol 3-glucoside: A Guide for Laboratory Professionals
Hazard and Safety Information
Below is a summary of hazard information for similar flavonoid compounds. This data should be used as a general guideline, and it is crucial to handle 6-Methoxykaempferol 3-glucoside with care, assuming it may have similar properties.
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke when using this product.[1] |
| Skin Irritation | May cause skin irritation.[1][2] | Wear protective gloves and clothing.[2] Wash skin thoroughly after handling.[2] |
| Eye Irritation | May cause serious eye irritation.[1][2] | Wear eye and face protection.[2] If in eyes, rinse cautiously with water for several minutes.[2] |
| Genetic Defects | Suspected of causing genetic defects.[2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
| Environmental Hazards | No specific data on ecotoxicity is available for this compound. However, it is recommended to avoid discharge into drains, water courses, or onto the ground.[3] | Do not let the product enter drains.[2][4] |
Standard Disposal Procedure for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.[5][6]
-
Segregate this waste from other types of laboratory waste, such as biological, radioactive, or non-hazardous waste.[7]
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6][8] The original container is often the best choice for waste storage.[5]
-
Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[6][8]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Include the date when waste accumulation began and any known hazard information.[7]
Step 4: Storage
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[6][7]
-
Utilize secondary containment to prevent spills.[6]
Step 5: Disposal of Contaminated Materials
-
Labware: Glassware and other labware contaminated with this compound should be treated as hazardous waste.[6] If decontamination is feasible, triple-rinse the labware with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][9]
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be collected in a designated hazardous waste container.
Step 6: Professional Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[10]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. targetmol.com [targetmol.com]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. files.llg.de [files.llg.de]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methoxykaempferol 3-glucoside
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Methoxykaempferol 3-glucoside. Adherence to these protocols is critical for ensuring a safe laboratory environment and proper experimental conduct.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the required equipment for handling this compound, which is typically a powdered substance.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact. Gloves must be inspected before use and changed frequently, especially if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting eyes from dust particles and potential splashes.[1][2][3] Face shields offer an additional layer of protection and are recommended when handling larger quantities.[2][4] |
| Body | Laboratory coat | A standard lab coat is necessary to protect skin and clothing from contamination.[1][5] |
| Respiratory | Dust mask or respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation of fine particles.[1][2] The type of respirator should be chosen based on a risk assessment of the specific procedures. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Whenever possible, handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, ensure the area is well-ventilated.
-
Designated Area: Establish a designated area for handling the compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
2. Weighing and Aliquoting:
-
Avoid Dust Generation: Handle the powder carefully to minimize the creation of airborne dust. Use a spatula to gently transfer the compound.
-
Static Control: Take precautions to prevent static discharge, which can cause the powder to disperse.
-
Enclosed Weighing: For highly sensitive work or larger quantities, consider using a balance enclosure or glove box.
3. Dissolving the Compound:
-
Solvent Selection: Flavonoid glycosides are generally soluble in water and alcohols.[7]
-
Procedure: Add the solvent to the powdered compound slowly while stirring to facilitate dissolution.
4. Post-Handling:
-
Decontamination: Clean all surfaces, glassware, and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions of this compound and solvent rinses should be collected in a separate, clearly labeled container for liquid chemical waste. Do not pour chemical waste down the drain.[9]
2. Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and any solvents used.
3. Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
4. Final Disposal:
-
Follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal procedures.
By implementing these safety and logistical measures, you can minimize risks and ensure the safe and effective handling of this compound in your laboratory.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. epa.gov [epa.gov]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. targetmol.com [targetmol.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
